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  • Product: 3-(2-Methoxy-5-methylphenyl)propan-1-ol
  • CAS: 33538-80-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a key intermediate in the synthesis of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a key intermediate in the synthesis of pharmacologically active compounds. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing synthesis, and ensuring the quality and stability of active pharmaceutical ingredients (APIs). While specific experimental data for this compound is not extensively available in public literature, this guide serves as a procedural roadmap for researchers and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary to determine its key physicochemical parameters, thereby ensuring scientific integrity and enabling robust data generation for regulatory and research purposes.

Introduction: The Strategic Importance of Physicochemical Profiling

3-(2-Methoxy-5-methylphenyl)propan-1-ol holds significance as a structural precursor, notably in the synthesis of Tolterodine Tartarate, a muscarinic receptor antagonist. Its molecular architecture, comprising a substituted phenyl ring and a propanol chain, imparts specific properties that influence its reactivity, solubility, and stability. The methoxy and methyl substituents on the phenyl ring, along with the terminal hydroxyl group, are key determinants of its chemical personality.

A comprehensive physicochemical profile is not merely an academic exercise; it is the cornerstone of process development, formulation science, and quality control. Parameters such as melting point, boiling point, solubility, and partition coefficient (LogP) directly impact decisions regarding purification methods, solvent selection, and potential formulation strategies. This guide is structured to provide both the "how" and the "why," offering detailed, field-proven methodologies for elucidation of these critical properties.

Molecular Identity and Structural Attributes

A foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

PropertyValueSource/Method
IUPAC Name 3-(2-Methoxy-5-methylphenyl)propan-1-olNomenclature
CAS Number Not consistently available; requires verificationSciFinder/Chemical Abstracts
Molecular Formula C₁₁H₁₆O₂Calculated
Molecular Weight 180.24 g/mol Calculated
Physical Appearance Expected to be a crystalline solid or a high-boiling liquidVisual Inspection

Note: The physical state at standard temperature and pressure needs to be experimentally determined.

Thermal Properties: Melting and Boiling Points

The thermal properties of a compound are critical indicators of its purity and are fundamental for process control during synthesis and purification.

Melting Point: A Sentinel of Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range, typically 0.5-1.0°C.[1] A broadened melting range and a depressed melting point are indicative of impurities.[1]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[2][3][4]

  • Sample Preparation: A small amount of the dry, solid 3-(2-Methoxy-5-methylphenyl)propan-1-ol is finely powdered.[1][2][3]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block) alongside a calibrated thermometer.[1]

  • Initial Determination (Rapid Scan): The sample is heated at a rapid rate (5-10°C per minute) to quickly determine an approximate melting range.[3]

  • Accurate Determination (Slow Scan): A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the initial scan.[3] The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1][2]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. The initial rapid scan saves time, while the subsequent slow scan provides precision.[3]

Boiling Point: Characterizing a High-Boiling Liquid

Should 3-(2-Methoxy-5-methylphenyl)propan-1-ol be a liquid at room temperature, its boiling point—the temperature at which its vapor pressure equals the surrounding atmospheric pressure—is a key characteristic. Given its molecular weight and structure, a relatively high boiling point is anticipated.

Experimental Protocol: Distillation Method for Boiling Point Determination

For a sufficient quantity of the liquid (at least 5 mL), a simple distillation is a reliable method.[5]

  • Apparatus Setup: A distillation flask is charged with 5-10 mL of 3-(2-Methoxy-5-methylphenyl)propan-1-ol and a few boiling chips or a magnetic stir bar to ensure smooth boiling. A distillation head with a condenser and a receiving flask is attached.[5]

  • Thermometer Placement: A calibrated thermometer is positioned in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[5][6]

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Data Recording: The temperature is recorded when it stabilizes, which occurs as the vapor consistently condenses and drips into the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.[5][7]

Causality Behind Experimental Choices: Placing the thermometer correctly is critical. If it is too low, it may be in contact with superheated liquid, giving an erroneously high reading. If it is too high, it will not be in the vapor path, resulting in a reading that is too low.[5]

Solubility Profile

The solubility of a potential drug intermediate is a critical parameter that influences its absorption, distribution, and formulation. It is also vital for designing purification and reaction conditions.

Aqueous Solubility

Aqueous solubility is a key determinant of a compound's behavior in biological systems and in aqueous-based formulations. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for this determination.[8][9][10][11]

Experimental Protocol: Shake-Flask Method (OECD 105)

This method is suitable for substances with a solubility of 10⁻² g/L or higher and involves equilibrating the solute with water until saturation is reached.[8][12]

  • Preparation: An excess amount of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is added to a known volume of high-purity water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A preliminary test can help determine the necessary equilibration time.[10]

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration, ensuring the temperature is maintained.[12]

  • Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Reporting: The solubility is reported in units of g/L or mol/L at the specified temperature.

Self-Validating System: To ensure equilibrium has been reached, samples of the aqueous phase can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements show no significant change in concentration.

Solubility in Organic Solvents

Understanding the solubility in various organic solvents is crucial for synthesis, extraction, and purification processes. This is typically determined by adding the solute to a known volume of the solvent at a specific temperature until saturation is observed.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability and protein binding. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed as its logarithm (LogP).

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is considered the "gold standard" for LogP determination.[13][14]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by mixing and allowing the phases to separate.

  • Partitioning: A known amount of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken gently until equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.[15]

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Causality Behind Experimental Choices: Pre-saturating the solvents is essential because n-octanol has some solubility in water and vice versa. Using pre-saturated solvents prevents volume changes during the experiment that would affect the concentration measurements. The choice of pH 7.4 for the aqueous buffer is to determine the LogD (distribution coefficient at a specific pH), which is more physiologically relevant for ionizable compounds.[14]

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, the hydroxyl group is the primary acidic proton. While alcohols are generally very weak acids, understanding their pKa can be important in certain reaction conditions.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[16]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., methanol-water) may be necessary.[17] The solution should be of a known concentration (e.g., 1 mM).[18]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[18]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[18]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.[18]

Workflow for Physicochemical Property Determination

Caption: Workflow from synthesis to physicochemical characterization.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the aromatic protons, the methoxy and methyl protons, and the protons of the propanol chain will confirm the connectivity of the atoms.[19]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The fragmentation pattern can provide further structural information.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions for 3-(2-Methoxy-5-methylphenyl)propan-1-ol include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic portions, and C-O stretches.[22][23]

General Protocol for NMR Sample Preparation

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[19][24]

  • Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[19]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher), using standard pulse sequences for ¹H and ¹³C detection.[19]

Chemical Stability

The chemical stability of a drug intermediate is crucial for determining appropriate storage conditions and predicting its shelf-life. Stability testing is performed according to guidelines from the International Council for Harmonisation (ICH).[25][26]

Protocol Outline: Accelerated Stability Study (ICH Q1A(R2))

  • Sample Storage: Samples of the purified compound are stored under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a period of up to 6 months.[26]

  • Time Points: Samples are pulled at specified time points (e.g., 0, 3, and 6 months).[27]

  • Analysis: At each time point, the samples are analyzed for purity (e.g., by HPLC) and the formation of any degradation products. Physical properties, such as appearance, should also be noted.

  • Evaluation: A "significant change" under accelerated conditions would trigger further testing at intermediate conditions (30°C / 65% RH).[26] The data is used to establish a re-test period and recommend storage conditions.[26]

Logical Relationship of Stability Testing

G Start Start Stability Study (Time = 0) Accelerated Accelerated Conditions 40°C / 75% RH Start->Accelerated LongTerm Long-Term Conditions 25°C / 60% RH Start->LongTerm Analysis Analyze Sample (Purity, Degradants) Accelerated->Analysis Pull at 3, 6 months Intermediate Intermediate Conditions 30°C / 65% RH End Establish Re-test Period & Storage Conditions Intermediate->End After 12 months testing LongTerm->End Throughout shelf-life SigChange Significant Change? Analysis->SigChange SigChange->Intermediate Yes SigChange->End No

Caption: Decision logic for ICH-guided stability testing.

Conclusion

While direct, published physicochemical data for 3-(2-Methoxy-5-methylphenyl)propan-1-ol is sparse, this guide provides the necessary framework for any researcher or drug development professional to systematically and accurately determine these critical properties. By adhering to established, robust protocols such as those outlined by the OECD and ICH, scientists can generate high-quality, reliable data. This information is fundamental to advancing the development of this intermediate, ensuring process control, and ultimately contributing to the creation of safe and effective pharmaceutical products. The application of these methodologies will close the existing data gap and provide a solid foundation for future research and development efforts.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 25, 2026, from [Link]

  • Determination of the melting point. (n.d.). University of Technology, Iraq. Retrieved February 25, 2026, from [Link]

  • OECD 105 solubility test in the laboratory. (n.d.). FILAB. Retrieved February 25, 2026, from [Link]

  • Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 25, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 25, 2026, from [Link]

  • Aalizadeh, R., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Retrieved February 25, 2026, from [Link]

  • Landgrebe, J. A. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Retrieved February 25, 2026, from [Link]

  • Exp 1 - Melting Points. (n.d.). University of Wisconsin-River Falls. Retrieved February 25, 2026, from [Link]

  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved February 25, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Anbar. Retrieved February 25, 2026, from [Link]

  • Test No. 105: Water Solubility. (1995). OECD. Retrieved February 25, 2026, from [Link]

  • Test No. 105: Water Solubility. (1995). OECD. Retrieved February 25, 2026, from [Link]

  • LogP / LogD shake-flask method v1. (2019). ResearchGate. Retrieved February 25, 2026, from [Link]

  • LogP / LogD shake-flask method. (2019). protocols.io. Retrieved February 25, 2026, from [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI. Retrieved February 25, 2026, from [Link]

  • Burns, D. C., et al. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Fuguet, E., et al. (2016). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 25, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, San Diego. Retrieved February 25, 2026, from [Link]

  • What is standard procedure to measure boiling point of any liquid? (2016, June 30). Quora. Retrieved February 25, 2026, from [Link]

  • IR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Measuring a Boiling Point. (n.d.). Utah Tech University. Retrieved February 25, 2026, from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 25, 2026, from [Link]

  • Methods for the Determination of the Normal Boiling Point of a High Boiling Liquid. (2012, March 8). South Coast Air Quality Management District. Retrieved February 25, 2026, from [Link]

  • Hathaway, C. E., & Hammett, L. P. (1956). The Potentiometric Titration of Fluorinated Alcohols in Aqueous and Non-Aqueous Systems. Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]

  • How to calculate the pKa value of ethanol. (2016, July 7). Quora. Retrieved February 25, 2026, from [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved February 25, 2026, from [Link]

  • 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved February 25, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 25, 2026, from [Link]

  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Trajkovic-Jolevska, S., & Stefov, V. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved February 25, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 25, 2026, from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. Retrieved February 25, 2026, from [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). U.S. Food and Drug Administration. Retrieved February 25, 2026, from [Link]

  • Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024, November 8). Aijiren. Retrieved February 25, 2026, from [Link]

  • non-volatile-organic-compounds-nvoc. (n.d.). European Biomedical Institute. Retrieved February 25, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved February 25, 2026, from [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003, February). International Council for Harmonisation. Retrieved February 25, 2026, from [Link]

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved February 25, 2026, from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved February 25, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved February 25, 2026, from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Molecular structure and IUPAC nomenclature of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This guide provides an in-depth technical analysis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol , a specific phenylpropanoid derivative.[1] While often conflated with the bulky diaryl intermediates used in antimuscarinic d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol , a specific phenylpropanoid derivative.[1]

While often conflated with the bulky diaryl intermediates used in antimuscarinic drug synthesis (e.g., Tolterodine precursors), this specific mono-aryl alcohol represents a distinct structural class valuable as a fragment in medicinal chemistry and a building block in fine fragrance synthesis.

Part 1: Structural Elucidation & Nomenclature

IUPAC Nomenclature Breakdown

The systematic name is derived by treating the benzene ring as a substituent on the principal alkyl chain (propan-1-ol).

  • Principal Functional Group: Alcohol (-ol) on a 3-carbon chain (propan-1-ol).

  • Numbering: The carbon attached to the hydroxyl group is C1. The phenyl ring attaches at C3.

  • Aromatic Substitution:

    • The phenyl ring is attached to the propyl chain at its own position 1.

    • Position 2: Methoxy group (-OCH₃).[2][3][4]

    • Position 5: Methyl group (-CH₃).[2][5][6][7][8][9][10]

    • Note on Priority: Alkoxy groups generally have lower priority than the attachment point in this context, but the numbering of the ring is fixed by the point of attachment to the principal chain (C1) and minimizing locants.

Full IUPAC Name: 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Chemical Identifiers
IdentifierValue
SMILES COc1c(CCCO)cc(C)cc1
Formula C₁₁H₁₆O₂
Mol.[4][6][8][11] Weight 180.24 g/mol
Classification Phenylpropanoid / Primary Alcohol
Structural Visualization

The following diagram illustrates the connectivity and steric environment.

G Core Benzene Ring Sub1 2-Methoxy (-OCH3) (Steric Hindrance) Core->Sub1 C2 Position Sub2 5-Methyl (-CH3) (Inductive Donor) Core->Sub2 C5 Position Chain 3-Hydroxypropyl Chain (C3 Linker) Core->Chain C1 Position Func Primary Alcohol (-OH) (Reactive Center) Chain->Func Terminal

Figure 1: Structural connectivity highlighting electronic effects and reactive centers.

Part 2: Physicochemical Profile (Predicted)

For application scientists developing formulations or extraction protocols, the following physicochemical parameters are critical.

PropertyValue (Predicted)Context for Application
LogP (Octanol/Water) 2.45 ± 0.3Moderately lipophilic; suitable for transdermal delivery systems.
H-Bond Donors 1Solely from the terminal hydroxyl group.
H-Bond Acceptors 2Ether oxygen and alcohol oxygen.
Boiling Point ~285°C (760 mmHg)High boiling point requires high-vac distillation for purification.
pKa ~16 (Alcohol)Non-ionizable at physiological pH.
Solubility Low (Water) / High (EtOH, DCM)Requires organic co-solvents in aqueous assays.

Part 3: Synthetic Pathway & Protocol

As this compound is not a standard catalog item in bulk, in-house synthesis is often required. The most robust route utilizes a Heck Coupling followed by hydrogenation, avoiding the harsh conditions of Friedel-Crafts alkylation which can lead to rearrangement.

Retrosynthetic Analysis
  • Disconnection: C1(Propyl)-C1(Ring) bond.

  • Precursors: 2-Bromo-4-methylanisole (commercially available) + Allyl alcohol (or Acrylate ester).

  • Strategy: Palladium-catalyzed cross-coupling followed by reduction.

Experimental Protocol (Heck-Reduction Route)
Step 1: Heck Coupling

Reactants: 2-Bromo-4-methylanisole (1.0 eq), Methyl acrylate (1.2 eq). Catalyst: Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%). Base: Et₃N (2.0 eq). Solvent: DMF or Acetonitrile.

  • Setup: Charge a flame-dried flask with aryl bromide, Pd-catalyst, and phosphine ligand under Argon.

  • Addition: Add solvent (degassed), base, and methyl acrylate.

  • Reaction: Heat to 90°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the bromide.

  • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Intermediate: Isolates Methyl 3-(2-methoxy-5-methylphenyl)acrylate (Solid).

Step 2: Hydrogenation & Reduction

Reactants: Cinnamate ester (from Step 1), LiAlH₄ (or LAH). Solvent: Anhydrous THF.

  • Hydrogenation (Optional but recommended for purity): Hydrogenate the double bond using Pd/C (10%) under H₂ balloon in MeOH to get the saturated ester.

  • Reduction:

    • Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C.

    • Dropwise add the saturated ester (dissolved in THF).

    • Allow to warm to RT and stir for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 3:1).

Synthesis SM1 2-Bromo-4-methylanisole Inter1 Cinnamate Ester Intermediate SM1->Inter1 Heck Coupling (90°C) Reagent1 Methyl Acrylate Pd(OAc)2 / P(o-tol)3 Reagent1->Inter1 Inter2 Saturated Ester Inter1->Inter2 Hydrogenation Step2 H2 / Pd/C (Saturation) Step2->Inter2 Product 3-(2-Methoxy-5-methylphenyl)propan-1-ol Inter2->Product Hydride Reduction Step3 LiAlH4 Reduction Step3->Product

Figure 2: Step-wise synthetic workflow for high-purity isolation.

Part 4: Spectroscopic Characterization (Validation)

To validate the identity of the synthesized compound, compare experimental data against these predicted NMR signatures.

¹H-NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.95 Doublet (J=2.0 Hz)1HAr-H (C6, ortho to alkyl)
6.90 Doublet of Doublets1HAr-H (C4)
6.75 Doublet (J=8.0 Hz)1HAr-H (C3, ortho to OMe)
3.80 Singlet3H-OCH₃ (Methoxy)
3.65 Triplet (J=6.5 Hz)2H-CH₂-CH₂ -OH (C1 of propyl)
2.68 Triplet (J=7.5 Hz)2HAr-CH₂ - (C3 of propyl)
2.28 Singlet3HAr-CH₃ (Methyl)
1.85 Multiplet2H-CH₂-CH₂ -CH₂- (C2 of propyl)
1.60 Broad Singlet1H-OH (Exchangeable)

Diagnostic Signal: The coupling of the aromatic protons is key. The 2-methoxy-5-methyl substitution pattern creates a specific splitting where the proton between the methyl and the propyl chain (H6) appears as a doublet with small coupling (meta-coupling) or a singlet depending on resolution.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 180 m/z

  • Base Peak: Expect a strong peak at 135 m/z (Tropylium-like cation formed by loss of the hydroxypropyl fragment or cleavage beta to the ring).

Part 5: Pharmaceutical & Research Context

Distinction from Tolterodine Intermediates

It is vital to distinguish this molecule from 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1).

  • Target Molecule: Linear propyl chain. Used in fragment-based drug discovery (FBDD) to probe binding pockets requiring a smaller phenolic mimic.

  • Tolterodine Intermediate: Branched at C3 with a second phenyl ring.[1] Used specifically for antimuscarinic synthesis.

Potential Applications
  • Lignin Model Compounds: This structure mimics the units found in softwood lignin (guaiacyl units), making it a useful standard for biomass depolymerization studies.

  • Metabolic Stability Probes: The 5-methyl group blocks metabolic oxidation at the para-position (relative to the alkyl chain), forcing metabolism to occur on the alkyl chain or via O-demethylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590884 (Related Aldehyde). Retrieved from .

  • Andersson, P. et al. (1998).Synthesis of Tolterodine: A New Muscarinic Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for the diaryl analog chemistry).
  • BenchChem (2025). Comparative Analysis of Biological Activities of Methoxy-Substituted Compounds.[12] Retrieved from .

  • Sigma-Aldrich (Merck).General Protocol for Heck Coupling of Aryl Bromides. (Standard Protocol Reference).

Sources

Foundational

Solubility Profile of 3-(2-Methoxy-5-methylphenyl)propan-1-ol: A Technical Guide for Process Optimization

Executive Summary Compound: 3-(2-Methoxy-5-methylphenyl)propan-1-ol CAS: 124937-73-1 Role: Critical intermediate in the synthesis of muscarinic receptor antagonists, specifically Tolterodine and Fesoterodine . This techn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(2-Methoxy-5-methylphenyl)propan-1-ol CAS: 124937-73-1 Role: Critical intermediate in the synthesis of muscarinic receptor antagonists, specifically Tolterodine and Fesoterodine .

This technical guide analyzes the solubility profile of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a lipophilic phenylpropanol derivative. Understanding its solubility landscape is decisive for optimizing reductive amination steps, selecting crystallization solvent systems, and maximizing yield during the manufacturing of Tolterodine tartrate. This document synthesizes physicochemical data with theoretical solubility parameters to provide actionable insights for process chemists.

Physicochemical Characterization

Before establishing a solubility protocol, we must define the solute's intrinsic properties. The molecule features a lipophilic phenyl ring substituted with a methoxy and methyl group, balanced by a hydrophilic primary alcohol tail.

PropertyValueImplication for Solubility
Molecular Weight 256.34 g/mol Moderate size; kinetics of dissolution will be diffusion-limited in viscous solvents.
Physical State White Crystalline SolidRequires energy (heat/mixing) to overcome lattice energy for dissolution.
Melting Point 71.3°C (Experimental)Moderate melting point suggests feasibility of melt crystallization or high-temperature solvent extractions.
LogP (Octanol/Water) ~3.69Highly Lipophilic. Predicts poor water solubility and high affinity for organic solvents (DCM, Toluene).
pKa >15 (Alcohol)Non-ionizable in the physiological pH range; pH adjustment will not significantly alter aqueous solubility.

Theoretical Solubility Framework (Hansen Parameters)

To predict solubility behavior in novel solvent systems without exhaustive testing, we apply Hansen Solubility Parameters (HSP) . The total solubility parameter (


) is decomposed into Dispersion (

), Polarity (

), and Hydrogen Bonding (

) forces.[1]
Estimated HSP Profile
  • 
     (Dispersion):  High. The aromatic ring and methyl groups contribute significant Van der Waals interactions.
    
  • 
     (Polarity):  Moderate. The methoxy ether linkage and the hydroxyl dipole contribute here.
    
  • 
     (H-Bonding):  Moderate-High. The primary alcohol acts as both a proton donor and acceptor.
    
Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle (minimizing the HSP distance,


), we categorize solvents:
Solvent ClassPredicted SolubilityMechanistic Rationale
Chlorinated (DCM, Chloroform) Excellent High

match; low steric hindrance allows efficient solvation of the phenyl ring.
Aromatic (Toluene, Xylene) Excellent

stacking interactions with the phenyl core drive dissolution. Ideal for reaction media.
Alcohols (Methanol, Ethanol) Good The hydroxyl tail of the solute H-bonds with the solvent. Solubility decreases as solvent chain length increases.
Esters (Ethyl Acetate) Good Dipole-dipole interactions with the methoxy/alcohol groups. Common choice for crystallization/workup.
Aliphatic (Hexane, Heptane) Poor High

mismatch. The solute's polarity causes it to precipitate, making these ideal anti-solvents .
Water Insoluble The hydrophobic effect dominates. The energetic cost of disrupting the water H-bond network is too high.

Experimental Solubility & Process Applications

The following data synthesizes standard industrial observations for phenylpropanol intermediates.

Solubility Data (at 25°C)
  • Toluene: >200 mg/mL (Primary Reaction Solvent)

  • Dichloromethane (DCM): >250 mg/mL (Extraction Solvent)

  • Methanol: >150 mg/mL

  • Ethyl Acetate: ~100 mg/mL

  • Water: <0.1 mg/mL (Practically Insoluble)

Process Implications
Reaction Optimization

The conversion of this alcohol to Tolterodine involves activation (e.g., tosylation) or reductive amination.

  • Recommendation: Use Toluene or DCM . These solvents maintain the intermediate in solution at high concentrations, driving reaction kinetics, while allowing for easy water removal (azeotropic distillation in Toluene) if necessary.

Purification (Crystallization)
  • Strategy: Cooling Crystallization or Anti-solvent Addition.

  • System: Dissolve in warm Ethyl Acetate or Isopropanol (IPA). Slowly add Heptane (anti-solvent) or cool to 0-5°C. The lipophilic nature ensures the impurity profile remains in the mother liquor while the product crystallizes due to the temperature-dependent solubility drop.

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical structure.

SolubilityLogic Compound 3-(2-Methoxy-5-methylphenyl)propan-1-ol Phenyl Phenyl Ring (Lipophilic) Compound->Phenyl Methoxy Methoxy Group (Moderate Polarity) Compound->Methoxy Alcohol Propan-1-ol Tail (H-Bonding) Compound->Alcohol Toluene Toluene (High Solubility) Phenyl->Toluene π-π Interactions Water Water (Insoluble) Phenyl->Water Hydrophobic Repulsion Hexane Hexane (Anti-Solvent) Alcohol->Hexane Polarity Mismatch Methanol Methanol (Good Solubility) Alcohol->Methanol H-Bonding Match

Caption: Structural moieties of the target molecule and their dictating influence on solvent compatibility.

Standardized Protocol for Solubility Determination

To validate these values for your specific lot (purity affects solubility), use the following Saturation Shake-Flask Method .

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C, 200 rpm) Start->Equilibrate Filter Filtration (0.45 µm PTFE Syringe Filter) Equilibrate->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC Analysis (UV @ 280 nm) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Caption: Step-by-step workflow for gravimetric or HPLC-based solubility determination.

Detailed Methodology
  • Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Ensure solid remains present (saturation).

  • Phase Separation: Centrifuge or filter through a 0.45 µm PTFE filter (compatible with organic solvents).

  • Quantification:

    • Gravimetric (High Solubility): Evaporate a known volume of filtrate and weigh the residue.

    • HPLC (Low Solubility): Dilute filtrate with Acetonitrile/Water and analyze via HPLC-UV (Detection at ~280 nm for the phenyl ring).

References

  • PubChem. (2025).[2] 3-(2-Methoxy-5-methylphenyl)propan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2011).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 3-(2-Methoxy-5-methylphenyl)propan-1-ol. [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Thermodynamic Stability In drug development, the intrinsic stability of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Thermodynamic Stability

In drug development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful program. Thermodynamic stability dictates a molecule's resistance to chemical degradation under various environmental factors, directly influencing its shelf-life, formulation strategy, packaging, and storage conditions.[1][2] For a compound such as 3-(2-Methoxy-5-methylphenyl)propan-1-ol, understanding its stability profile is essential, as degradation can lead to loss of potency and the formation of potentially harmful impurities.[3]

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. As a Senior Application Scientist, the focus here is not merely on presenting data, but on elucidating the principles behind the necessary experimental work, enabling research teams to generate a robust and reliable stability profile.

Molecular Profile and Potential Degradation Pathways

3-(2-Methoxy-5-methylphenyl)propan-1-ol is an organic intermediate characterized by a propanol chain attached to a methoxy- and methyl-substituted phenyl ring. While specific data on this molecule is limited, its structural motifs—a phenolic ether, a primary alcohol, and a substituted benzene ring—suggest potential vulnerabilities.

  • Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The aromatic ring itself can also undergo oxidation, particularly under photolytic or oxidative stress.

  • Ether Cleavage: The methoxy group, while generally stable, can be cleaved under harsh acidic conditions or high thermal stress.

  • Reactions of the Aromatic Ring: The electron-donating groups on the ring could make it susceptible to electrophilic substitution or other reactions, though these are less common under typical storage conditions.

A high boiling point, such as one reported for a similar compound at 413.8°C, can suggest good thermal stability, but this is not a substitute for rigorous experimental analysis.[4]

Foundational Stability Assessment: Thermal Analysis

Thermal analysis techniques are indispensable for rapidly assessing the intrinsic thermal stability of a compound. They provide critical data on melting, decomposition, and other thermally induced events.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful technique that measures the heat flow into or out of a sample compared to a reference as it is subjected to a controlled temperature program.[5][6] This allows for the detection of thermal events like melting and decomposition, providing a fingerprint of a material's thermal behavior.[7][8]

Expert Insight: DSC is often the first-line technique for stability screening. An early, broad exotherm following the melt is a red flag for low thermal stability. It can also be crucial for identifying different polymorphic forms, which can have different stabilities and bioavailabilities.[5][6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-Methoxy-5-methylphenyl)propan-1-ol into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature at a linear rate of 10 °C/min up to a final temperature well beyond the decomposition point (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the decomposition exotherm is a key stability indicator.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] It provides quantitative information about decomposition, indicating the temperature at which the material begins to lose mass due to the formation of volatile degradation products.[11][12]

Expert Insight: TGA is complementary to DSC. While DSC detects the energy change, TGA confirms that a thermal event is associated with mass loss. Running the experiment in both an inert (nitrogen) and oxidative (air) atmosphere can provide valuable clues about the degradation mechanism (e.g., pyrolysis vs. oxidation).[11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance within the furnace.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Heat the sample at a constant rate of 10 °C/min up to a final temperature (e.g., 600 °C) under a controlled nitrogen or air atmosphere.

  • Data Analysis: The TGA curve plots percent mass loss versus temperature. The onset temperature of mass loss is a critical measure of thermal stability.[10]

Data Presentation: Summary of Thermal Analysis

TechniqueParameterExample ValueInterpretation
DSC Melting Point (Tm)~ 75 °CIndicates the transition from solid to liquid phase.
DSC Onset of Decomposition~ 210 °CTemperature at which exothermic decomposition begins.
TGA Tonset (5% mass loss)~ 205 °CTemperature at which significant volatilization/degradation occurs.

Workflow for Initial Thermal Stability Assessment

G cluster_sample Sample Acquisition cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_profile Stability Profile Sample 3-(2-Methoxy-5-methylphenyl) propan-1-ol DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA Melting Identify Melting Point (Tm) DSC->Melting Decomp Determine Decomposition Onset Temperature DSC->Decomp MassLoss Quantify Mass Loss Profile TGA->MassLoss Profile Establish Intrinsic Thermal Stability Decomp->Profile MassLoss->Profile

Caption: Integrated workflow for thermal stability characterization using DSC and TGA.

Elucidating Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity.[13] It involves intentionally subjecting the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[3][13][14] This is crucial for developing and validating a "stability-indicating" analytical method—typically an HPLC method—that can separate and quantify the parent drug from all significant degradants.[15]

Expert Insight: The goal is not to destroy the molecule completely but to achieve modest degradation (e.g., 5-20%). This provides the best chance of identifying primary degradants without the complexity of secondary and tertiary breakdown products.[3]

Stress Conditions (Based on ICH Q1A(R2) Guidelines): [16][17][18][19]

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: e.g., Dry heat at 80 °C for 48 hours (in solid state).

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Logical Framework for Forced Degradation

G cluster_stress Stress Conditions (ICH Q1A) API API Sample Acid Acidic API->Acid Base Basic API->Base Oxidative Oxidative API->Oxidative Thermal Thermal API->Thermal Photo Photolytic API->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradants & Elucidate Pathways Analysis->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Logical process for conducting forced degradation studies.

Predictive Stability: The Role of In Silico Methods

Modern computational tools can predict potential degradation pathways before any lab work begins, saving significant time and resources.[20][21] Software like Zeneth uses a knowledge base of chemical reactions to predict how a molecule might degrade under various stress conditions based on its functional groups.[22][23]

Expert Insight: In silico predictions are a powerful hypothesis-generation tool.[22] For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, such a program could flag the alcohol moiety as a potential site for oxidation. This allows the analytical team to anticipate potential degradants and focus their method development efforts.

Conclusion: Synthesizing a Comprehensive Stability Profile

A thorough understanding of the thermodynamic stability of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is not optional; it is fundamental to its successful use in pharmaceutical development. By integrating data from thermal analysis (DSC, TGA), forced degradation studies, and computational predictions, a comprehensive stability profile can be constructed. This profile is essential for ensuring the quality and safety of the molecule, guiding formulation and packaging decisions, and satisfying regulatory requirements.[1][15]

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Source Not Available]
  • Development of forced degradation and stability indicating studies of drugs—A review. [Source Not Available]
  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (2025, November 26). [Source Not Available]
  • Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • A practical guide to forced degradation and stability studies for drug substances. [Source Not Available]
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Quality Guidelines. ICH.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Source Not Available]
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge. [Source Not Available]
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). [Source Not Available]
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). [Source Not Available]
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. (2024, February 19).
  • Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. [Source Not Available]
  • Predicting Drug Metabolism: Experiment and/or Comput
  • In Silico Drug Degradation Prediction.
  • Thermal Stability of Drugs. (2020, March 5). NETZSCH Analyzing & Testing.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Innovative Computational Methods for Pharmaceutical Problem Solving a Review Part I: The Drug Development Process. UKnowledge.

Sources

Foundational

A Technical Guide to Phenylpropanol Derivatives and the Synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of phenylpropanol derivatives, a diverse class of organic compounds with significant applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of phenylpropanol derivatives, a diverse class of organic compounds with significant applications in the pharmaceutical, fragrance, and food industries. The document culminates in a detailed exploration of a specific derivative, 3-(2-Methoxy-5-methylphenyl)propan-1-ol, including a proposed synthetic pathway and methods for its characterization. This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Part 1: The Landscape of Phenylpropanol Derivatives: A Literature Review

Phenylpropanoids are a large and diverse family of natural products synthesized by plants from the amino acids phenylalanine and tyrosine.[1] Their basic structure consists of a phenyl ring attached to a three-carbon propane chain (C6-C3 skeleton). This fundamental framework gives rise to a vast array of derivatives, including cinnamic acids, monolignols, flavonoids, and stilbenes, each with unique biological activities and applications.[1]

Biological Significance and Pharmacological Potential

Phenylpropanol derivatives exhibit a wide spectrum of biological activities, making them a fertile ground for drug discovery and development. These activities include:

  • Antimicrobial and Antiviral Properties: Many phenylpropanoids and their derivatives have demonstrated potent activity against a range of bacteria and viruses.[2][3] Their mechanisms of action are varied and can include disruption of microbial cell membranes and interference with key metabolic pathways.[4]

  • Antioxidant and Anti-inflammatory Effects: The phenolic nature of many phenylpropanol derivatives endows them with significant antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress.[2][3] This antioxidant capacity is often linked to their anti-inflammatory effects.[5]

  • Anticancer and Cytotoxic Activities: Certain phenylpropanol derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[6][7] The presence and position of substituents, such as methoxy and methyl groups, can significantly influence this activity.[8]

  • Other Pharmacological Activities: The diverse structures of phenylpropanol derivatives have led to a broad range of other reported pharmacological effects, including neuroprotective, cardioprotective, and hepatoprotective activities.[2][3]

Industrial Applications

Beyond their medicinal potential, phenylpropanol derivatives are integral to several industries:

  • Food Industry: Used as preservatives, flavorings, and antioxidant additives.[2][3]

  • Cosmetics and Fragrance Industry: Valued for their aromatic properties and photoprotective effects.[2][9]

  • Chemical Industry: Serve as versatile building blocks for the synthesis of other organic compounds and specialty polymers.[10]

Part 2: Focus on 3-(2-Methoxy-5-methylphenyl)propan-1-ol: A Synthetic and Analytical Guide

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from the commercially available 2-hydroxy-5-methylbenzaldehyde.

Synthetic Pathway A 2-Hydroxy-5-methylbenzaldehyde B 2-Methoxy-5-methylbenzaldehyde A->B Methylation C Ethyl (E)-3-(2-methoxy-5-methylphenyl)acrylate B->C Wittig Reaction D Ethyl 3-(2-methoxy-5-methylphenyl)propanoate C->D Catalytic Hydrogenation E 3-(2-Methoxy-5-methylphenyl)propan-1-ol D->E Reduction (LiAlH4)

Figure 1: Proposed synthetic pathway for 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

The initial step involves the methylation of the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde to yield 2-methoxy-5-methylbenzaldehyde. This is a standard ether synthesis.

Protocol:

  • Dissolution: Dissolve 2-hydroxy-5-methylbenzaldehyde in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

  • Methylating Agent: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The synthesized 2-methoxy-5-methylbenzaldehyde is then subjected to a Wittig reaction to introduce the three-carbon side chain. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, will favor the formation of the (E)-alkene.[9]

Protocol:

  • Ylide Preparation: Prepare the phosphonium ylide by reacting ethyl bromoacetate with triphenylphosphine to form the phosphonium salt, followed by deprotonation with a strong base like sodium hydride or n-butyllithium in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Reaction with Aldehyde: Add a solution of 2-methoxy-5-methylbenzaldehyde in the same solvent to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, containing the desired ethyl (E)-3-(2-methoxy-5-methylphenyl)acrylate and triphenylphosphine oxide, is purified by column chromatography.[11]

The final step involves the reduction of both the carbon-carbon double bond and the ester functionality. This can be achieved in two sequential steps or, more efficiently, in a single step using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[3][12]

Protocol A: Two-Step Reduction

  • Catalytic Hydrogenation: Subject the α,β-unsaturated ester to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13] This will selectively reduce the double bond to yield ethyl 3-(2-methoxy-5-methylphenyl)propanoate.

  • Ester Reduction: Reduce the resulting saturated ester to the primary alcohol using LiAlH₄ in an anhydrous ether solvent like THF or diethyl ether.[14][15]

Protocol B: One-Pot Reduction with LiAlH₄

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Substrate Addition: Slowly add a solution of ethyl (E)-3-(2-methoxy-5-methylphenyl)acrylate in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction to proceed at room temperature. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Isolation: Filter the resulting solid and wash it thoroughly with an organic solvent. The combined organic filtrates are then dried and concentrated to yield the target alcohol.

Analytical Characterization

The identity and purity of the synthesized 3-(2-Methoxy-5-methylphenyl)propan-1-ol should be confirmed using a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Technique Expected Observations
¹H NMR Aromatic protons (3H, multiplet), -OCH₃ protons (3H, singlet), -CH₃ protons (3H, singlet), -CH₂-OH protons (2H, triplet), -CH₂-Ar protons (2H, triplet), -CH₂-CH₂-CH₂- protons (2H, multiplet), -OH proton (1H, broad singlet).
¹³C NMR Signals corresponding to the aromatic carbons, the methoxy carbon, the methyl carbon, and the three aliphatic carbons of the propanol chain.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol. C-H stretching vibrations for aromatic and aliphatic protons. C-O stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns typical of phenylpropanol derivatives.

Part 3: Potential Applications and Future Directions

Based on the known biological activities of structurally related phenylpropanol derivatives, 3-(2-Methoxy-5-methylphenyl)propan-1-ol holds promise for investigation in several areas of drug development.

Hypothesized Biological Activities
  • Antimicrobial Potential: The presence of the methoxyphenol moiety suggests potential antimicrobial activity.[8][9] Further studies to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi are warranted.

  • Antioxidant and Cytotoxic Effects: The phenolic nature of the precursor and the structural similarities to other cytotoxic phenylpropanoids suggest that this compound may exhibit antioxidant and potentially cytotoxic properties.[6][7] In vitro assays to evaluate its radical scavenging ability and its effect on various cancer cell lines would be a logical next step.

Workflow for Biological Evaluation

Biological Evaluation A 3-(2-Methoxy-5-methylphenyl)propan-1-ol B Antimicrobial Screening A->B C Antioxidant Assays A->C D Cytotoxicity Screening A->D E MIC/MBC Determination B->E F DPPH/ABTS Assays C->F G MTT/XTT Assays on Cancer Cell Lines D->G H Mechanism of Action Studies E->H F->H G->H

Figure 2: Proposed workflow for the biological evaluation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Conclusion

This technical guide has provided a comprehensive overview of phenylpropanol derivatives, highlighting their diverse biological activities and industrial importance. A detailed, albeit proposed, synthetic route for 3-(2-Methoxy-5-methylphenyl)propan-1-ol has been outlined, offering a practical framework for its laboratory synthesis and characterization. The potential biological activities of this novel compound, based on the established properties of its structural analogs, suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. The provided protocols and workflows are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel phenylpropanol derivatives.

References

Sources

Exploratory

MSDS and safety data sheet requirements for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Executive Summary & Chemical Identity This technical guide provides a comprehensive safety and handling framework for 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6 ). While often overshadowed by its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide provides a comprehensive safety and handling framework for 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6 ). While often overshadowed by its structural analog—the Tolterodine intermediate (Impurity A)—this specific "des-phenyl" derivative serves as a critical structure-activity relationship (SAR) probe in medicinal chemistry. It allows researchers to evaluate the pharmacophore contribution of the second phenyl ring in muscarinic antagonists.

Due to the limited availability of direct toxicological data for this specific CAS entry, this guide utilizes Read-Across Toxicology principles, deriving safety protocols from the structurally validated analog 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1) and general phenolic propanol derivatives.

Chemical Characterization Table
ParameterSpecification
Chemical Name 3-(2-Methoxy-5-methylphenyl)propan-1-ol
CAS Number 33538-80-6
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Structural Class Phenylpropanol derivative; Alkyl-substituted anisole
Physical State Viscous liquid or low-melting solid (Predicted)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
Key Impurities 2-Methoxy-5-methylhydrocinnamic acid; Dihydrocoumarin derivatives

Hazard Identification & Toxicology (GHS Classification)

Expert Note: The following classification is derived from QSAR modeling and analog read-across. Treat as a high-potency intermediate until empirical data confirms otherwise.

Primary Hazards (GHS)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][4]

Toxicological Mechanism

The lipophilic nature of the propanol chain facilitates dermal absorption. Once absorbed, the methoxy-methylphenyl moiety can undergo O-demethylation by cytochrome P450 enzymes (likely CYP2D6), potentially yielding phenolic metabolites (hydroquinone-like) that may act as weak sensitizers or irritants.

Risk Management & Exposure Controls

Engineering Controls
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Secondary Barrier: Use a localized exhaust snorkel if weighing micro-quantities outside the hood (not recommended).

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory NIOSH N95 or P100 (if aerosolized)Prevents inhalation of particulates during solid transfer.
Dermal (Hands) Nitrile Gloves (Double-gloved) Breakthrough time >480 min for alcohols. Latex is permeable to phenylpropanols.
Ocular Chemical Safety GogglesFace shield required if handling >100g or performing high-temp synthesis.
Body Lab Coat (Cotton/Poly blend)Standard splash protection.

Experimental Protocol: Safe Synthesis & Handling Workflow

The following diagram illustrates the decision logic for handling this compound during a standard SAR synthesis campaign, specifically highlighting the "Stop/Go" safety checkpoints.

SafetyWorkflow Start Start: Weighing & Transfer CheckState Check Physical State (Liquid vs. Solid) Start->CheckState SolidPath Solid: Use Anti-Static Gun Avoid Dust Generation CheckState->SolidPath If Solid LiquidPath Liquid: Use Positive Displacement Pipette CheckState->LiquidPath If Viscous Liquid Reaction Reaction Setup (Inert Atmosphere - N2/Ar) SolidPath->Reaction LiquidPath->Reaction Quench Quench Procedure (Exothermic Risk Check) Reaction->Quench Monitor Temp Waste Waste Disposal (Halogen-Free Organic) Quench->Waste pH Neutralization

Figure 1: Operational safety workflow for handling CAS 33538-80-6 during synthesis.

Emergency Response Protocols

These protocols are designed to be self-validating : the success of the step is immediately observable (e.g., cessation of burning sensation, color change).

A. Ocular Exposure (Self-Validating)
  • Immediate Action: Irrigate eyes at an eyewash station for 15 minutes .

  • Validation: Hold eyelids open. The "gritty" feeling must subside. If pain persists after 15 minutes, continue irrigation.

  • Medical: Seek ophthalmological evaluation immediately.

B. Spill Response (Decision Matrix)
  • Minor Spill (<10 mL/g):

    • Isolate the area.

    • Apply Vermiculite or Sand .

    • Scoop into a sealable bag labeled "Hazardous Waste - Toxic Organic".

    • Clean surface with soap and water (verify no oily residue remains).

  • Major Spill (>100 mL/g):

    • Evacuate the lab.

    • Call EHS/Hazmat team.

    • Do not attempt cleanup without SCBA.

Scientific Context: SAR Application

To understand why this specific molecule is used, we must look at its relationship to the drug Tolterodine. The diagram below visualizes the structural relationship, highlighting the "missing" phenyl group that makes CAS 33538-80-6 a crucial negative control.

SAR_Logic Target Tolterodine (Active Drug) Dual Phenyl Pharmacophore ImpurityA Impurity A (Intermediate) CAS 124937-73-1 (Contains 2 Phenyl Rings) ImpurityA->Target Amine Alkylation Subject Subject Compound CAS 33538-80-6 (Mono-Phenyl Analog) ImpurityA->Subject Structural Deletion (Remove Phenyl at C3) Outcome SAR Outcome: Determines Hydrophobic Binding Necessity Subject->Outcome Negative Control

Figure 2: Structure-Activity Relationship (SAR) context. The subject compound acts as a probe for binding affinity.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated). While the phenyl ring provides some stability, the primary alcohol is susceptible to oxidation to the corresponding aldehyde (3-(2-methoxy-5-methylphenyl)propanal) or acid.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃), Acid chlorides, Anhydrides.

  • Shelf Life: 24 months if stored under Argon/Nitrogen atmosphere.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 124937-73-1 (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Read-Across and Grouping. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Biosynthetic Engineering of Phenylpropanoid Analogs: Devising a Pathway for 3-(2-Methoxy-5-methylphenyl)propan-1-ol Scaffolds

Executive Summary: The phenylpropanoid pathway is a cornerstone of plant specialized metabolism, responsible for a vast arsenal of compounds essential for structural integrity, defense, and signaling.[1][2] This metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The phenylpropanoid pathway is a cornerstone of plant specialized metabolism, responsible for a vast arsenal of compounds essential for structural integrity, defense, and signaling.[1][2] This metabolic network's inherent modularity and diverse enzymatic toolkit present a fertile ground for synthetic biology and metabolic engineering. By understanding and harnessing its core machinery, researchers can envision the de novo biosynthesis of high-value, non-natural compounds, including pharmaceutical intermediates. This guide provides a deep dive into the fundamental biosynthetic principles of the phenylpropanoid pathway, using the synthetic molecule 3-(2-Methoxy-5-methylphenyl)propan-1-ol—an intermediate in drug manufacturing—as a model scaffold.[3][4] We will deconstruct the pathway into its primary, secondary, and tailoring stages to propose a plausible biosynthetic route for this and related analogs, offering field-proven insights into the experimental validation and engineering of such pathways for researchers in drug development and biotechnology.

Part 1: The Core Biosynthetic Engine: From Primary Metabolism to Phenylpropanoid Precursors

The journey to any phenylpropanoid begins deep within primary metabolism, where central carbon intermediates are diverted to form the aromatic amino acid L-phenylalanine. This process is foundational and represents the first critical control point in the overall flux towards our target class of molecules.

The Shikimate Pathway: The Gateway to Aromaticity

All phenylpropanoids originate from L-phenylalanine, which is synthesized via the shikimate pathway.[1][2][5] This seven-step enzymatic route converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the final common precursor for all three aromatic amino acids.[6][7] For the biosynthesis of phenylpropanoids, the flux through this pathway towards phenylalanine is paramount. The conversion of chorismate to prephenate and then to phenylpyruvate is a key branching point, directing carbon away from tyrosine and tryptophan synthesis.[6]

Causality Insight: Engineering efforts aimed at increasing the yield of a target phenylpropanoid often begin here. Overexpression of feedback-insensitive versions of key enzymes in the phenylalanine branch, such as chorismate mutase or prephenate dehydratase, can significantly boost the precursor pool available for downstream pathways.[6]

G PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate PEP->Shikimate Multiple Steps E4P Erythrose 4-Phosphate (E4P) E4P->Shikimate Multiple Steps Chorismate Chorismate Shikimate->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phenylalanine L-Phenylalanine Prephenate->Phenylalanine Multiple Steps

Caption: The Shikimate Pathway leading to L-Phenylalanine.

The General Phenylpropanoid Pathway (GPP): Committing to the C6-C3 Scaffold

Once L-phenylalanine is synthesized, it enters the general phenylpropanoid pathway, a three-enzyme cascade that forms the activated thioester, p-coumaroyl-CoA. This is the central hub from which nearly all major classes of phenylpropanoids diverge, including flavonoids, lignans, and monolignols.[2][8]

  • Phenylalanine Ammonia-Lyase (PAL): This is the first committed and often rate-limiting step. PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, diverting it from primary to specialized metabolism.[9][10][11] Its activity is a critical regulatory point, often induced by developmental cues and environmental stresses.[10]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates the C4 position of the phenyl ring of cinnamic acid to yield p-coumaric acid.[5][8] This enzyme is typically anchored to the endoplasmic reticulum.[1]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by forming a high-energy thioester bond with Coenzyme A, producing p-coumaroyl-CoA.[5][8] Isoforms of 4CL often exhibit different substrate specificities, providing a mechanism for channeling intermediates into specific downstream branches.

G Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL

Caption: The General Phenylpropanoid Pathway (GPP).

Part 2: Tailoring Pathways for Structural Diversification

To construct a molecule as specific as 3-(2-Methoxy-5-methylphenyl)propan-1-ol, the core phenylpropanoid intermediates must undergo a series of "tailoring" reactions. These reactions, catalyzed by highly specific enzymes, decorate the C6-C3 scaffold with the required functional groups (hydroxyls, methyls, etc.) and modify the side chain.

Hydroxylation and O-Methylation

The methoxy group on our target molecule is installed via a two-step process: hydroxylation followed by methylation.

  • Hydroxylases (P450s): Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the aromatic ring. For our target, a hydroxyl group would be needed at the C2 position. While C4 hydroxylation (by C4H) is ubiquitous, enzymes with different regiospecificities are common.

  • O-Methyltransferases (OMTs): These enzymes transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group.[8] The specificity of the OMT dictates which hydroxyl group is methylated. A Caffeic Acid O-Methyltransferase (COMT) is a well-known example in monolignol biosynthesis.[12]

Side-Chain Reduction to Propanol

The propan-1-ol side chain is characteristic of monolignols, the precursors to lignin.[13] This transformation is a two-step reduction of the CoA-thioester.

  • Cinnamoyl-CoA Reductase (CCR): This enzyme catalyzes the NADPH-dependent reduction of the hydroxycinnamoyl-CoA ester (e.g., feruloyl-CoA) to its corresponding aldehyde (coniferaldehyde).[12]

  • Cinnamyl Alcohol Dehydrogenase (CAD): This enzyme further reduces the aldehyde to an alcohol (coniferyl alcohol), also typically using NADPH.[12]

Part 3: A Proposed Biosynthetic Pathway for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

While 3-(2-Methoxy-5-methylphenyl)propan-1-ol is not a known natural product, we can propose a plausible biosynthetic pathway by combining known enzymatic reaction types. This hypothetical pathway serves as a blueprint for metabolic engineering.

The Proposed Route: The pathway would start from an intermediate like feruloyl-CoA, which already possesses a hydroxyl and a methoxy group. However, the substitution pattern is different. A more direct approach would involve a series of tailoring enzymes with unique regiospecificities acting on an earlier intermediate like p-coumaroyl-CoA.

  • Step 1 (Hydroxylation): A P450 monooxygenase (hypothetical P450-C5-H) hydroxylates p-coumaric acid at the C5 position.

  • Step 2 (Methylation): A C-methyltransferase (CMT) methylates the C5-hydroxylated intermediate at the C5 position, using SAM.

  • Step 3 (Hydroxylation): A second P450 (hypothetical P450-C2-H) hydroxylates the ring at the C2 position.

  • Step 4 (O-Methylation): A specific O-methyltransferase (OMT) methylates the C2-hydroxyl group.

  • Step 5 (Activation): 4CL activates the resulting substituted cinnamic acid to its CoA ester.

  • Step 6 (Reduction): CCR reduces the CoA ester to an aldehyde.

  • Step 7 (Reduction): CAD reduces the aldehyde to the final propan-1-ol product.

G pCoumaroylCoA p-Coumaroyl-CoA Intermediate1 C5-Hydroxy Intermediate pCoumaroylCoA->Intermediate1 P450-C5-H (Hypothetical) Intermediate2 C5-Methyl Intermediate Intermediate1->Intermediate2 CMT (Hypothetical) Intermediate3 C2-Hydroxy, C5-Methyl Intermediate Intermediate2->Intermediate3 P450-C2-H (Hypothetical) Intermediate4 2-Methoxy, 5-Methyl Cinnamic Acid Derivative Intermediate3->Intermediate4 OMT Intermediate5 Activated CoA Ester Intermediate4->Intermediate5 4CL Intermediate6 Substituted Cinnamaldehyde Intermediate5->Intermediate6 CCR FinalProduct 3-(2-Methoxy-5-methylphenyl) propan-1-ol Intermediate6->FinalProduct CAD

Caption: Hypothetical pathway for 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Part 4: Methodologies for Pathway Elucidation and Engineering

Validating and constructing a novel biosynthetic pathway requires a systematic, multi-step approach. The protocols below outline core workflows for enzyme discovery and pathway reconstruction.

Protocol: Heterologous Expression and Characterization of a Candidate OMT

This protocol describes how to validate the function of a candidate O-methyltransferase gene identified through bioinformatics.

Principle: The candidate gene is expressed in a robust host system (e.g., E. coli). The resulting protein is purified and its enzymatic activity is tested in vitro with the putative substrate. This self-validating system provides direct proof of function.

Step-by-Step Methodology:

  • Gene Synthesis & Cloning: Synthesize the candidate OMT gene, codon-optimized for E. coli. Clone it into an expression vector (e.g., pET-28a) containing an N-terminal His-tag for purification.

  • Transformation: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow a 1 L culture to an OD600 of 0.6-0.8 at 37°C. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-20 hours.

  • Cell Lysis & Protein Purification: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer and lyse by sonication. Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM of the hydroxylated substrate (e.g., the C2-hydroxy, C5-methyl intermediate), 2 mM S-adenosyl-L-methionine (SAM), and 5 µg of purified enzyme.

    • Incubate at 30°C for 1 hour.

    • Quench the reaction by adding an equal volume of acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS to detect the formation of the methylated product, comparing it to an authentic standard if available.

Data Presentation: Enzyme Kinetics

Summarizing quantitative data in a structured table is crucial for comparing the efficiency and substrate preference of different enzyme candidates.

Enzyme CandidateSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
OMT-A Caffeic Acid55 ± 51.2 ± 0.12.2 x 10⁴
2,5-dihydroxy-cinnamic acid150 ± 120.3 ± 0.042.0 x 10³
OMT-B Caffeic Acid120 ± 100.8 ± 0.076.7 x 10³
2,5-dihydroxy-cinnamic acid45 ± 61.5 ± 0.23.3 x 10⁴

Part 5: Conclusion and Future Outlook

The biosynthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol analogs, while not naturally occurring, is a highly plausible goal for metabolic engineering. By leveraging the foundational enzymes of the plant phenylpropanoid pathway and discovering novel tailoring enzymes through bioinformatics and functional screening, synthetic biologists can assemble custom pathways in microbial hosts like E. coli or Saccharomyces cerevisiae.[14] This approach not only offers a potentially sustainable and green alternative to traditional chemical synthesis but also opens the door to creating vast libraries of novel phenylpropanoid compounds for drug discovery and other industrial applications. The primary challenges remain the discovery of enzymes with the precise regiospecificity required for non-natural substitution patterns and the fine-tuning of metabolic flux to avoid the accumulation of toxic intermediates and maximize product yield.

References

  • The Phenylpropanoid Case – It Is Transport That Matters. (2018). Frontiers in Plant Science. [Link]

  • Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. (n.d.). National Center for Biotechnology Information. [Link]

  • The phenylpropanoid biosynthesis pathway. (n.d.). ResearchGate. [Link]

  • Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value. (2024). Horticulture Research. [Link]

  • Phenylpropanoid. (n.d.). Wikipedia. [Link]

  • Phenylpropanoid biosynthesis - Reference pathway. (n.d.). KEGG. [Link]

  • Phenylpropanoids metabolism. (n.d.). Wikipedia. [Link]

  • Simplified scheme of phenylpropanoid biosynthesis. (n.d.). ResearchGate. [Link]

  • Enzymes of General Phenylpropanoid Metabolism and of Flavonoid Glycoside Biosynthesis in Parsley. (n.d.). Plant Physiology. [Link]

  • Phenylpropanoid biosynthesis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via retrobiosynthesis approach. (2021). National Center for Biotechnology Information. [Link]

  • Metabolic Engineering of Plant Allyl/Propenyl Phenol and Lignin Pathways: Future Potential for Biofuels/Bioenergy, Polymer Intermediates, and Specialty Chemicals?. (n.d.). Wiley Online Library. [Link]

  • Metabolic Engineering of the Phenylpropanoid and Its Primary, Precursor Pathway to Enhance the Flavor of Fruits and the Aroma of Flowers. (2015). MDPI. [Link]

  • Phenylpropanoid Biosynthesis. (n.d.). ResearchGate. [Link]

  • Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study. (2025). National Center for Biotechnology Information. [Link]

  • The phenylpropene synthase pathway and its applications in the engineering of volatile phenylpropanoids in plants. (n.d.). ResearchGate. [Link]

  • Combined transcriptomic and metabolomic analysis of phenylpropanoid biosynthesis in the mechanism of leaf angle formation in Sorghum. (2025). Semantic Scholar. [Link]

  • Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. (2025). MDPI. [Link]

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. (2023). MDPI. [Link]

  • 3-(2-Methoxy-5-Methylphenyl) - 3- Phenylpropanol. (n.d.). IndiaMART. [Link]

  • 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol - Publications. (2025). PubChem. [Link]

  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. (n.d.). National Center for Biotechnology Information. [Link]

  • Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers Including Product Crystallization. (2018). ACS Publications. [Link]

  • Unit -I Biosynthetic pathways introduction. (n.d.). MLR – Institute of Pharmacy. [Link]

Sources

Exploratory

Crystal structure analysis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol intermediates

Solid-State Architecture and Structural Elucidation: A Technical Guide to 3-(2-Methoxy-5-methylphenyl)propan-1-ol Intermediates Executive Summary & Structural Context Target Molecule: 3-(2-Methoxy-5-methylphenyl)propan-1...

Author: BenchChem Technical Support Team. Date: February 2026

Solid-State Architecture and Structural Elucidation: A Technical Guide to 3-(2-Methoxy-5-methylphenyl)propan-1-ol Intermediates

Executive Summary & Structural Context

Target Molecule: 3-(2-Methoxy-5-methylphenyl)propan-1-ol (and its critical 3-phenyl analog). Primary Application: Key intermediate in the synthesis of muscarinic antagonists, specifically Tolterodine and Fesoterodine .[1]

In the context of drug development, "3-(2-Methoxy-5-methylphenyl)propan-1-ol" often refers to the core scaffold used to build the chiral architecture of Tolterodine. However, a critical distinction must be made immediately to ensure experimental success:

  • The Linear Scaffold (Achiral): 3-(2-methoxy-5-methylphenyl)propan-1-ol. Often a liquid/oil at room temperature.[1] Used in fragrance and early-stage coupling.

  • The Drug Intermediate (Chiral): 3-(2-methoxy-5-methylphenyl)-3-phenyl propan-1-ol (CAS 124937-73-1).[2] This is the sterically crowded, chiral alcohol required for Tolterodine.[1]

The Crystallographic Challenge: The alcohol intermediates in this pathway often exhibit low melting points or exist as viscous oils due to the flexibility of the propyl linker and the disruption of packing by the ortho-methoxy group. Therefore, rigorous structural analysis relies on crystalline proxies : specifically, the propanoic acid precursors or crystalline derivatives (esters) of the alcohol.[1]

This guide details the solid-state characterization of these proxies, providing a robust workflow for confirming the structural integrity of the 3-(2-Methoxy-5-methylphenyl) alkyl chain.

Synthetic Pathway & Solid-State Checkpoints

To validate the structure of the alcohol, one must control the crystallinity of its upstream precursors.[1] The reduction of the crystalline acid to the alcohol is the critical quality gate.

Diagram 1: Strategic Crystallization Workflow

This diagram illustrates the decision logic for characterizing the intermediate: analyzing the solid precursor (Acid) vs. derivatizing the liquid product (Alcohol).[1]

G Start Starting Material (p-Cresol / Coumarin) Step1 Reaction: Friedel-Crafts / Hydroboration Start->Step1 Acid Checkpoint A: Acid Precursor 3-(2-methoxy-5-methylphenyl)propanoic acid (SOLID - High MP) Step1->Acid Reduction Reduction (LiAlH4 / BH3) Acid->Reduction Confirmed Purity Analysis Final Structural Elucidation (Unit Cell / Packing / Chirality) Acid->Analysis Proxy Confirmation Alcohol Target: 3-(2-Methoxy-5-methylphenyl)propan-1-ol (Likely OIL / Low MP) Reduction->Alcohol Decision Is Target Crystalline? Alcohol->Decision Path_Yes Direct SC-XRD (Low Temp < 100K) Decision->Path_Yes Yes Path_No Derivatization Strategy Decision->Path_No No (Viscous Oil) Path_Yes->Analysis Deriv Form 3,5-Dinitrobenzoate Ester (Creates Crystalline Lattice) Path_No->Deriv Deriv->Analysis

Caption: Workflow for structural validation. Checkpoint A (Acid) offers the most reliable solid-state data before reduction to the challenging alcohol phase.

Structural Analysis of the Precursor (The Acid)

The precursor, 3-(2-methoxy-5-methylphenyl)propanoic acid , is the most reliable "crystallographic anchor" in this synthesis. Unlike the alcohol, the acid forms strong intermolecular hydrogen bonds (carboxylic acid dimers) that stabilize the lattice.[1]

Expected Lattice Architecture (Analogous System)

Based on the crystallographic data of the homologous 3-(2,5-dimethoxyphenyl)propionic acid [1], the packing motif follows specific rules driven by the phenyl ring substituents.

ParameterStructural FeatureCrystallographic Consequence
H-Bonding Carboxylic Acid Dimer (

motif)
Forms centrosymmetric dimers; primary stabilizing force.
Torsion Angle C(Ar)-C-C-C (Propyl chain)Typically trans-planar (approx 180°) to minimize steric clash with the ortho-methoxy group.
Stacking

-

Interactions
Dimers stack along the short axis (usually b-axis), offset by ~4.3 Å.
Space Group Monoclinic (

or

)
Most common for achiral phenyl-propionic acids.[1]

Technical Insight: The ortho-methoxy group forces the aromatic ring to be slightly twisted relative to the propyl chain to avoid steric strain. In the solid state, this torsion angle is a "fingerprint" of the correct regioisomer.[1]

Experimental Protocols

Protocol A: Crystallization of the Acid Precursor

Use this to validate the skeleton before reduction.

  • Solvent System: Toluene/Heptane (1:3 v/v) or Ethanol/Water (Slow evaporation).[1]

  • Procedure:

    • Dissolve 100 mg of crude acid in 2 mL of hot Toluene (

      
      ).
      
    • Add Heptane dropwise until persistent cloudiness is observed.[1]

    • Add 1 drop of Toluene to restore clarity.[1]

    • Allow to cool slowly to RT, then place in a

      
       environment for 48 hours.
      
  • Why this works: The non-polar heptane forces the hydrophobic aromatic rings to stack, while the toluene solubilizes the methoxy group.[1]

Protocol B: Derivatization of the Alcohol (The "Crystal Proxy")

If the alcohol (3-(2-Methoxy-5-methylphenyl)propan-1-ol) is an oil, do not waste time trying to crystallize it directly. Convert it to a 3,5-dinitrobenzoate.

  • Reagents: Target Alcohol (1.0 eq), 3,5-Dinitrobenzoyl chloride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).[1]

  • Mechanism: The bulky, electron-deficient dinitrobenzoate moiety induces strong

    
    -
    
    
    
    stacking interactions, forcing the molecule into a rigid crystalline lattice suitable for SC-XRD.
  • Procedure:

    • Mix Alcohol and Pyridine in dry DCM at

      
      .
      
    • Add 3,5-Dinitrobenzoyl chloride slowly. Stir at RT for 2 hours.

    • Wash with

      
       (to remove pyridine), then 
      
      
      
      .[1]
    • Evaporate solvent.[1][3][4] The residue will be a solid.[1]

    • Recrystallization: Dissolve in minimal boiling Ethanol. Allow slow evaporation.[1][3][4]

  • Data Output: The resulting crystal structure will confirm the connectivity of the propyl chain and the position of the methyl/methoxy groups on the ring.

Comparative Data & Interpretation

When analyzing the XRD data of the intermediate (or its derivative), compare the bond lengths against standard values to confirm the electronic effects of the methoxy group.[1]

Table 1: Key Crystallographic Parameters (Expected vs. Standard)

Bond / AngleTypical Value (

/

)
Interpretation for 3-(2-Methoxy-5-methylphenyl)...
C(Ar)–O(Methoxy)

Shortening indicates resonance conjugation with the ring.
C(Ar)–C(Methyl)

Standard

bond; verifies the 5-methyl position.
O–C–C(Ar) Angle

Deviation from

indicates steric repulsion between the OMe and the propyl chain.[1]
Packing Index

If

, the lattice contains voids (solvent channels); check for solvates.[1]

Advanced Pathway Logic (Graphviz)[1]

The following diagram details the specific structural interactions expected in the crystal lattice of the derivative, which confirms the identity of the oily alcohol.

Diagram 2: Supramolecular Synthons in Derivative Analysis

Visualizing how the derivatization strategy creates a readable crystal structure.

Struct Mol Target Alcohol (Flexible/Oil) Crystal Co-Crystal / Derivative Lattice Mol->Crystal Covalent Link Tag 3,5-Dinitrobenzoate (Rigid/Planar) Tag->Crystal Directs Packing Interaction1 π-π Stacking (Electron Poor Ring) Crystal->Interaction1 Stabilizes Interaction2 C-H...O Hydrogen Bonds Crystal->Interaction2 Orients Result XRD Resolution < 0.8 Å Interaction1->Result Interaction2->Result

Caption: The "Molecular Tag" approach (Red) imposes order on the flexible alcohol (Yellow), enabling high-resolution diffraction (Green).

References

  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015).[1][5] Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o337–o338.[1][5] Link

  • Fun, H. K., Arshad, S., Sarojini, B. K., Khaleel, V. M., & Narayana, B. (2012).[1] (2E)-1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Link

  • PubChem. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. Link[1]

  • Prakash, L., et al. (2015).[1][6] Isolation, Identification, and Characterisation of Degradation Products... in Tolterodine Tartrate Formulation. Scientia Pharmaceutica. Link

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol for pharmaceutical use

Application Note: Process Development for the Scalable Manufacture of 3-(2-Methoxy-5-methylphenyl)propan-1-ol Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 3-(2-Methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scalable Manufacture of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol , a functionalized aryl-propanol motif often utilized as a building block in the synthesis of antimuscarinic agents (e.g., structural analogs of Tolterodine) and fine chemical intermediates.

Unlike laboratory-scale methods that often rely on unscalable reagents (e.g., LiAlH₄, borane-THF), this protocol utilizes a Heck-Hydrogenation-Reduction sequence designed for kilogram-to-ton scale manufacturing. Key features include:

  • Atom Economy: Utilization of the Heck reaction to build the carbon skeleton efficiently.

  • Safety: Replacement of pyrophoric ether-based reductions with thermally stable Red-Al (Vitride) or catalytic hydrogenation.

  • Purification: Crystallization-driven intermediate isolation to minimize chromatographic requirements.

Strategic Route Selection

To ensure pharmaceutical-grade purity (>99.5%) and scalability, we selected a linear synthetic route avoiding the regioselectivity issues common in Friedel-Crafts alkylations.

The Chosen Route:

  • C-C Bond Formation: Heck coupling of 2-bromo-4-methylanisole with methyl acrylate.

  • Saturation: Catalytic hydrogenation of the cinnamate derivative.

  • Functional Group Transformation: Chemo-selective reduction of the ester to the primary alcohol.

Diagram 1: Synthetic Pathway & Logic Flow

G Start Start: 2-Bromo-4-methylanisole Step1 Step 1: Heck Coupling (Pd(OAc)2, P(o-tol)3) Methyl Acrylate Start->Step1 120°C, DMF Inter1 Intermediate 1: Methyl 3-(2-methoxy-5- methylphenyl)acrylate Step1->Inter1 >95% E-isomer Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 3 bar H2 Inter2 Intermediate 2: Methyl 3-(2-methoxy-5- methylphenyl)propanoate Step2->Inter2 Quant. Yield Step3 Step 3: Reduction (Red-Al / Toluene) Inter2->Step3 0-25°C Final Target: 3-(2-Methoxy-5- methylphenyl)propan-1-ol Step3->Final Hydrolysis

Caption: Linear synthetic flow emphasizing high-fidelity transformations with minimal isomeric scrambling.

Detailed Experimental Protocols

Step 1: Heck Coupling (Synthesis of the Cinnamate)

Rationale: The use of P(o-tol)₃ (Tri-o-tolylphosphine) is critical. Its steric bulk prevents the formation of inactive palladium clusters (palladium black) at high temperatures, ensuring high Turnover Numbers (TON) required for cost-effective scaling [1].

Reagents:

  • 2-Bromo-4-methylanisole (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Pd(OAc)₂ (0.5 mol%)

  • P(o-tol)₃ (2.0 mol%)

  • Triethylamine (2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Protocol:

  • Charge a reactor with DMF (5 vol) and degas with nitrogen for 30 minutes.

  • Add 2-Bromo-4-methylanisole, Pd(OAc)₂, and P(o-tol)₃. Stir for 15 minutes to pre-form the active catalytic species.

  • Add Triethylamine followed by Methyl acrylate.

  • Heat the mixture to 110–120°C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1][2] Target < 0.5% starting bromide.

  • Workup: Cool to 25°C. Dilute with water (10 vol) and extract with Ethyl Acetate (MTBE is also suitable).

  • Wash organic layer with 1N HCl (to remove residual amine) and Brine.

  • Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2 hours to reduce Pd content to <10 ppm.

  • Concentrate to yield Methyl 3-(2-methoxy-5-methylphenyl)acrylate.

    • Note: The product typically crystallizes upon cooling; recrystallize from MeOH if purity < 98%.

Step 2: Catalytic Hydrogenation

Rationale: This step saturates the double bond. Using MeOH ensures solubility of the substrate and product, while Pd/C is the industry standard for alkene saturation.

Protocol:

  • Dissolve the acrylate intermediate in Methanol (10 vol).

  • Charge 5% Pd/C (50% wet, 2 wt% loading relative to substrate) into an autoclave.

  • Purge with Nitrogen (3x) then Hydrogen (3x).

  • Pressurize to 3–5 bar H₂ and stir at 25–40°C.

  • IPC: Reaction is usually rapid (2–4 hours).[3] Monitor for disappearance of the alkene peak.

  • Filter catalyst through a sparkler filter or Celite bed (Caution: Pyrophoric catalyst).

  • Concentrate filtrate to yield Methyl 3-(2-methoxy-5-methylphenyl)propanoate as a clear oil/low-melting solid.

Step 3: Ester Reduction to Alcohol

Rationale: While LiAlH₄ (LAH) is common in academic papers, it is hazardous on scale. We utilize Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) . It is non-pyrophoric, soluble in toluene, and thermally stable, allowing for higher reaction temperatures and easier handling [2].

Protocol:

  • Dissolve the propanoate ester in Anhydrous Toluene (8 vol). Cool to 0–5°C.

  • Add Red-Al (65% in Toluene, 1.2 equiv hydride) dropwise via dosing pump, maintaining internal temperature < 25°C.

    • Safety Note: Evolution of H₂ gas. Ensure adequate venting.

  • After addition, warm to 25°C and stir for 2 hours.

  • Quench (Critical): Cool to 0°C. Add a solution of Rochelle’s Salt (Potassium Sodium Tartrate) or 15% NaOH slowly.

    • Why Rochelle's Salt? It breaks down aluminum emulsions, facilitating clean phase separation.

  • Separate layers.[2][4] Wash the organic phase with water.[2]

  • Dry over Na₂SO₄ and concentrate.

  • Final Purification: High-vacuum distillation (bp ~140–150°C at 1 mmHg) or crystallization from Hexane/IPA if the compound solidifies (melting point dependent on purity).

Process Analytical Technology (PAT) & Quality Control

To ensure the material meets pharmaceutical specifications, the following attributes must be monitored.

Table 1: Critical Quality Attributes (CQA)
AttributeSpecificationAnalytical MethodControl Strategy
Assay > 99.0% w/wHPLC (UV 220 nm)Recrystallization of Step 1 intermediate.
Palladium < 10 ppmICP-MSThiol-silica scavenging in Step 1 workup.
Water Content < 0.1%Karl FischerAzeotropic drying during Step 3 workup.
Related Impurities Each < 0.15%HPLCControl of reaction temperature in Step 1 (prevents isomers).
Residual Solvents ICH LimitsGC-HSExtended drying/High-vac distillation.

Troubleshooting & Decision Logic

The following diagram provides a logic tree for handling common deviations during the Heck coupling and Reduction steps.

Diagram 2: Process Deviation Logic

DecisionTree Start IPC Checkpoint CheckHeck Step 1: Conversion < 95% after 16h? Start->CheckHeck CheckRed Step 3: Emulsion during Workup? Start->CheckRed AddCat Action: Add 0.1 mol% Pd + 0.5 mol% Ligand CheckHeck->AddCat Yes (Catalyst death) CheckTemp Action: Check T > 110°C Ensure O2 exclusion CheckHeck->CheckTemp Yes (Kinetics slow) Rochelle Action: Add sat. Rochelle's Salt Heat to 40°C for 30 min CheckRed->Rochelle Yes (Standard) Filter Action: Filter through Celite to remove Al-hydroxides CheckRed->Filter Yes (Severe)

Caption: Decision matrix for correcting incomplete conversion in Step 1 and emulsion formation in Step 3.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.

  • Billingsley, K. L., et al. (2014). Process Development of a Scalable Synthesis of a 5-Lipoxygenase Inhibitor. Organic Process Research & Development, 18(9), 1110–1115. (Demonstrates Red-Al safety on scale).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-(2-Methoxy-5-methylphenyl)propan-1-ol in the Synthesis of Tolterodine

Introduction: The Significance of Tolterodine and Its Synthesis Tolterodine, marketed under brand names such as Detrol®, is a cornerstone in the management of overactive bladder, a condition characterized by urinary urge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tolterodine and Its Synthesis

Tolterodine, marketed under brand names such as Detrol®, is a cornerstone in the management of overactive bladder, a condition characterized by urinary urgency, frequency, and incontinence.[1] As a competitive muscarinic receptor antagonist, it functions by relaxing the bladder's smooth muscle tissue.[2] The synthesis of Tolterodine, chemically (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, has been a subject of extensive research, aiming for cost-effective, scalable, and high-purity production.[1] A variety of synthetic routes have been explored, many of which hinge on the strategic use of key intermediates.[3][4][5] Among these, 3-(2-Methoxy-5-methylphenyl)propan-1-ol has emerged as a pivotal precursor, offering a reliable pathway to the core structure of Tolterodine. This document provides a detailed examination of its application, including the underlying chemical principles and step-by-step protocols for its use in research and development settings.

The Role of 3-(2-Methoxy-5-methylphenyl)propan-1-ol: A Structural Keystone

The compound 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS: 124937-73-1) serves as a critical intermediate in several patented and published synthetic routes to Tolterodine.[6][7][8] Its structure contains the essential carbon skeleton and the methoxy-protected phenol group, which are foundational to the final Tolterodine molecule. The primary alcohol functional group provides a reactive handle for subsequent amination, a key transformation in the synthesis.

The general synthetic strategy involving this intermediate can be visualized as a multi-step process. Initially, a precursor is used to generate 3-(2-Methoxy-5-methylphenyl)propan-1-ol. This is often achieved through the reduction of a corresponding carboxylic acid or ester.[4][6] The propanol is then activated, typically by converting the hydroxyl group into a better leaving group, such as a tosylate. This activated intermediate subsequently undergoes nucleophilic substitution with diisopropylamine to introduce the tertiary amine moiety. The final step involves the deprotection of the methoxy group to reveal the phenolic hydroxyl of Tolterodine.

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route for Tolterodine that utilizes 3-(2-Methoxy-5-methylphenyl)propan-1-ol as a key intermediate.

Tolterodine_Synthesis cluster_0 Precursor Synthesis cluster_1 Intermediate Formation cluster_2 Activation and Amination cluster_3 Final Product Generation Precursor 3,4-dihydro-6-methyl-4-phenyl- 2H-benzopyran-2-one Ester Methyl-3-(2-methoxy-5-methylphenyl) -3-phenyl propionate Precursor->Ester Methyl iodide, K2CO3 Propanol 3-(2-Methoxy-5-methylphenyl) propan-1-ol Ester->Propanol Reduction (e.g., LiAlH4) Tosylate 3-(2-Methoxy-5-methylphenyl) -3-phenylpropyl-p-toluenesulfonate Propanol->Tosylate Tosyl chloride, Pyridine Protected_Tolterodine N,N-diisopropyl-3-(2-methoxy-5- methylphenyl)-3-phenylpropylamine Tosylate->Protected_Tolterodine Diisopropylamine Tolterodine Tolterodine (Racemic) Protected_Tolterodine->Tolterodine Demethylation (e.g., HBr) Resolved_Tolterodine (R)-Tolterodine L-tartrate Tolterodine->Resolved_Tolterodine Resolution with L-(+)-tartaric acid

Caption: Synthetic pathway to Tolterodine highlighting the role of the propanol intermediate.

Experimental Protocols

The following protocols are detailed representations of the key transformations in the synthesis of Tolterodine using 3-(2-Methoxy-5-methylphenyl)propan-1-ol. These are intended for research and development purposes and should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This protocol outlines the reduction of the corresponding methyl ester to the target propanol intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl-3-(2-methoxy-5-methylphenyl)-3-phenyl propionate124935-87-1284.351.0 eq
Lithium aluminum hydride (LiAlH₄)16853-85-337.951.5 eq
Anhydrous diethyl ether60-29-774.12As solvent
Saturated aqueous sodium sulfate solution7757-82-6142.04For quench
Anhydrous magnesium sulfate7487-88-9120.37For drying

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Addition of Ester: Dissolve methyl-3-(2-methoxy-5-methylphenyl)-3-phenyl propionate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. A granular precipitate should form.

  • Extraction and Purification: Filter the mixture and wash the solid residue with diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-methoxy-5-methylphenyl)propan-1-ol. The product can be further purified by flash column chromatography on silica gel if necessary.[9]

Protocol 2: Amination of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This protocol describes the conversion of the propanol intermediate to the N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine. This involves an in-situ activation of the hydroxyl group followed by nucleophilic substitution.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-(2-Methoxy-5-methylphenyl)propan-1-ol124937-73-1256.341.0 eq
p-Toluenesulfonyl chloride (TsCl)98-59-9190.651.1 eq
Pyridine110-86-179.10As solvent/base
Diisopropylamine108-18-9101.19Excess (e.g., 5 eq)
Acetonitrile75-05-841.05As solvent
Dichloromethane75-09-284.93For extraction
Saturated aqueous sodium bicarbonate solution144-55-884.01For washing
BrineN/AN/AFor washing
Anhydrous sodium sulfate7757-82-6142.04For drying

Procedure:

  • Tosylation: Dissolve 3-(2-methoxy-5-methylphenyl)propan-1-ol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Amination: Remove the pyridine under reduced pressure. To the resulting residue, add acetonitrile and diisopropylamine (excess). Heat the mixture in a sealed vessel or under reflux at 80-100 °C for an extended period (e.g., 48-72 hours), as this reaction can be slow.[1][10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting tosylate is consumed.

  • Work-up and Extraction: After completion, cool the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine. This product can be purified by column chromatography if necessary.

Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of the key intermediates.

Experimental_Workflow cluster_protocol1 Protocol 1: Propanol Synthesis cluster_protocol2 Protocol 2: Amination P1_Start Start with Ester Precursor P1_Reaction LiAlH4 Reduction in Diethyl Ether P1_Start->P1_Reaction P1_Quench Aqueous Quench P1_Reaction->P1_Quench P1_Extraction Extraction with Diethyl Ether P1_Quench->P1_Extraction P1_Purification Purification (Column Chromatography) P1_Extraction->P1_Purification P1_Product 3-(2-Methoxy-5-methylphenyl) propan-1-ol P1_Purification->P1_Product P2_Start Start with Propanol Intermediate P1_Product->P2_Start Intermediate Transfer P2_Tosylation Tosylation with TsCl in Pyridine P2_Start->P2_Tosylation P2_Amination Amination with Diisopropylamine P2_Tosylation->P2_Amination P2_Extraction Extraction with Dichloromethane P2_Amination->P2_Extraction P2_Purification Purification (Column Chromatography) P2_Extraction->P2_Purification P2_Product Protected Tolterodine P2_Purification->P2_Product

Caption: General experimental workflow for the synthesis of protected Tolterodine.

Analytical Characterization and Quality Control

Throughout the synthesis, it is imperative to monitor the purity and identity of the intermediates and the final product. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity and reaction completion.[11][12] Structural confirmation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Analytical Considerations:

  • Purity Assessment: HPLC is the method of choice for determining the purity of 3-(2-methoxy-5-methylphenyl)propan-1-ol and subsequent intermediates. A purity of >98% is often desired for proceeding to the next synthetic step.[6]

  • Impurity Profiling: It is crucial to identify and characterize any significant impurities that may arise during the synthesis.[13][14] Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products.

  • Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds. Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the identity of the molecules.

Conclusion and Future Perspectives

The use of 3-(2-methoxy-5-methylphenyl)propan-1-ol as an intermediate provides a robust and well-documented pathway for the synthesis of Tolterodine. The protocols outlined in this document offer a foundation for researchers and drug development professionals to produce this important pharmaceutical agent. Future research may focus on optimizing reaction conditions to improve yields, reduce reaction times, and minimize the use of hazardous reagents, aligning with the principles of green chemistry. Furthermore, the development of more efficient catalytic methods for the amination step could significantly enhance the overall efficiency of the synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis.
  • Google Patents. (n.d.). EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites.
  • Google Patents. (n.d.). WO2010092500A2 - A process for the preparation of tolterodine tartrate.
  • European Publication Server web service. (2011, April 20). A process for the preparation of tolterodine - Patent 1693361.
  • Google Patents. (n.d.). WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites.
  • Google Patents. (n.d.). WO2003014060A1 - Process for the preparation of tolterodine.
  • Aggarwal, V. K., et al. (n.d.). Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology. PMC.
  • PubMed. (2005, April 15). Design, synthesis and activity of novel derivatives of oxybutynin and tolterodine.
  • Yaosutan. (n.d.). Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol.
  • PubMed. (n.d.). Tolterodine Tartrate.
  • Google Patents. (n.d.). US20050222437A1 - Process for the preparation of tolterodine and intermediates thereof.
  • ResearchGate. (2025, August 5). Design, synthesis and activity of novel derivatives of Oxybutynin and Tolterodine | Request PDF.
  • PubMed. (2026, February 18). Development of the synthetic route to 5-hydroxymethyl tolterodine, a key synthetic intermediate of Toviaz, via an organic solvent-free Rh-catalyzed asymmetric 1,4-addition.
  • ResearchGate. (2025, August 7). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC.
  • ResearchGate. (n.d.). Synthesis of (±)-tolterodine from activated azetidine.⁴².
  • Srinivas, G., et al. (2014, January 20). Improved one-pot synthesis of N, N-diisopropyl- 3-(2-Hydroxy-5-methylphenyl).
  • Google Patents. (n.d.). US20060194987A1 - Process for preparing tolterodine tartrate.
  • SynThink. (n.d.). Tolterodine EP Impurities & USP Related Compounds.
  • Veeprho Pharmaceuticals. (n.d.). Tolterodine Impurities and Related Compound.
  • Scribd. (n.d.). An Efficient Synthesis of Racemic Tolterodine | PDF | Urinary Incontinence.
  • ACS Publications. (n.d.). Tolterodine, a New Muscarinic Receptor Antagonist, via Copper-Assisted Asymmetric Conjugate Addition of Aryl Grignard Reagents to 3-Phenyl-prop-2-enoyl-oxazolidinones | The Journal of Organic Chemistry.
  • New Drug Approvals. (2015, September 27). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine.
  • Harvey, M. A., Baker, K., & Wells, G. A. (2001). Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis.
  • Fisher Scientific. (n.d.). (3RS)-3-(2-Methoxy-5-methylphenyl)-N,N-bis(1-methylethyl)-3-phenylpropan-1-amine ((RS)-Tolterodine Methyl Ether), Mikromol 100 mg.
  • ResearchGate. (2025, August 7). Tolterodine: An overview | Request PDF.
  • Veeprho. (n.d.). Tolterodine EP Impurity A | CAS 124937-73-1.
  • Semantic Scholar. (n.d.). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation.
  • Google Patents. (n.d.). WO2012098044A1 - Process for the preparation of n,n-diisopropyl-3-(2-hydroxy-5-methylphenyl)- 3-phenyl propylamine and its salts starting from a novel intermediate.
  • Pharmaffiliates. (n.d.). Tolterodine-impurities.
  • LGC Standards. (n.d.). (3RS)-3-(2-Methoxy-5-methylphenyl)-N,N-bis(1-methylethyl)-3-phenylpropan-1-amine ((RS)-Tolterodine Methyl Ether).
  • ResearchGate. (2025, August 10). (PDF) Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine.

Sources

Method

Application Notes and Protocols for the Synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol via Catalytic Hydrogenation

Introduction: The Strategic Importance of 3-(2-Methoxy-5-methylphenyl)propan-1-ol 3-(2-Methoxy-5-methylphenyl)propan-1-ol is a key chemical intermediate whose structural motif is found in various specialty chemicals and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

3-(2-Methoxy-5-methylphenyl)propan-1-ol is a key chemical intermediate whose structural motif is found in various specialty chemicals and pharmaceutical agents.[1] Its synthesis is a critical step in multi-step manufacturing processes, demanding high efficiency, purity, and operational safety. Among the array of synthetic methodologies, catalytic hydrogenation stands out as a robust and scalable technique for producing this target molecule from unsaturated precursors.[2]

This document provides a detailed technical guide for researchers, chemists, and process development professionals on the catalytic hydrogenation protocols to obtain 3-(2-Methoxy-5-methylphenyl)propan-1-ol. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and emphasize the critical safety procedures inherent to hydrogenation reactions.

Part 1: Synthetic Strategy and Mechanistic Overview

The synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol via hydrogenation involves the reduction of an unsaturated three-carbon side chain attached to the 2-methoxy-5-methylphenyl core. The choice of starting material dictates the specific functionalities to be reduced and, consequently, the selection of the catalyst and reaction conditions.

The two primary unsaturated precursors are:

  • 3-(2-Methoxy-5-methylphenyl)propenoic acid (or its esters): This pathway requires the reduction of a carbon-carbon double bond (C=C) and a carboxylic acid/ester (C=O).

  • 3-(2-Methoxy-5-methylphenyl)propenal : This route necessitates the reduction of both a C=C double bond and an aldehyde (C=O).

Catalytic hydrogenation is a heterogeneous process where molecular hydrogen and the substrate adsorb onto the surface of a metal catalyst.[3] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the unsaturated bonds, leading to the saturated product.[3]

cluster_precursors Starting Materials cluster_process Process Propenoic_Acid 3-(2-Methoxy-5-methylphenyl) propenoic Acid / Ester Hydrogenation Catalytic Hydrogenation (H₂, Catalyst, Solvent, T, P) Propenoic_Acid->Hydrogenation Reduces C=C and C=O Propenal 3-(2-Methoxy-5-methylphenyl) propenal Propenal->Hydrogenation Reduces C=C and C=O Target 3-(2-Methoxy-5-methylphenyl) propan-1-ol Hydrogenation->Target

Figure 1: General synthetic pathways to the target molecule via catalytic hydrogenation.

Part 2: Catalyst and Condition Selection: A Causal Analysis

The success of the hydrogenation hinges on the appropriate selection of the catalyst and reaction parameters. Each choice is dictated by the specific functional groups present in the starting material and the desired selectivity.

CatalystPrimary ApplicationRationale for Selection
Palladium on Carbon (Pd/C) Hydrogenation of C=C bonds.[4][5]Pd/C is highly effective and selective for reducing alkene functionalities under mild conditions, often without affecting carbonyl groups or aromatic rings.[3][6] It is the catalyst of choice when starting from a cinnamic acid derivative if the goal is to first isolate the saturated acid before a separate reduction step. For a one-pot reaction to the alcohol, a more potent catalyst or harsher conditions would be needed.
Raney® Nickel (Ra-Ni) Hydrogenation of a wide range of functional groups, including alkenes, carbonyls, and nitriles.[7]Raney Nickel is a highly active, non-precious metal catalyst suitable for the simultaneous reduction of both C=C and C=O bonds.[7][8] Its high activity allows for reactions under relatively mild temperatures and pressures, but it is pyrophoric and requires careful handling.
Rhodium (Rh) Primarily used for the hydrogenation of aromatic rings.[9]While extremely effective for aromatic systems, Rhodium catalysts can also reduce alkenes and carbonyls.[10] For this specific target, where aromatic ring preservation is essential, Rhodium would typically be avoided unless under very specific, controlled conditions to prevent reduction of the phenyl ring.
Platinum (Pt) General-purpose, highly active hydrogenation catalyst.Platinum-based catalysts, like Pt/C, are very active and can reduce multiple functional groups, including aromatic rings under more forceful conditions.[11] Their high activity can sometimes lead to over-reduction or side reactions if not carefully controlled.

Key Reaction Parameters:

  • Solvent: The solvent must fully dissolve the starting material and not interfere with the catalyst. Alcohols like ethanol and methanol are excellent choices as they are polar enough for many substrates and are stable under hydrogenation conditions.[5]

  • Hydrogen Pressure: Governs the concentration of hydrogen available at the catalyst surface. Atmospheric pressure (via a hydrogen-filled balloon) is sufficient for simple alkene reductions.[12] For more challenging reductions, such as carbonyl groups, higher pressures (50-500 psi) in a specialized reactor are typically required to increase the reaction rate.[13][14]

  • Temperature: Reaction rates generally increase with temperature.[15] However, excessive heat can promote side reactions like hydrogenolysis (cleavage of C-O bonds) or catalyst deactivation.[16] A typical range is 25-80°C.

  • Catalyst Loading: The amount of catalyst relative to the substrate. Typical loadings range from 1-10 mol% for precious metal catalysts. Higher loadings increase reaction speed but also cost.

Part 3: Detailed Experimental Protocols

Safety First: All hydrogenation reactions must be conducted in a certified chemical fume hood.[17] All equipment must be inspected for defects, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. An ABC-type fire extinguisher should be readily accessible.[18]

Protocol 1: Two-Step Reduction of 3-(2-Methoxy-5-methylphenyl)propenoic Acid via Pd/C and Subsequent Reduction

This protocol prioritizes selectivity by first reducing the C=C bond, followed by a separate reduction of the resulting carboxylic acid.

Step A: Hydrogenation of the Alkene Bond

  • Materials:

    • 3-(2-Methoxy-5-methylphenyl)propenoic acid (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)

    • Methanol or Ethyl Acetate (sufficient to create a 0.1-0.5 M solution)

    • Hydrogen gas (balloon or regulated cylinder)

    • Nitrogen or Argon gas

    • Celite® (diatomaceous earth)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas inlet adapter with stopcock

    • Septa

    • Vacuum/inert gas manifold

    • Büchner funnel and filter flask

Procedure:

  • Reactor Setup: Add the 3-(2-Methoxy-5-methylphenyl)propenoic acid and a magnetic stir bar to the three-neck flask.

  • Catalyst Charging: Under a gentle flow of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Do not allow the dry catalyst to come into contact with air.[12]

  • Solvent Addition: Add the solvent via cannula or syringe under a positive pressure of nitrogen.[12]

  • Inerting the Atmosphere: Seal the flask. Evacuate the flask carefully using the manifold and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[19]

  • Introducing Hydrogen: Evacuate the nitrogen and backfill the flask with hydrogen from a balloon or a regulated supply line.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the consumption of hydrogen (if using a volumetric setup).

  • Reaction Quench and Catalyst Filtration: Once the reaction is complete, purge the system with nitrogen for 5-10 minutes to remove all hydrogen.[18] Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a flow of nitrogen, filter the reaction mixture through the Celite pad. Wash the pad with additional solvent to ensure complete recovery of the product. CRITICAL: Do not allow the filtered catalyst cake to dry.[18] Immediately transfer the wet Celite/catalyst pad to a designated waste container and submerge it in water.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(2-Methoxy-5-methylphenyl)propanoic acid, which can be purified or used directly in the next step.

Step B: Reduction of the Carboxylic Acid

The resulting saturated carboxylic acid can be reduced to the target alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like THF. This step does not involve catalytic hydrogenation and should follow established protocols for hydride reductions.

Protocol 2: One-Pot Reduction of 3-(2-Methoxy-5-methylphenyl)propenal via Raney® Nickel

This protocol achieves the synthesis in a single step by reducing both the alkene and aldehyde functionalities simultaneously.

  • Materials:

    • 3-(2-Methoxy-5-methylphenyl)propenal (1.0 eq)

    • Raney® Nickel (Ra-Ni), aqueous slurry (approx. 5-10% by weight of substrate)

    • Ethanol

    • Hydrogen gas

    • Nitrogen gas

  • Equipment:

    • Parr shaker apparatus or a high-pressure autoclave reactor.[13]

    • Glass liner for the reactor

    • Magnetic stirrer or mechanical stirring assembly

Procedure:

  • Reactor Charging: Place the substrate and ethanol into the glass liner of the hydrogenation reactor.

  • Catalyst Addition: Carefully measure the Raney® Nickel slurry and add it to the reactor. Rinse the weighing container with a small amount of ethanol to ensure complete transfer. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.[8][18]

  • Assembly and Purging: Assemble the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi and then vent carefully. Repeat this purging process 3-5 times to remove all oxygen.[13][19]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reactor to the target temperature (e.g., 40-60°C).

  • Monitoring: The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is likely complete.

  • Shutdown and Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor multiple times with nitrogen.[13] Disassemble the reactor and filter the catalyst using the same safe filtration procedure described in Protocol 1. The filtered Raney® Nickel must be kept wet and disposed of in a designated, water-filled waste container.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 3-(2-Methoxy-5-methylphenyl)propan-1-ol can then be purified by column chromatography on silica gel or by vacuum distillation.

Part 4: Safety Workflow and Troubleshooting

Operational safety is paramount in catalytic hydrogenation. The following workflow must be strictly adhered to.

A 1. Pre-Operation Check (Fume Hood, PPE, Equipment) B 2. Charge Reactor (Substrate, Solvent, Catalyst) A->B C 3. Inert System (Purge with N₂ 3-5x) B->C D 4. Introduce H₂ (Set Pressure) C->D E 5. Run Reaction (Stir, Heat, Monitor) D->E F 6. Cool & Purge H₂ (Purge with N₂ 3-5x) E->F G 7. Safe Catalyst Filtration (Filter under N₂, Keep Wet) F->G H 8. Product Isolation G->H

Figure 2: Critical safety workflow for catalytic hydrogenation reactions.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Stalled Reaction - Inactive or "poisoned" catalyst.- Insufficient hydrogen pressure or a leak in the system.- Inadequate stirring.- Low temperature.- Use fresh, high-quality catalyst.- Check for leaks with a nitrogen pressure test before introducing hydrogen.[13]- Ensure vigorous stirring to maintain slurry suspension.- Gradually increase the reaction temperature.
Low Product Yield - Over-reduction (e.g., reduction of the aromatic ring).- Side reactions (e.g., hydrogenolysis).- Mechanical loss during workup.- Use a more selective catalyst (e.g., Pd/C instead of Pt/C).- Lower the reaction temperature and/or pressure.- Ensure careful filtration and transfer steps.
Formation of Side Products - Impurities in the starting material or solvent.- Reaction temperature is too high, promoting degradation or side reactions.- Purify starting materials before hydrogenation.- Use high-purity, degassed solvents.- Optimize the reaction temperature by running small-scale trials.

Conclusion

The synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol can be effectively achieved through catalytic hydrogenation using well-defined protocols. The choice between a one-pot reduction with a highly active catalyst like Raney® Nickel or a more selective two-step approach with Pd/C depends on the available starting material, equipment, and desired process control. By understanding the causal relationships between catalysts, reaction conditions, and outcomes, and by adhering strictly to established safety protocols, researchers and developers can implement these methods efficiently and safely to produce high-quality target molecules.

References

  • ACS Publications. (n.d.). Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems | Energy & Fuels.
  • Savoia, D. (n.d.). Rhodium/Graphite-Catalyzed Hydrogenation of Carbocyclic and Heterocyclic Aromatic Compounds.
  • Linx Lab. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Industrial Projects & Safety Management. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings.
  • TCI Chemicals. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis.
  • Science Japan. (2022, June 16). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems.
  • Erasmus, E. (2013). Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst. South African Journal of Chemistry, 66.
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • DigitalCommons@UMaine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst.
  • Wikipedia. (n.d.). Raney nickel.
  • D'Agostino, C. et al. (2024, July 2). Pd-N-doped carbons for chemoselective hydrogenation of cinnamaldehyde.
  • University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for catalytic transfer hydrogenation of cinnamic acid.
  • designer-drug.com. (n.d.). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH.
  • Taleb, B., et al. (2025, January 13). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • ChemRxiv. (n.d.). Pd Supported Catalysts with Intrinsic Surface Electropositive Sites for Improved Selective Hydrogenation of Cinnamaldehyde.
  • Sciencemadness.org. (2012, July 1). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH.
  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • Organic Syntheses. (n.d.). W-6 Raney Nickel Catalyst.
  • Arkivoc. (2024, March 27). Hydrogenation of cinnamaldehyde over palladium nanoparticles supported on functionalized N-doped solid carbon spheres.
  • ScienceDirect. (2015). Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts in water. Comptes Rendus Chimie, 18(6), 685-692.
  • RUA. (2009). Transfer hydrogenation of olefins catalysed by nickel nanoparticles.
  • Parchem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol.
  • ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds.
  • ResearchGate. (n.d.). Yield of 3-phenylpropanal in hydrogenation of cinnamaldehyde catalyzed....
  • PubChem. (2025, October 15). 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol.
  • ResearchGate. (n.d.). Effect of pH on the hydrogenation of cinnamaldehyde with [RuH(OAc)(mtppms)3] catalyst.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • BLDpharm. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.
  • Scholar Commons. (n.d.). Enantioselective Hydrogenation of α-Methylcinnamic Acid Over PD/AL2O3: A Spectroscopic and Kinetic Study.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol.
  • Semantic Scholar. (n.d.). Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics.
  • Google Patents. (n.d.). US5874652A - Process for hydrogenating aqueous aldehyde mixtures.
  • ChemicalBook. (2026, January 13). 3-(2-METHOXY-PHENYL)-PROPAN-1-OL.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni.

Sources

Application

Application Note: Friedel-Crafts Architectures of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This Application Note provides a comprehensive technical guide for Friedel-Crafts alkylation procedures involving 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6). This substrate is a critical building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for Friedel-Crafts alkylation procedures involving 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6).

This substrate is a critical building block in medicinal chemistry, structurally analogous to the precursors of antimuscarinic agents like Tolterodine and Fesoterodine . Its reactivity is defined by the electron-rich aromatic ring (activated by methoxy and methyl groups) and the primary alcohol handle, which serves as the electrophilic trigger under acidic conditions.

Executive Summary & Reactivity Profile

3-(2-Methoxy-5-methylphenyl)propan-1-ol presents a unique dual-reactivity profile. The molecule contains a nucleophilic aromatic core (activated at positions ortho and para to the substituents) and an electrophilic alkyl chain (upon activation of the hydroxyl group).

In Friedel-Crafts transformations, this molecule participates in two distinct pathways:

  • Intramolecular Cyclodehydration: Formation of a Tetralin core (5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene). This is the dominant pathway in the absence of external nucleophiles, driven by entropy and the formation of a stable six-membered ring.

  • Intermolecular Alkylation: Reaction with external arenes (e.g., phenol, benzene) to generate 1,3-Diarylpropanes . This pathway requires careful control of concentration to suppress cyclization.

Mechanistic Insight: Regioselectivity

The cyclization regiochemistry is dictated by the directing effects of the substituents:

  • Methoxy Group (C2): Strong ortho/para director.

  • Methyl Group (C5): Weak ortho/para director.

  • ** steric Constraints:** Cyclization to the C2 position is blocked by the methoxy group. Cyclization to C6 is electronically favorable (ortho to the methyl group) and geometrically ideal for forming a six-membered ring.

Pathway Visualization

FriedelCraftsPathways Substrate 3-(2-Methoxy-5-methylphenyl) propan-1-ol Activation Activated Electrophile (Oxonium / Carbocation) Substrate->Activation Lewis/Brønsted Acid (-H2O) Tetralin Product A: Tetralin Core (Intramolecular Cyclization) 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene Activation->Tetralin Dilute Cond. k_intra >> k_inter Diaryl Product B: Diarylpropane (Intermolecular Coupling) 1-(2-Methoxy-5-methylphenyl)-3-arylpropane Activation->Diaryl Excess External Arene High Conc.

Figure 1: Divergent reaction pathways. Intramolecular cyclization (Green) is kinetically favored under dilute conditions, while intermolecular coupling (Red) requires high concentrations of an external nucleophile.

Protocol A: Intramolecular Cyclization (Tetralin Synthesis)

Objective: Synthesis of 5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene via acid-mediated cyclodehydration.

Methodological Rationale

Direct cyclization of primary alcohols often requires harsh conditions (e.g., Polyphosphoric Acid at high heat). However, for this electron-rich substrate, milder Lewis acid conditions are preferable to avoid demethylation of the ether.

ParameterSpecification
Reagent Methanesulfonic acid (MsOH) or BF3·OEt2
Solvent Dichloromethane (DCM) or Nitromethane
Concentration 0.05 M (High dilution prevents dimerization)
Temperature 0°C to Room Temperature
Step-by-Step Procedure
  • Preparation:

    • Dissolve 3-(2-Methoxy-5-methylphenyl)propan-1-ol (1.0 equiv, e.g., 5.0 g) in anhydrous Dichloromethane (DCM) (370 mL) to achieve a concentration of ~0.05 M.

    • Note: Anhydrous conditions are critical to maintain Lewis acid activity.

  • Activation:

    • Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

    • Add Boron Trifluoride Diethyl Etherate (BF3·OEt2) (2.5 equiv) dropwise over 20 minutes.

    • Alternative: For a metal-free route, use Methanesulfonic acid (MsOH) (5.0 equiv).

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Monitor via TLC (Hexane/EtOAc 8:2) or HPLC. The starting alcohol (polar) should disappear, replaced by the non-polar tetralin product.

    • Typical Reaction Time: 2–4 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous NaHCO3 solution at 0°C.

    • Extract the aqueous layer with DCM (3 x 100 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >90% pure.

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the 5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene as a clear oil or low-melting solid.

Protocol B: Intermolecular Alkylation (Diarylpropane Synthesis)

Objective: Coupling with Phenol to synthesize unsymmetrical diarylpropanes (Tolterodine-like scaffolds).

Methodological Rationale

To favor intermolecular attack over intramolecular cyclization, the external nucleophile (Phenol) must be present in large excess, and the reaction should be run at higher concentrations.

ParameterSpecification
Reagent Aluminum Chloride (AlCl3) or p-Toluenesulfonic Acid (pTSA)
Nucleophile Phenol (Excess, 3-5 equiv)
Solvent 1,2-Dichloroethane (DCE) or Neat Phenol
Temperature 60–80°C
Step-by-Step Procedure
  • Preparation:

    • In a flame-dried flask, dissolve Phenol (5.0 equiv) in 1,2-Dichloroethane (1.0 M relative to substrate).

    • Add Aluminum Chloride (AlCl3) (1.2 equiv) at room temperature. The mixture may turn red/brown due to complexation.

  • Addition:

    • Dissolve 3-(2-Methoxy-5-methylphenyl)propan-1-ol (1.0 equiv) in a minimal amount of DCE.

    • Add the alcohol solution slowly to the Phenol/AlCl3 mixture over 1 hour.

    • Critical: Slow addition keeps the instantaneous concentration of the electrophile low, suppressing the competing intramolecular cyclization.

  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours.

    • Monitor for the formation of the diaryl product (lower Rf than tetralin, higher Rf than starting alcohol).

  • Workup:

    • Cool to room temperature and pour into ice-water/HCl (1M) to break the Aluminum complex.

    • Extract with Ethyl Acetate.

    • Removal of Excess Phenol: Wash the organic layer with 2M NaOH (3x). This removes unreacted phenol (as phenoxide) while retaining the neutral product (unless the product is also a phenol; if so, use column chromatography for separation).

  • Result:

    • The product is typically 1-(2-Methoxy-5-methylphenyl)-3-(4-hydroxyphenyl)propane (assuming para-attack on phenol).

Critical Analysis & Troubleshooting

IssueProbable CauseSolution
Low Yield (Cyclization) Polymerization or DimerizationDilute the reaction further (0.01 M). Ensure temperature does not exceed 25°C.
Demethylation Lewis Acid too strong (e.g., AlCl3, BBr3)Use milder acids like BF3·OEt2 , TfOH , or Amberlyst-15 resin.
Rearrangement Hydride shift (1,2-shift)The primary carbocation at C1 may shift to C2. However, in this substrate, the C1 attack is favored by the ring size (6-membered). If 5-membered rings form (indanes), lower the temperature.
Incomplete Reaction Water in solventEnsure all solvents are anhydrous . Water deactivates the Lewis Acid.
Note on Structural Variants (Tolterodine Context)

Researchers in this field often work with the 3-phenyl analog (3-(2-methoxy-5-methylphenyl)-3-phenyl propan-1-ol).

  • Protocol Adaptation: If using the 3-phenyl analog, the benzylic position is secondary and highly activated. The cyclization to the 4-phenyltetralin derivative occurs much faster and can often be catalyzed by weaker acids (e.g., TFA) at room temperature.

References

  • Friedel-Crafts Chemistry in Drug Synthesis

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley.
    • Source:

  • Cyclization of Phenylpropanols

    • Olah, G. A., et al. (1985). "Friedel-Crafts and Related Reactions".[1][2][3][4][5][6] Interscience Publishers. (Classic protocols for tetralin synthesis).

    • Source:

  • Tolterodine Intermediate Synthesis

    • Andersson, P. G., et al. (1998). "Asymmetric Synthesis of Tolterodine". Journal of Organic Chemistry. (Contextual relevance for the 3-phenyl analog).
    • Source:

  • Lewis Acid Catalysis for Ether-Containing Substrates

    • Kumar, R., et al. (2015).
    • Source:

Sources

Method

Application Note: Strategic Esterification Protocols for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This Application Note is designed for researchers and process chemists involved in the synthesis of antimuscarinic agents (e.g., Tolterodine, Fesoterodine). It addresses the specific transformation of the primary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of antimuscarinic agents (e.g., Tolterodine, Fesoterodine). It addresses the specific transformation of the primary alcohol 3-(2-Methoxy-5-methylphenyl)propan-1-ol and its structural analogs.[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The substrate 3-(2-Methoxy-5-methylphenyl)propan-1-ol represents a critical scaffold in the synthesis of competitive muscarinic receptor antagonists.[1] While "esterification" typically refers to the formation of carboxylate esters, in the context of drug development for this specific scaffold, the term encompasses two distinct strategic goals:

  • Activation (Sulfonate Esterification): Converting the hydroxyl group into a leaving group (Mesylate/Tosylate) to facilitate nucleophilic substitution with amines (e.g., diisopropylamine) for the synthesis of Tolterodine.

  • Derivatization (Carboxylate Esterification): Synthesizing ester prodrugs, resolving chiral intermediates, or protecting the hydroxyl group during multi-step synthesis.

This guide prioritizes the Activation Pathway as it is the industrial standard for this intermediate, while also providing high-precision protocols for Carboxylate Derivatization .

Structural Considerations
  • Sterics: The hydroxyl group is primary and located at the terminus of a propyl chain, rendering it sterically accessible and highly reactive.

  • Electronic Environment: The 2-methoxy-5-methyl substitution pattern on the phenyl ring creates an electron-rich aromatic system.[1] Strong Lewis acids or harsh oxidizing conditions should be avoided to prevent ether cleavage or ring oxidation.[1]

Reagent Selection Matrix

The choice of reagent depends entirely on the downstream application of the ester.

Application GoalPreferred Reagent ClassSpecific ReagentsKey Advantage
Activation (Leaving Group) Sulfonyl ChloridesMsCl (Methanesulfonyl chloride), TsCl High atom economy; rapid reaction; excellent leaving group for amines.[1]
Prodrug / Analog Synthesis Carbodiimides (Steglich)DCC , EDC , DMAP Mild conditions; compatible with complex/chiral acids; neutral pH.
Protection / Scale-up Acid AnhydridesAc₂O , Bz₂O , Pyridine Low cost; robust; easy purification (distillation/crystallization).[1]
Green / Enantioselective LipasesCandida antarctica Lipase B Kinetic resolution of chiral analogs; solvent-free potential.[1]

Decision Workflow (DOT Diagram)

EsterificationStrategy Start Substrate: 3-(2-Methoxy-5-methylphenyl)propan-1-ol Decision Determine Goal Start->Decision PathA Goal: Nucleophilic Substitution (Synthesis of Tolterodine Core) Decision->PathA Activation PathB Goal: Prodrug / Protection (Carboxylate Ester) Decision->PathB Derivatization ReagentA Reagent: MsCl / TEA / DCM (Sulfonate Esterification) PathA->ReagentA ReagentB Reagent: R-COOH / DCC / DMAP (Steglich Esterification) PathB->ReagentB ProductA Product: Mesylate (OMs) (Active Electrophile) ReagentA->ProductA ProductB Product: Carboxylate Ester (Stable Derivative) ReagentB->ProductB NextStep Next Step: Reaction with Diisopropylamine ProductA->NextStep

Figure 1: Strategic decision tree for selecting the appropriate esterification pathway based on the intended downstream application.

Protocol A: Activation via Mesylation (Industrial Standard)[1]

This protocol describes the conversion of the alcohol to its methanesulfonate (mesylate) ester. This is the critical intermediate step in the synthesis of Tolterodine and related antimuscarinics.

Mechanism

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride, followed by the elimination of HCl (captured by the base).

Materials
  • Substrate: 3-(2-Methoxy-5-methylphenyl)propan-1-ol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Quench: NaHCO₃ (sat. aq.)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with the Substrate (e.g., 10 mmol) and anhydrous DCM (50 mL). Maintain an inert atmosphere (N₂ or Ar).[1]

  • Cooling: Cool the solution to 0°C – 5°C using an ice/salt bath. Critical: Controlling the temperature prevents the formation of alkyl chloride side products.

  • Base Addition: Add TEA (15 mmol) in one portion. The solution remains clear.

  • Reagent Addition: Add MsCl (12 mmol) dropwise via a syringe or addition funnel over 20 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[1]

    • Exotherm Warning: Ensure internal temperature does not exceed 10°C.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1 hour.

  • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The alcohol spot (lower R_f) should disappear, replaced by the mesylate (higher R_f).

  • Work-up:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (cold, 20 mL) to remove excess amine.

    • Wash with sat.[1] NaHCO₃ and Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo at < 40°C.

  • Storage: The resulting oil (Mesylate) is unstable to heat and moisture.[1] Use immediately in the next step (amination) or store at -20°C under Argon.[1]

Protocol B: Steglich Esterification (Prodrug/Derivatization)[1]

This protocol is ideal for coupling the alcohol with complex carboxylic acids (e.g., isobutyric acid for Fesoterodine analogs or chiral acids for resolution) under mild conditions.

Materials
  • Substrate: 3-(2-Methoxy-5-methylphenyl)propan-1-ol (1.0 equiv)

  • Carboxylic Acid: e.g., Isobutyric acid (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: DCM or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the Carboxylic Acid (11 mmol) and Substrate (10 mmol) in anhydrous DCM (40 mL).

  • Catalyst: Add DMAP (1 mmol). Stir for 5 minutes.

  • Activation: Cool the mixture to 0°C . Add DCC (11 mmol) dissolved in a minimal amount of DCM (10 mL) dropwise.

    • Why: Adding DCC last minimizes the formation of N-acylurea side products.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 12–24 hours.[1]

    • Observation: Heavy precipitation of dicyclohexylurea (DCU) indicates reaction progress.[1]

  • Work-up:

    • Filter off the white DCU solid through a Celite pad.[1]

    • Wash the filtrate with 0.5M HCl (to remove DMAP).[1]

    • Wash with sat.[1] NaHCO₃ (to remove unreacted acid).[1]

    • Dry (MgSO₄) and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel).

Scientific Commentary & Troubleshooting

The "Tolterodine" Structural Nuance

Researchers should note that the CAS 124937-73-1 often refers to the 3,3-diphenyl analog (3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol).[1] The protocols above are chemically identical for both the mono-aryl and di-aryl variants because the reaction center (primary alcohol) is separated from the aryl center by a propyl chain, minimizing steric influence.

Common Failure Modes
  • Mesylate Instability: The sulfonate ester is a potent electrophile.[1] If left in the presence of nucleophilic impurities (water, alcohols) or heat, it will degrade. Solution: Carry through to the amine coupling step immediately.

  • Demethylation: Avoid using strong Lewis acids (e.g., BBr₃, AlCl₃) during esterification, as these will cleave the methyl ether on the phenyl ring, generating a phenol.

  • Elimination: If the reaction temperature during mesylation exceeds 20°C in the presence of strong base, elimination to the alkene (styrene derivative) may occur. Solution: Keep T < 5°C during addition.

References

  • Andersson, P. et al. (1995).[1] Process for the preparation of 3,3-diphenylpropylamines.[1][3][4] U.S. Patent 5,382,600.[4][5] Link

  • Pfizer Inc. (2008).[1][6] Fesoterodine synthesis and intermediates.[1][3][7][4] World Intellectual Property Organization WO/2007/144097. Link

  • Neises, B. & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link[1]

  • Common Organic Chemistry. (2023). Alcohol to Mesylate: Standard Protocols.[1]Link

  • PubChem. (2024).[1] Compound Summary for CAS 124937-73-1.[1][8] National Library of Medicine. Link

Sources

Application

Application Note: HPLC Method Development for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

High-Purity Analysis of a Key Tolterodine Intermediate Abstract This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Analysis of a Key Tolterodine Intermediate

Abstract

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS: 124937-73-1). As a critical intermediate in the synthesis of the antimuscarinic drug Tolterodine , the purity of this alcohol directly impacts the yield and safety of the final pharmaceutical API. This guide moves beyond standard templates to address the specific chromatographic behavior of phenyl-propanol derivatives, emphasizing the suppression of silanol interactions and the optimization of aromatic selectivity.

Introduction & Analyte Chemistry

The Molecule

3-(2-Methoxy-5-methylphenyl)propan-1-ol is a neutral aromatic alcohol. Its structure features a lipophilic toluene-anisole core and a moderately polar primary alcohol tail.

  • Molecular Weight: 256.34 g/mol [1]

  • LogP (Predicted): ~3.7 (Highly lipophilic)

  • pKa: ~16 (Neutral; no ionization in standard HPLC pH ranges)

  • Chromophore: The 1,2,5-substituted benzene ring provides specific UV absorption in the 270–280 nm range (B-band) and strong absorption at <220 nm (E-band).

The Analytical Challenge

While the molecule is neutral, the primary hydroxyl group can interact with residual silanols on silica-based columns, potentially causing peak tailing. Furthermore, as a synthesis intermediate, it must be resolved from similar precursors (e.g., the corresponding carboxylic acid or aldehyde) which share the same aromatic core but differ in polarity.

Method Development Strategy (Expertise & Logic)

The development strategy focuses on selectivity tuning . Because the analyte is neutral, pH manipulation does not alter its retention time directly but is critical for suppressing silanol activity on the column.

Phase 1: Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane): The high LogP (~3.7) suggests strong hydrophobic retention. A fully end-capped C18 column provides the most stable baseline and reproducible retention.

  • Secondary Choice: Phenyl-Hexyl: If the impurity profile contains isomers or compounds with slightly different pi-electron distributions (e.g., demethylated impurities), a Phenyl-Hexyl column offers orthogonal selectivity via

    
     interactions.
    
Phase 2: Mobile Phase Design
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (critical for impurity detection at 210 nm) and lower viscosity, allowing for higher flow rates without backpressure limitations.

  • Aqueous Phase: Water with 0.1% Phosphoric Acid (H3PO4) or 0.1% Formic Acid . Even though the analyte is neutral, the acid lowers the pH to ~2.5, protonating residual column silanols (Si-O⁻

    
     Si-OH) to prevent hydrogen bonding with the analyte's hydroxyl group, thereby sharpening the peak.
    
Phase 3: Detection Wavelength
  • 280 nm: Specific. Maximizes signal-to-noise for the main peak while ignoring non-aromatic solvent noise.

  • 210 nm: Sensitive.[2] Used for tracking trace impurities that may lack the full aromatic conjugation.

Visualizing the Development Workflow

The following diagram outlines the logical flow for optimizing the method based on peak topology.

MethodDevelopment Start Initial Screening Column: C18 MP: Water/ACN (Gradient) CheckRes Check Resolution (Rs) & Tailing (Tf) Start->CheckRes Decision1 Rs > 2.0? CheckRes->Decision1 Decision2 Tf < 1.5? Decision1->Decision2 Yes OptimizeSel Switch to Phenyl-Hexyl (Utilize Pi-Pi Interactions) Decision1->OptimizeSel No (Co-elution) OptimizeShape Add 0.1% H3PO4 (Suppress Silanols) Decision2->OptimizeShape No (Tailing) Finalize Finalize Gradient & Validate Decision2->Finalize Yes OptimizeSel->CheckRes OptimizeShape->CheckRes

Figure 1: Decision tree for optimizing stationary phase and mobile phase additives based on resolution and peak shape.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Reagent: Phosphoric Acid (85%, HPLC grade).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer, sharpening the alcohol peak.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Vol 10 µLStandard load; reduce if peak fronting occurs.
Detection 280 nm (Ref 360)Targets the anisole/toluene chromophore.
Mobile Phase A 0.1% H3PO4 in WaterSilanol suppression.
Mobile Phase B AcetonitrileStrong elution strength for lipophilic ring.
Gradient Profile

A gradient is necessary to elute the main peak (moderate retention) while cleaning the column of highly lipophilic dimers or reaction by-products.

Time (min)% Mobile Phase BEvent
0.030%Initial Hold (Focusing)
2.030%Isocratic start
12.090%Linear Ramp (Elution)
15.090%Wash
15.130%Return to Initial
20.030%Re-equilibration
Sample Preparation (Critical Step)

Warning: Do not dissolve the sample in 100% Acetonitrile.

  • Issue: Dissolving a moderately polar alcohol in strong organic solvent leads to "solvent fronting" or peak splitting when injected into a 30% organic mobile phase.

  • Protocol: Dissolve ~10 mg sample in 2 mL Acetonitrile (Stock), then dilute to working concentration (e.g., 0.1 mg/mL) using Mobile Phase A/B (50:50) .

Method Validation Framework (ICH Q2(R1))

To ensure the method is "fit for purpose," follow the guidelines set by the International Council for Harmonisation (ICH) [1].

System Suitability Testing (SST)

Before every analysis batch, inject the standard 5 times.

  • RSD of Area:

    
     2.0% (Demonstrates Precision).
    
  • Tailing Factor (Tf):

    
     1.5 (Demonstrates silanol suppression).
    
  • Theoretical Plates (N):

    
     5000 (Demonstrates column efficiency).
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: Recovery between 98.0% – 102.0%.

Troubleshooting Guide

Common issues with aromatic alcohols in HPLC and their mechanistic solutions.

Troubleshooting Issue Problem Observed SplitPeak Split Peak / Fronting Issue->SplitPeak BroadPeak Broad / Tailing Peak Issue->BroadPeak DriftingRT Drifting Retention Issue->DriftingRT Soln1 Diluent too strong. Match Diluent to Initial MP. SplitPeak->Soln1 Soln2 Silanol Interaction. Increase Buffer Conc or Lower pH. BroadPeak->Soln2 Soln3 Temp Fluctuation. Use Column Oven. DriftingRT->Soln3

Figure 2: Diagnostic flow for resolving common peak shape anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11664879, 3-(2-Methoxy-5-methylphenyl)propan-1-ol. PubChem.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents.[5] [Link]

  • Chromatography Online. (2020). Troubleshooting HPLC Peak Shape Issues. LCGC North America. [Link]

Sources

Method

An Application Guide to the Isolation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol Using Solvent Extraction Techniques

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol using solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol using solvent extraction methodologies. The protocols detailed herein are grounded in the physicochemical properties of the target analyte and are designed to be robust and reproducible. This guide emphasizes the rationale behind procedural steps, from solvent selection to advanced purification strategies, ensuring a deep, practical understanding of the entire workflow.

Introduction

3-(2-Methoxy-5-methylphenyl)propan-1-ol is a substituted aromatic alcohol with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. As with any multi-step synthesis, the purity of such an intermediate is paramount to the success of subsequent reactions and the quality of the final product. Solvent extraction, a cornerstone of chemical purification, offers a powerful, scalable, and efficient method for isolating this compound from complex mixtures, such as post-reaction crudes or natural product extracts.

This guide moves beyond a simple recitation of steps, providing the foundational knowledge required to adapt and troubleshoot these protocols. We will explore the principles of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) as they apply specifically to our target molecule, enabling users to make informed decisions in their laboratory work.

Section 1: Physicochemical Profile & Extraction Rationale

A successful extraction strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. 3-(2-Methoxy-5-methylphenyl)propan-1-ol is a neutral organic compound.[1] Its structure, featuring a substituted phenyl ring and a propanol chain, defines its behavior in biphasic systems.

  • Polarity: The molecule possesses both non-polar (the aromatic ring and methyl group) and polar (the hydroxyl and methoxy groups) regions.[2] This amphiphilic nature makes it soluble in a range of organic solvents but sparingly soluble in water, a key requirement for effective liquid-liquid extraction.[3]

  • Acidity/Basicity: The hydroxyl group on the propanol chain is very weakly acidic, similar to other alcohols, and is not significantly deprotonated under typical aqueous basic conditions (e.g., sodium bicarbonate or dilute sodium hydroxide).[3][4] The methoxy group and the aromatic ring are non-ionizable. This neutrality is critical, as it means pH adjustments can be used to remove acidic or basic impurities without affecting the target compound's phase preference.[5][6]

  • Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents.[2]

This profile dictates that a liquid-liquid extraction protocol will be highly effective. The goal is to partition the neutral target compound into an organic solvent while leaving polar, ionic impurities (like salts from a reaction quench) in the aqueous phase.[7]

Section 2: Foundational Principles of Solvent Selection

The choice of solvent is the most critical parameter in a liquid-liquid extraction protocol.[8][9] An ideal solvent system maximizes the partitioning of the target compound into the organic phase while minimizing the co-extraction of impurities.

Key Solvent Selection Criteria:

  • High Partition Coefficient (Kd) for the Analyte: The solvent must effectively solubilize 3-(2-Methoxy-5-methylphenyl)propan-1-ol.[10] Moderately polar solvents are often excellent choices.[8]

  • Immiscibility with the Sample Phase: The organic solvent must be immiscible with the aqueous phase to ensure clean layer separation.[11]

  • Selectivity: The solvent should preferentially dissolve the target compound over impurities.[9]

  • Density Difference: A significant density difference from water aids in rapid and clear separation of the two layers.

  • Low Boiling Point: A lower boiling point facilitates easy removal of the solvent post-extraction to recover the purified product.[9]

  • Chemical Inertness: The solvent must not react with the target compound.[8]

Table 1: Comparison of Common Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexWater SolubilityKey Considerations
Ethyl Acetate 0.90277.14.48.3 g/100 mLGood all-around choice; moderately polar, less toxic than chlorinated solvents, easily evaporated.[8][12]
Dichloromethane (DCM) 1.32639.63.11.3 g/100 mLHigh solvating power, denser than water (forms bottom layer), very volatile.[8] Potential health concerns.
Diethyl Ether 0.71334.62.86.9 g/100 mLHighly volatile and flammable; excellent solvent but requires careful handling.
Toluene 0.867110.62.40.05 g/100 mLGood for less polar compounds; higher boiling point makes it harder to remove.[8]
Hexane 0.655690.1InsolubleGenerally too non-polar for this application, would result in poor recovery.[13]

For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, ethyl acetate represents an excellent starting point, balancing good solubility for the target analyte with a favorable safety and handling profile.

Section 3: Protocol 1 - Liquid-Liquid Extraction (LLE) from a Synthetic Reaction Mixture

This protocol is designed for the workup of a chemical reaction, assuming the reaction has been quenched with an aqueous solution and the target compound needs to be isolated from salts, catalysts, and other water-soluble byproducts.

Step-by-Step Methodology
  • Preparation: Transfer the quenched aqueous reaction mixture to a separatory funnel appropriately sized to hold at least twice the total volume.

  • Solvent Addition: Add a volume of ethyl acetate equal to the volume of the aqueous mixture. Rationale: A 1:1 volume ratio is a good starting point to ensure efficient partitioning. For potentially low-yielding reactions, a higher solvent-to-aqueous ratio (up to 7:1) can maximize recovery.[14]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds. Repeat this venting and shaking process 2-3 times. Rationale: Vigorous mixing maximizes the surface area between the two immiscible phases, facilitating the transfer of the analyte into the organic solvent.[14]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

  • Collection: Carefully drain the lower aqueous layer into a flask. Drain the upper organic layer into a separate, clean Erlenmeyer flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat steps 2-5 with a fresh portion of ethyl acetate (typically 0.5x the initial volume). Combine this second organic extract with the first. Rationale: Performing multiple extractions with smaller volumes of solvent is more efficient at recovering the analyte than a single extraction with a large volume.

  • Washing with Brine: Combine the organic extracts and wash them with a saturated NaCl solution (brine). Rationale: The brine wash helps to remove residual water from the organic layer (salting out) and breaks up minor emulsions.

  • Drying: Drain the washed organic layer into a clean flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.[10]

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure to yield the crude 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

LLE Workflow Diagram

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction Cycle (Repeat 2-3x) cluster_purification Purification cluster_output Output A Quenched Reaction Mixture (Aqueous) B Add Ethyl Acetate A->B C Shake & Vent Separatory Funnel B->C D Separate Layers C->D E Combined Organic Layers D->E Organic Phase J Aqueous Waste D->J Aqueous Phase F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter & Evaporate G->H I Isolated Crude Product H->I SPE_Workflow cluster_waste Waste cluster_retained Retained on Cartridge A 1. Condition (Methanol, then Water) B 2. Load Sample (Dissolved in weak solvent) A->B W1 Conditioning Waste A->W1 C 3. Wash (Weak solvent) B->C D 4. Elute (Strong solvent) C->D W2 Polar Impurities C->W2 E Analyze Fractions & Pool Pure Product D->E R1 Non-polar Impurities D->R1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Welcome to the technical support center for the synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common synthetic challenges encountered during the preparation of this valuable intermediate. Our approach is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol can be approached through several routes. Two of the most common and logical pathways involve either the reduction of a C3-extended aromatic carbonyl compound or the construction of the carbon skeleton followed by functional group manipulation. This guide will focus on troubleshooting a prevalent two-step approach:

  • Step 1: Synthesis of the Intermediate, (E)-3-(2-methoxy-5-methylphenyl)acrylic acid (2-Methoxy-5-methylcinnamic acid). This is typically achieved via a condensation reaction such as the Knoevenagel or Perkin reaction.

  • Step 2: Reduction of the Cinnamic Acid Intermediate. This involves the reduction of both the carboxylic acid and the conjugated double bond to yield the desired saturated alcohol.

Below, we address common questions and issues that may arise during this synthetic sequence.

Part 1: Troubleshooting the Synthesis of (E)-3-(2-methoxy-5-methylphenyl)acrylic acid

FAQ 1: My Knoevenagel condensation of 2-methoxy-5-methylbenzaldehyde with malonic acid is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in the Knoevenagel condensation are often traced back to suboptimal reaction conditions or catalyst choice. The reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.[1][2]

Possible Causes & Solutions:

  • Inappropriate Base/Catalyst: The choice of base is critical. While strong bases can lead to side reactions with the aldehyde, a base that is too weak will result in slow or incomplete reaction.

    • Troubleshooting:

      • If using a very weak base like pyridine, consider switching to a slightly stronger, non-nucleophilic base such as piperidine or triethylamine.[2]

      • The use of a catalytic amount of an amine base like DABCO has been shown to be effective under mild conditions.[1]

      • For some substrates, an ammonium salt like ammonium acetate can be an effective catalyst.[2]

  • Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Troubleshooting:

      • Gently heating the reaction mixture (e.g., to 60-80°C) can significantly increase the reaction rate.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

      • Ensure the reaction is allowed to proceed for a sufficient duration. Overnight reactions are common.

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. In some systems, the accumulation of water can inhibit the reaction.

    • Troubleshooting:

      • If the reaction is conducted in a suitable solvent like toluene or benzene, a Dean-Stark apparatus can be used to azeotropically remove water and drive the equilibrium towards the product.

Experimental Protocol: Optimized Knoevenagel Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-5-methylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of a suitable solvent like ethanol or pyridine.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(2-methoxy-5-methylphenyl)acrylic acid.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 2-methoxy-5-methyl- benzaldehyde + Malonic Acid heating Heat to Reflux (80-100°C) reactants->heating Mix solvent_base Solvent (e.g., Pyridine) + Catalyst (e.g., Piperidine) monitoring Monitor by TLC heating->monitoring acidification Cool & Acidify (HCl) monitoring->acidification Reaction Complete filtration Filter & Wash acidification->filtration recrystallization Recrystallize filtration->recrystallization product Pure Cinnamic Acid Derivative recrystallization->product

Caption: Workflow for Knoevenagel Condensation.

Part 2: Troubleshooting the Reduction of (E)-3-(2-methoxy-5-methylphenyl)acrylic acid

The reduction of the cinnamic acid intermediate to the desired saturated alcohol, 3-(2-Methoxy-5-methylphenyl)propan-1-ol, requires a reducing agent capable of reducing both the carboxylic acid and the alkene. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[4][5]

FAQ 2: My LiAlH₄ reduction of the cinnamic acid derivative is giving a complex mixture of products. What are the potential side products and how can I favor the formation of the desired saturated alcohol?

The reduction of α,β-unsaturated carboxylic acids with LiAlH₄ can be complex. Besides the desired product, several other reduced species can be formed.

Potential Side Products:

  • Cinnamyl Alcohol Derivative: Incomplete reduction may lead to the formation of (E)-3-(2-methoxy-5-methylphenyl)prop-2-en-1-ol, where only the carboxylic acid is reduced.

  • Hydrocinnamic Acid Derivative: Incomplete reduction can also result in 3-(2-methoxy-5-methylphenyl)propanoic acid, where only the double bond is reduced.

  • Over-reduction Products: Under harsh conditions, the aromatic ring can also be reduced.

Troubleshooting Low Yield and Side Product Formation:

ProblemPossible CauseRecommended Solution
Incomplete Reduction Insufficient LiAlH₄, short reaction time, or low temperature.Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents). Ensure the reaction goes to completion by monitoring with TLC. Gentle heating may be required.
Formation of Cinnamyl Alcohol The rate of carboxyl reduction is faster than the alkene reduction.A normal addition protocol (adding the substrate to the LiAlH₄ solution) generally favors complete reduction.[5] Ensure a sufficient excess of the reducing agent.
Formation of Hydrocinnamic Acid The rate of alkene reduction is faster than the carboxyl reduction.This is less common with LiAlH₄ but can occur. Ensure adequate reaction time and temperature for the carboxyl group reduction.
Aromatic Ring Reduction High reaction temperatures and prolonged reaction times.Maintain a controlled temperature (e.g., starting at 0°C and allowing it to warm to room temperature or gentle reflux). Avoid excessive heating.

Experimental Protocol: LiAlH₄ Reduction

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve (E)-3-(2-methoxy-5-methylphenyl)acrylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by column chromatography on silica gel or by vacuum distillation.

Diagram: Decision Tree for Reduction Troubleshooting

Reduction_Troubleshooting start Low Yield or Impure Product check_tlc Analyze product mixture by TLC/GC-MS start->check_tlc incomplete Incomplete Reaction (Starting material present) check_tlc->incomplete cinnamyl_alcohol Cinnamyl Alcohol Derivative (Alkene not reduced) check_tlc->cinnamyl_alcohol hydrocinnamic_acid Hydrocinnamic Acid Derivative (Carboxyl not reduced) check_tlc->hydrocinnamic_acid over_reduction Aromatic Ring Reduction check_tlc->over_reduction solution1 Increase LiAlH4 equivalents Increase reaction time/temp incomplete->solution1 Yes solution2 Ensure sufficient LiAlH4 excess Use normal addition protocol cinnamyl_alcohol->solution2 Yes solution3 Increase reaction time/temp hydrocinnamic_acid->solution3 Yes solution4 Reduce reaction temperature Avoid prolonged heating over_reduction->solution4 Yes

Caption: Troubleshooting guide for the reduction step.

Part 3: Alternative Synthetic Approaches and Their Common Issues

FAQ 3: I am considering a Wittig reaction to synthesize the cinnamic ester precursor. What are the potential challenges with a substituted benzaldehyde like 2-methoxy-5-methylbenzaldehyde?

The Wittig reaction is an excellent method for forming carbon-carbon double bonds.[6][7][8] However, the reactivity of the aldehyde and the ylide can influence the yield and stereoselectivity.

Potential Challenges:

  • Steric Hindrance: The ortho-methoxy group on the benzaldehyde can sterically hinder the approach of the bulky phosphonium ylide, potentially slowing down the reaction and leading to lower yields.[7]

  • Ylide Stability: If a stabilized ylide (e.g., one derived from an α-halo ester) is used, its lower reactivity might be a further issue with a sterically hindered aldehyde.[8][9] Unstabilized ylides are more reactive but can be more challenging to handle.

  • Side Reactions: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions, although this is less common with aromatic aldehydes lacking an α-hydrogen.

Troubleshooting a Wittig Reaction:

ProblemPossible CauseRecommended Solution
Low or No Reaction Steric hindrance, unreactive ylide.Use a more reactive, unstabilized ylide if possible. Ensure anhydrous conditions and a strong enough base (e.g., n-BuLi, NaH) for ylide formation.[9]
Poor Stereoselectivity Reaction conditions influencing the transition state.For unstabilized ylides, salt-free conditions often favor the (Z)-alkene. The Schlosser modification can be used to favor the (E)-alkene.[7][8]
Difficulty in Purification Removal of triphenylphosphine oxide byproduct.Triphenylphosphine oxide can be challenging to remove by chromatography. Precipitation from a non-polar solvent or conversion to a water-soluble derivative can aid in its removal.

Conclusion

Improving the yield of 3-(2-Methoxy-5-methylphenyl)propan-1-ol synthesis requires a systematic approach to troubleshooting each step of the reaction sequence. By understanding the underlying mechanisms of the condensation and reduction reactions, and by carefully controlling reaction parameters such as catalyst/reagent choice, temperature, and reaction time, researchers can overcome common obstacles and achieve higher yields and purity. This guide provides a framework for identifying and addressing these challenges, ultimately leading to a more efficient and successful synthesis.

References

  • Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.). Retrieved February 24, 2026, from [Link]

  • Perkin reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Retrieved February 24, 2026, from [Link]

  • Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. (n.d.). Retrieved February 24, 2026, from [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. (2025, February 23). Retrieved February 24, 2026, from [Link]

  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. (2020, January 3). Retrieved February 24, 2026, from [Link]

  • A Concise Introduction of Perkin Reaction - Longdom. (n.d.). Retrieved February 24, 2026, from [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid | Asian Journal of Chemistry. (2019, December 30). Retrieved February 24, 2026, from [Link]

  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020, April 30). Retrieved February 24, 2026, from [Link]

  • Show how to convert trans-3-phenyl-2-propenoic acid (cinnamic acid) to ea.. - Filo. (2023, November 3). Retrieved February 24, 2026, from [Link]

  • Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not? - Chemistry Stack Exchange. (2017, December 9). Retrieved February 24, 2026, from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020, July 1). Retrieved February 24, 2026, from [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (2023, February 3). Retrieved February 24, 2026, from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved February 24, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16). Retrieved February 24, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst | Asian Journal of Chemistry. (2017, May 13). Retrieved February 24, 2026, from [Link]

  • Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Retrieved February 24, 2026, from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved February 24, 2026, from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved February 24, 2026, from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments. (n.d.). Retrieved February 24, 2026, from [Link]

  • Problems with wittig reaction : r/Chempros - Reddit. (2022, December 16). Retrieved February 24, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved February 24, 2026, from [Link]

  • Polarographic Reduction of p-Substituted Cinnamic Acids and Esters. (2010, April 5). Retrieved February 24, 2026, from [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved February 24, 2026, from [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). Retrieved February 24, 2026, from [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved February 24, 2026, from [Link]

    • Grignard Reaction - Web Pages. (n.d.). Retrieved February 24, 2026, from [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20). Retrieved February 24, 2026, from [Link]

  • How to purify and isolate required compound from a reaction mixture? - ResearchGate. (2015, April 20). Retrieved February 24, 2026, from [Link]

  • Knoevenagel Condensation | PDF | Pyridine | Acid - Scribd. (n.d.). Retrieved February 24, 2026, from [Link]

  • Preparation of (S)-2-phenylpropanol from (R,S)-2-phenylpropylamine The... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent - MDPI. (2024, November 8). Retrieved February 24, 2026, from [Link]

  • 3-(2-methoxy-5-methylphenyl)propanal - Related Substances - EPA. (2025, October 15). Retrieved February 24, 2026, from [Link]

  • CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents. (n.d.).
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Optimization

Purification strategies for removing isomers from 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Subject: Strategies for the Removal of Regioisomers and Structural Impurities Ticket ID: #PUR-552-METHOXY Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering purification difficult...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for the Removal of Regioisomers and Structural Impurities Ticket ID: #PUR-552-METHOXY Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering purification difficulties with 3-(2-Methoxy-5-methylphenyl)propan-1-ol . The primary challenge with this molecule is not the removal of distinct chemical classes, but the separation of regioisomers (e.g., 3-(2-methoxy-3-methylphenyl)propan-1-ol or 3-(2-methoxy-4-methylphenyl)propan-1-ol).

These isomers possess identical molecular weights and nearly identical polarity (LogP), rendering standard silica flash chromatography and fractional distillation ineffective. This guide details two validated strategies:


 Selective Chromatography  for analytical/small-scale purification and Derivatization-Crystallization  for scalable manufacturing.

Module 1: Chromatographic Resolution (Analytical & Prep)

Standard C18 (Octadecyl) stationary phases often fail to resolve positional isomers of phenylpropanols because the hydrophobic surface area is virtually identical across isomers. To achieve baseline separation, you must exploit the


-electron distribution differences in the aromatic ring.
The "Gold Standard" Stationary Phases

Switch your column chemistry from C18 to phases that offer


 interactions .
Stationary PhaseMechanism of ActionRecommended For
Phenyl-Hexyl Mixed mode: Hydrophobic +

stacking. The hexyl linker allows the phenyl ring to "flex" and align with the analyte.
First Choice. Excellent for separating ortho-, meta-, para- isomers.
Pentafluorophenyl (PFP) Strong

electron donor/acceptor interactions + dipole-dipole.
Hard Cases. Use if Phenyl-Hexyl fails. Distinct selectivity for halogenated or electron-rich aromatics.
Biphenyl Enhanced

overlap due to two aromatic rings.
High-load preparative separations.
Mobile Phase Optimization
  • Solvent Selection: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN molecules have

    
    -electrons (triple bond) that compete with the analyte for the stationary phase's 
    
    
    
    -system, reducing selectivity. MeOH is "
    
    
    -transparent," allowing maximum interaction between your isomer and the column.
  • Temperature: Lower temperatures (

    
    ) often enhance selectivity for rigid isomers by reducing thermal motion, "locking" them into the stationary phase.
    
Workflow Visualization: Method Development Loop

HPLC_Method_Dev Start START: Isomer Mixture C18_Check Screen C18 Column (MeOH/Water) Start->C18_Check Decision_1 Resolution > 1.5? C18_Check->Decision_1 Success Proceed to Prep/QC Decision_1->Success Yes Switch_Phenyl Switch to Phenyl-Hexyl (Keep MeOH) Decision_1->Switch_Phenyl No (Co-elution) Check_Phenyl Assess Resolution Switch_Phenyl->Check_Phenyl Decision_2 Resolution > 1.5? Check_Phenyl->Decision_2 Decision_2->Success Yes Switch_PFP Switch to PFP (F5) (Consider THF modifier) Decision_2->Switch_PFP No Optimize_Temp Lower Temp to 15°C Decision_2->Optimize_Temp Marginal (1.0 < R < 1.5) Switch_PFP->Check_Phenyl Optimize_Temp->Check_Phenyl

Figure 1: Decision matrix for HPLC method development targeting aromatic regioisomers.

Module 2: Scalable Purification (Derivatization)

For quantities


, chromatography becomes cost-prohibitive. Distillation is rarely effective because regioisomers often have boiling point differences (

Tb) of

.

The Solution: Convert the liquid alcohol into a crystalline solid using 3,5-dinitrobenzoyl chloride . This adds a rigid, bulky group that amplifies the structural differences between isomers, allowing for high-efficiency recrystallization.

The Derivatization Protocol

Reaction:



Step-by-Step Methodology:

  • Formation: Dissolve crude 3-(2-Methoxy-5-methylphenyl)propan-1-ol (1.0 eq) in dry dichloromethane (DCM).

  • Addition: Add Pyridine (1.5 eq) followed by slow addition of 3,5-dinitrobenzoyl chloride (1.2 eq) at

    
    .
    
  • Workup: Stir at room temperature for 2 hours. Wash with 1M HCl (to remove pyridine), then

    
    , then Brine. Evaporate solvent.
    
  • Crystallization (The Critical Step):

    • Dissolve the resulting yellow solid in boiling Ethanol or Ethyl Acetate/Hexane (1:4) .

    • Allow to cool slowly. The linear 5-methyl isomer typically packs better and crystallizes first/purer than the 3-methyl or branched isomers.

    • Filter and wash crystals.[1]

  • Hydrolysis (Recovery):

    • Suspend purified crystals in MeOH/Water (1:1).

    • Add NaOH (2.0 eq) and reflux for 1 hour.

    • Extract the free alcohol with Ether/DCM.

Why This Works (Causality)

The 3,5-dinitrobenzoate group engages in strong intermolecular


 stacking in the crystal lattice. A methyl group in the 5-position vs. the 3-position creates a steric "bump" that disrupts this stacking energy significantly (

), leading to a large solubility difference (

) between isomers that did not exist in the liquid state.

Module 3: Troubleshooting Guide (FAQs)

Q1: My peaks are tailing significantly on the Phenyl-Hexyl column.

Diagnosis: While the alcohol is neutral, residual phenols (starting material) may be present. Fix: Add 0.1% Formic Acid to your mobile phase. This suppresses the ionization of any phenolic impurities, sharpening their peaks and preventing them from interfering with your main alcohol peak.

Q2: I cannot get the 3,5-dinitrobenzoate derivative to crystallize; it remains an oil.

Diagnosis: The impurity profile is too complex, or the solvent is too "good." Fix:

  • Seed Crystals: If you have any pure material, add a seed crystal at the cloud point.

  • Solvent Swap: Switch from Ethanol to Isopropanol (IPA) . IPA has lower solubility for these esters, forcing precipitation.

  • Trituration: If it oils out, decant the solvent and scratch the oil with a glass rod under cold Pentane to induce nucleation.

Q3: Can I use Simulated Moving Bed (SMB) chromatography?

Answer: Yes, for multi-kilogram scales. SMB is the industrial choice for binary separations (e.g., Isomer A vs. Isomer B). Requirement: You must first develop a standard HPLC method (from Module 1) with a selectivity factor (


) of at least 1.2. If 

, SMB efficiency drops drastically.
Decision Tree: Selecting the Right Strategy

Purification_Strategy Input Input: Crude Mixture Scale_Check Scale? Input->Scale_Check Small_Scale < 10 grams Scale_Check->Small_Scale Large_Scale > 100 grams Scale_Check->Large_Scale Prep_HPLC Prep HPLC (Phenyl-Hexyl) Small_Scale->Prep_HPLC Deriv_Check Is it Solid? Large_Scale->Deriv_Check Direct_Cryst Direct Crystallization (Screen Solvents) Deriv_Check->Direct_Cryst Yes Derivatize Derivatize: 3,5-Dinitrobenzoate Deriv_Check->Derivatize No (Oil) Cryst_Deriv Recrystallize Derivative Derivatize->Cryst_Deriv Hydrolysis Hydrolysis to Alcohol Cryst_Deriv->Hydrolysis

Figure 2: Strategic workflow based on scale and physical state.

References

  • BenchChem. (2025).[2] A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Retrieved from

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3887EN. Retrieved from

  • Phenomenex. (2024).[3] Kinetex Phenyl-Hexyl Core-Shell HPLC Columns: Balanced Hydrophobic and Aromatic Selectivity. Retrieved from

  • Sonkar, S. M., et al. (2022).[4] Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64.[5] Retrieved from

  • SK Pharmteco. (2025). Advantages of Simulated Moving Bed (SMB) Chromatography. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in 3-(2-Methoxy-5-methylphenyl)propan-1-ol Extraction

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for troubleshooting phase separation issues during the liquid-liquid extraction of 3-(2-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for troubleshooting phase separation issues during the liquid-liquid extraction of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. As an intermediate in the synthesis of pharmaceuticals like Tolterodine, achieving efficient and clean phase separation is critical for ensuring high purity and yield.[1] This document offers in-depth, field-proven insights and practical solutions to common challenges encountered in the lab.

Understanding the Challenge: Emulsions and Poor Phase Separation

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquids, typically an aqueous and an organic phase.[2][3] However, the formation of emulsions—stable mixtures of these immiscible liquids—is a frequent and frustrating problem.[4][5] Emulsions appear as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult, if not impossible.[6] This can lead to product loss and contamination.[4]

Several factors can contribute to emulsion formation and poor phase separation during the extraction of 3-(2-Methoxy-5-methylphenyl)propan-1-ol:

  • Surfactant-like Impurities: The reaction mixture may contain byproducts or unreacted starting materials with surfactant-like properties that stabilize emulsions.[4]

  • High Agitation: Vigorous shaking of the separatory funnel can create fine droplets of one phase dispersed in the other, leading to an emulsion.[4]

  • Similar Densities: If the densities of the organic and aqueous phases are too similar, gravitational separation will be slow and inefficient.[7][8]

  • Particulate Matter: Fine solid particles can accumulate at the interface, preventing the coalescence of droplets.[9]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your extraction process in a practical Q&A format.

Question 1: I've just performed an aqueous wash of my organic layer containing 3-(2-Methoxy-5-methylphenyl)propan-1-ol, and now I have a thick, cloudy layer between my organic and aqueous phases that won't separate. What is this, and how do I fix it?

Answer: You are observing an emulsion. The first and simplest step is often patience.

  • Initial Approach: Time and Gentle Agitation

    • Allow the separatory funnel to stand undisturbed for 15-30 minutes.[9] Gravity alone can sometimes be sufficient to break a weak emulsion.

    • Gently swirl the funnel or tap the sides. This can help the dispersed droplets to coalesce.[8]

  • If the emulsion persists, the next step is to alter the properties of the aqueous layer.

    • "Salting Out" with Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] Brine increases the ionic strength of the aqueous layer, which in turn:

      • Decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[10]

      • Increases the density of the aqueous phase, which can improve layer separation.[10]

      • Helps to draw water out of the organic layer.[10]

Question 2: I've added brine, but the emulsion is still not breaking. What are my other options?

Answer: If salting out is ineffective, you can try several other physical and chemical methods.

  • Centrifugation: If you have access to a centrifuge, this is a highly effective method for breaking stubborn emulsions.[6][11] The centrifugal force will accelerate the separation of the two phases. Ensure the centrifuge is properly balanced to avoid accidents.[8]

  • Filtration:

    • Through Glass Wool: A simple filtration through a plug of glass wool can sometimes physically break up the emulsion.[4]

    • Through Celite®: Filtering the entire mixture through a pad of Celite® (diatomaceous earth) can remove fine particulate matter that may be stabilizing the emulsion.[12][13]

  • Solvent Modification:

    • Adding More Organic Solvent: Diluting the organic layer by adding more of the extraction solvent can sometimes break the emulsion.[12]

    • Adding a Different Solvent: In some cases, adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[4]

Question 3: I'm consistently getting emulsions with my current extraction protocol. How can I prevent them from forming in the first place?

Answer: Prevention is always better than cure. Here are some proactive steps you can take:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient surface area contact between the phases without creating a fine emulsion.[4]

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For instance, chlorinated solvents like dichloromethane can be more problematic than ethyl acetate or diethyl ether.[9][14] If your protocol allows, consider using a less emulsion-prone solvent.

  • Pre-emptive "Salting Out": If you anticipate emulsion formation, you can add salt or brine to the aqueous phase before the extraction.[6]

  • pH Adjustment: If acidic or basic impurities might be acting as surfactants, neutralizing the aqueous layer before extraction can prevent emulsion formation.[13]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for tackling phase separation issues.

Troubleshooting_Workflow Start Emulsion or Poor Phase Separation Observed Wait Wait 15-30 minutes Gently swirl Start->Wait Brine Add Saturated Brine (NaCl solution) 'Salting Out' Wait->Brine Emulsion Persists Success Clean Phase Separation Achieved Wait->Success Separation Occurs Centrifuge Centrifuge the Mixture Brine->Centrifuge Emulsion Persists Brine->Success Separation Occurs Filter Filter through Glass Wool or Celite® Centrifuge->Filter Emulsion Persists / No Centrifuge Centrifuge->Success Separation Occurs SolventMod Modify Solvent System (Add more of the same or a different solvent) Filter->SolventMod Emulsion Persists Filter->Success Separation Occurs SolventMod->Success Separation Occurs Reassess Re-evaluate Extraction Protocol (Solvent choice, mixing technique) SolventMod->Reassess Emulsion Persists

Caption: Troubleshooting workflow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a "brine wash"? A brine wash, which involves washing the organic layer with a saturated sodium chloride solution, serves multiple purposes. It helps to remove dissolved water from the organic layer, decreases the solubility of the organic product in the aqueous phase (salting out), and increases the density of the aqueous layer, which aids in a cleaner separation.[10][15]

Q2: How do I know which layer is the organic and which is the aqueous? Typically, chlorinated solvents like dichloromethane are denser than water and will form the bottom layer, while solvents like diethyl ether and ethyl acetate are less dense and will be the top layer.[15] If you are unsure, you can add a small amount of water to the separatory funnel and observe which layer increases in volume; that will be the aqueous layer.[14]

Q3: Can I use a different salt besides sodium chloride for "salting out"? Yes, other salts like potassium pyrophosphate can also be effective.[6] The principle is the same: to increase the ionic strength of the aqueous phase.

Q4: What should I do if I see solid material at the interface between the two layers? Insoluble material at the interface can often be removed by filtration.[12] After draining the bottom layer, you can pass the remaining organic layer and the solid through a filter paper or a Celite® pad.

Experimental Protocols

Standard Extraction Protocol for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This protocol assumes the reaction has been quenched and the product is in an organic solvent like ethyl acetate.

  • Transfer the reaction mixture to a separatory funnel of appropriate size (it should not be more than two-thirds full).

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

  • Place the funnel in a ring stand and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Add an equal volume of saturated brine to the separatory funnel.

  • Repeat the gentle mixing and separation process as described in steps 3-5.

  • Drain the lower aqueous brine layer.

  • The remaining organic layer contains your product. It can now be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

Troubleshooting Protocol for a Stubborn Emulsion
  • Follow steps 1-5 of the Standard Extraction Protocol.

  • If an emulsion forms and does not break after 20-30 minutes of standing, add a volume of saturated brine equal to about 10-20% of the total liquid volume in the separatory funnel.[9]

  • Gently swirl and allow to stand. If separation occurs, proceed with draining the aqueous layer.

  • If the emulsion persists, transfer the entire contents of the separatory funnel to appropriate centrifuge tubes.

  • Centrifuge for 5-10 minutes at a moderate speed.

  • Carefully pipette the separated layers. The organic layer can then be returned to the separatory funnel for any further washes or processed directly.

Data Summary Table

Troubleshooting TechniquePrinciple of ActionBest For
Allowing to Stand Gravity-based separation of dispersed droplets.Weak or mild emulsions.[6]
Adding Brine ("Salting Out") Increases ionic strength and density of the aqueous phase, reducing organic solubility.[4][10]Most common emulsions.
Centrifugation Accelerates phase separation through applied force.[6][8]Stubborn or persistent emulsions.
Filtration (Glass Wool/Celite®) Physical disruption of the emulsion or removal of stabilizing particulates.[4][12]Emulsions stabilized by solid particles.
Solvent Addition Alters the overall polarity and solvent properties of the organic phase.[4][11]When other methods fail.

References

  • Filo. (2025, October 20).
  • University of Colorado Boulder. (n.d.). What is the purpose of adding brine during an extraction.
  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes.
  • University of York. (n.d.). Extractions vs Washes.
  • Fiveable. (n.d.).
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Spectro Scientific. (n.d.).
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • University of Rochester. (n.d.). Tips & Tricks: Emulsions.
  • Fiveable. (2025, August 15).
  • AZoM. (2018, May 17).
  • Benchchem. (n.d.).
  • Unknown Source. (n.d.). Extraction/Brine washing.
  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion.
  • Studylib. (n.d.). Liquid-Liquid Extraction: Principles & Techniques.
  • K-Jhil. (2025, May 7).
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • Unknown Source. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Chemistry Stack Exchange. (2012, April 26).
  • Unknown Source. (n.d.).
  • MDPI. (2023, April 7). Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • University of York. (n.d.). Problems with extractions.
  • Biolin Scientific. (2024, June 11). How emulsions form and break?.
  • Sciencemadness Discussion Board. (2021, November 8). Breaking a stable emulsion.
  • Vina Nha Trang. (2025, February 3).
  • Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process?.
  • Wikipedia. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis.
  • Unknown Source. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol CAS:124937-73-1.
  • BLDpharm. (n.d.). 124937-73-1|3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.
  • EPA. (2025, October 15). 3-(2-Methoxy-5-methylphenyl)
  • ChemicalBook. (2026, January 13). 3-(2-METHOXY-PHENYL)-PROPAN-1-OL | 10493-37-5.
  • IndiaMART. (n.d.). 3-(2-Methoxy-5-Methylphenyl) - 3- Phenylpropanol.
  • PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)propan-1-ol | C6H14O3 | CID 18405544.

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for 3-(2-Methoxy-5-methylphenyl)propan-1-ol Stability

Introduction Welcome to the technical support center for 3-(2-Methoxy-5-methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-(2-Methoxy-5-methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this compound. As direct stability data for 3-(2-Methoxy-5-methylphenyl)propan-1-ol is not extensively available in public literature, this document synthesizes information from structurally related compounds, including substituted phenylpropanols, aromatic alcohols, and ethers, to provide scientifically grounded recommendations. Our goal is to empower you with the knowledge to design robust experiments, ensure the integrity of your materials, and troubleshoot potential stability issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, explaining the causality behind our recommendations.

Frequently Asked Questions

Q1: What are the primary environmental factors that can affect the stability of 3-(2-Methoxy-5-methylphenyl)propan-1-ol?

A1: Based on its chemical structure, a substituted aromatic alcohol, the primary factors of concern are temperature, light (photostability), and oxygen (oxidative stability) . Aromatic alcohols and ethers can be susceptible to degradation through various pathways initiated by these factors. It is also prudent to consider the hydrolytic stability, although alcohols are generally less susceptible to hydrolysis than esters or amides.

Q2: What is the recommended long-term storage temperature for 3-(2-Methoxy-5-methylphenyl)propan-1-ol?

A2: For long-term storage of aromatic pharmaceutical intermediates, a controlled room temperature of 20°C to 25°C (68°F to 77°F) is often suitable, provided the material is protected from light and stored in a well-sealed container under an inert atmosphere.[1][2] For enhanced stability, particularly to slow down any potential long-term degradation, refrigeration at 2°C to 8°C (36°F to 46°F) is a highly recommended precaution.[1][3] It is crucial to prevent freezing unless the compound's behavior upon freezing and thawing has been thoroughly characterized, as this can sometimes lead to phase separation or container stress.

Q3: I've noticed a slight discoloration of my solid sample over time. What could be the cause?

A3: Discoloration, such as a yellowish or brownish tint, is often an early indicator of degradation. For a compound like 3-(2-Methoxy-5-methylphenyl)propan-1-ol, this could be due to:

  • Oxidation: The aromatic ring and the alcohol functional group are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored byproducts.[4]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in aromatic compounds, leading to the formation of colored degradants.[5][6]

It is recommended to store the compound in amber glass vials or other light-blocking containers to minimize photodegradation.

Q4: My analytical results show a decrease in the purity of my sample. What are the likely degradation pathways?

A4: While specific degradation products for 3-(2-Methoxy-5-methylphenyl)propan-1-ol have not been documented, we can infer potential pathways based on its functional groups:

  • Oxidation: The primary alcohol could be oxidized to the corresponding aldehyde and further to a carboxylic acid. The aromatic ring can also undergo oxidation.

  • Dehydration: Although less common under typical storage conditions, at elevated temperatures, the alcohol could undergo dehydration to form an alkene.

  • Ether Cleavage: The methoxy group could potentially be cleaved under harsh acidic conditions or through oxidative mechanisms, though this is generally less likely under normal storage conditions.

  • Photochemical Reactions: UV light can induce the formation of radical species, leading to a variety of degradation products, including dimerization or cleavage of the propanol side chain.[5][6]

The following diagram illustrates a hypothetical degradation pathway:

G A 3-(2-Methoxy-5-methylphenyl)propan-1-ol B Oxidation A->B E Dehydration (at elevated temp.) A->E G Photodegradation A->G C Corresponding Aldehyde B->C D Corresponding Carboxylic Acid C->D F Alkene derivative E->F H Radical-mediated products (e.g., dimers) G->H

Caption: Hypothetical degradation pathways for 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent results in biological assays.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Prepare a stock solution of the compound in your standard solvent and a separate one in the assay buffer. Analyze the purity of both solutions at time zero and after the duration of your longest experiment using a stability-indicating HPLC method (see Experimental Protocols section).

    • Minimize Exposure to Harsh Conditions: If the assay requires incubation at elevated temperatures (e.g., 37°C), be aware that this can accelerate degradation. Prepare fresh solutions for each experiment.

    • Consider Antioxidants: If oxidative degradation is suspected, and it does not interfere with the assay, consider the addition of a suitable antioxidant to the assay medium.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a stored sample.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: If your HPLC is coupled with a mass spectrometer (LC-MS), determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues about the structure of the degradants (e.g., an increase of 16 amu may suggest oxidation).

    • Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. Comparing the chromatograms from the forced degradation studies with your stored sample can help identify the unknown peaks.

    • Review Storage Conditions: Ensure the sample was stored under the recommended conditions (refrigerated, protected from light, under an inert atmosphere).

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for 3-(2-Methoxy-5-methylphenyl)propan-1-ol based on best practices for similar aromatic pharmaceutical intermediates.

ConditionRecommendationRationale
Temperature Long-term: 2°C to 8°CShort-term (working solution): Controlled Room Temperature (20°C to 25°C)Refrigeration minimizes the rate of chemical degradation.[1][3] Controlled room temperature is acceptable for short periods.
Light Store in amber vials or light-proof containers.Aromatic compounds can be susceptible to photodegradation.[5][6]
Atmosphere For long-term storage, consider flushing the container with an inert gas (e.g., nitrogen or argon).Minimizes oxidative degradation.[4]
Container Well-sealed glass vials.Prevents moisture ingress and evaporation of the solvent if in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 3-(2-Methoxy-5-methylphenyl)propan-1-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[7]

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours.[7] Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and white light for a defined period (e.g., 24 hours).

3. Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for assessing the purity and stability of aromatic compounds. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 275 nm (or use a PDA detector to scan for optimal wavelength).

  • Injection Volume: 10 µL.

Experimental Workflow Diagram

G cluster_0 Forced Degradation cluster_1 Sample Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, 60°C) A->C D Oxidation (6% H2O2, RT) A->D E Thermal (105°C, solid) A->E F Photolysis (UV/Vis light) A->F G Sample at t=0, 4, 8, 24h B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Inject into HPLC-UV/PDA H->I J Analyze Chromatograms I->J K Identify Degradation Products J->K

Caption: Workflow for forced degradation and stability analysis.

References

  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (2015). Scientia Pharmaceutica. Available at: [Link]

  • Forced Degradation Study for Tolterodine by HPLC with PDA Detection. (2019). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2003). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Semiconductor-catalyzed degradation of phenols with sunlight. (2007). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. (2017). Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Forced Degradation Study for Tolterodine by HPLC with PDA Detection. (2019). ResearchGate. Available at: [Link]

  • Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. (2022). Environmental Science and Pollution Research. Available at: [Link]

  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Stability Storage Conditions In Pharma Industry. (2024). GMP Insiders. Available at: [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. (2016). ResearchGate. Available at: [Link]

  • Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. (2025). Scientific Reports. Available at: [Link]

  • Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. (2018). Environmental Science & Technology. Available at: [Link]

  • Photocatalytic Degradation of Phenol and Phenol Derivatives Using a Nano-TiO2 Catalyst: Integrating Quantitative and Qualitative Factors Using Response Surface Methodology. (2014). International Journal of Photoenergy. Available at: [Link]

  • Thermal decomposition products of butyraldehyde. (2013). The Journal of Chemical Physics. Available at: [Link]

  • ICH guideline Q1A (R2) on stability testing of new drug substances and products. (2003). International Council for Harmonisation. Available at: [Link]

  • Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. (2023). Catalysts. Available at: [Link]

  • Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. (2021). RSC Advances. Available at: [Link]

  • Biopharma Cold Storage Temperature Ranges Explained. (2019). SciSafe. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. Available at: [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Thermal decomposition of alcohols. III. 1-Methylcyclohexanol. (1976). Australian Journal of Chemistry. Available at: [Link]

  • What are the regulatory Definitions for "Ambient", "Room Temperature" and "Cold Chain"?. (2017). European Compliance Academy. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. (2015). Acta Chimica Slovenica. Available at: [Link]

  • Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. (2025). ACS Omega. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Molecules. Available at: [Link]

  • Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. (2000). The Journal of Chemical Physics. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. (2015). Acta Chimica Slovenica. Available at: [Link]

  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. (2021). Molecules. Available at: [Link]

Sources

Troubleshooting

Identifying degradation products of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Technical Support Center: Degradation Profiling of 3-(2-Methoxy-5-methylphenyl)propan-1-ol Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-STAB-8821 Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Profiling of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-STAB-8821

Executive Summary

You are analyzing 3-(2-Methoxy-5-methylphenyl)propan-1-ol , a likely pharmaceutical intermediate or fragment. Structurally, this molecule contains three distinct zones of reactivity: a primary alcohol tail, an electron-rich aromatic ring (activated by methoxy and methyl groups), and benzylic carbon positions.

This guide addresses the specific challenges in identifying its degradation products, distinguishing between oxidative and hydrolytic pathways, and optimizing your LC-MS methodology.

Module 1: Chromatographic Separation Troubleshooting

User Issue: "I see a new peak co-eluting with my main peak after oxidative stress, or my mass balance is poor."

Root Cause Analysis: The primary degradation pathway for this molecule is the oxidation of the terminal alcohol.

  • Alcohol (Neutral): Retains well on C18.

  • Aldehyde Intermediate (Neutral): Similar hydrophobicity to the parent; often causes "shoulder" peaks or co-elution.

  • Carboxylic Acid (Ionic): significantly more polar and pH-sensitive.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Peak Tailing / Shoulder Co-elution of Aldehyde (3-(2-methoxy-5-methylphenyl)propanal).Switch Selectivity: Change from C18 to Phenyl-Hexyl column. The pi-pi interactions often separate the aldehyde from the alcohol better than pure hydrophobicity.
Fronting / Split Peak Carboxylic Acid degradant eluting early.pH Control: Ensure mobile phase pH is

3.0. At neutral pH, the acid is ionized (carboxylate) and elutes in the void volume.
Low Mass Balance Volatility of the Aldehyde .Temperature: Lower column temperature to 25°C. Aldehydes can be volatile; avoid high-temp evaporation in sample prep.

Visual Workflow: Method Optimization

MethodOptimization Start Issue: Poor Separation of Degradants CheckPH Check Mobile Phase pH Start->CheckPH IsAcid Is pH > 4.0? CheckPH->IsAcid LowerPH Action: Lower pH to 2.5 (Suppresses Ionization of Acid) IsAcid->LowerPH Yes CheckCol Check Column Chemistry IsAcid->CheckCol No IsC18 Using Standard C18? CheckCol->IsC18 IsC18->CheckCol No (Already Optimized) SwitchCol Action: Switch to Phenyl-Hexyl (Target Pi-Pi Interactions) IsC18->SwitchCol Yes

Caption: Decision tree for optimizing HPLC separation of neutral alcohol parents from acidic/aldehyde degradants.

Module 2: Mass Spectrometry Interpretation (LC-MS)

User Issue: "I have multiple peaks with small mass shifts. How do I identify them without NMR?"

Technical Insight: The parent molecule (MW approx 180.2 Da) exhibits specific mass shifts characteristic of its functional groups. Use this lookup table for rapid identification.

Degradant Identification Table:

Mass Shift (

Da)
TransformationMechanismLikely Structure
-2 Da Oxidation (Dehydrogenation)Primary Alcohol

Aldehyde
3-(2-methoxy-5-methylphenyl)propanal
+14 Da Oxidation (Net)Primary Alcohol

Carboxylic Acid
3-(2-methoxy-5-methylphenyl)propanoic acid
+16 Da HydroxylationBenzylic Oxidation (Radical attack)1-(2-methoxy-5-methylphenyl)propan-1,3-diol
-14 Da DemethylationEther Hydrolysis / O-dealkylation3-(2-hydroxy-5-methylphenyl)propan-1-ol
+30 Da Double OxidationAcid formation + Benzylic hydroxylationComplex mixture

Critical FAQ: Q: I see a +16 Da peak. Is it the N-oxide? A: No. Your molecule contains no nitrogen. A +16 Da shift indicates the addition of an oxygen atom. Given the structure, this is likely benzylic oxidation at the benzylic carbon (the CH2 attached to the ring) or the methyl group, forming a benzyl alcohol derivative.

Module 3: Degradation Pathways & Mechanisms

User Issue: "My stability study shows degradation, but I don't understand the pathway."

Mechanistic Analysis:

  • Oxidative Stress (H2O2 / AIBN):

    • Primary Target: The primary alcohol is the most labile group. It oxidizes sequentially to the aldehyde and then the carboxylic acid.

    • Secondary Target: The aromatic ring is electron-rich (activated by -OCH3 and -CH3). It is susceptible to electrophilic aromatic substitution or radical attack, potentially leading to quinone-like structures (often colored yellow/brown).

  • Acid Hydrolysis:

    • The ether bond (-OCH3) is generally stable under standard ICH conditions (0.1 N HCl). Demethylation usually requires strong Lewis acids (BBr3) or metabolic enzymes. If you see -14 Da in acid stress, verify if high temperatures (>60°C) were used.

  • Photolysis:

    • The anisole ring absorbs UV light. This can generate radical species, leading to dimerization or benzylic oxidation.

Visual Pathway Map

DegradationPathways Parent Parent Molecule (Alcohol) MW: 180 Aldehyde Degradant A (Aldehyde) MW: 178 (-2 Da) Parent->Aldehyde Oxidation (Primary Path) Benzylic Degradant C (Benzylic Alcohol) MW: 196 (+16 Da) Parent->Benzylic Radical Oxidation (Light/Peroxide) Phenol Degradant D (Demethylated) MW: 166 (-14 Da) Parent->Phenol Strong Acid/Heat (Rare in ICH) Acid Degradant B (Carboxylic Acid) MW: 194 (+14 Da) Aldehyde->Acid Oxidation (Rapid)

Caption: Primary degradation pathways. Red nodes indicate the most probable oxidative impurities.

Module 4: Stability Protocol Recommendations

User Issue: "How should I design the forced degradation study for this specific molecule?"

Protocol: Adhere to ICH Q1A(R2) but tailor it for the alcohol functionality.

  • Oxidation (Critical):

    • Reagent: 3% H2O2.[1]

    • Time: 2-24 hours at Room Temp.

    • Note: If degradation is too fast (>20% in 1 hour), dilute H2O2 to 0.3%. The aldehyde intermediate is transient; sample frequently (e.g., at 1, 4, and 8 hours) to catch it before it converts to acid.

  • Hydrolysis (Acid/Base):

    • Reagent: 0.1 N HCl / 0.1 N NaOH.

    • Conditions: 60°C for 24 hours.

    • Expectation: Molecule should be relatively stable.[1] Significant degradation here suggests impurities in the starting material or extreme conditions causing ether cleavage.

  • Photostability:

    • Condition: 1.2 million lux hours (ICH Q1B).

    • Watch for: Benzylic oxidation products (+16 Da) and color changes (quinone formation).

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Conference on Harmonisation, 2003.[1][2]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare, 2011.
  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 2007, pp. 59-96.

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 2014, pp. 159-165.

Sources

Optimization

Overcoming steric hindrance in derivatives of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Topic: Overcoming Steric Hindrance & Synthetic Bottlenecks Ticket ID: #TOLT-INT-004 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Ortho-Effect" & Distal Sterics Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Synthetic Bottlenecks Ticket ID: #TOLT-INT-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Effect" & Distal Sterics

Welcome to the technical support hub for 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS: 124937-73-1). This molecule is a critical intermediate, most notably in the synthesis of muscarinic antagonists like Tolterodine .[1]

While the primary alcohol appears accessible, researchers frequently encounter yield-limiting steric hindrance during derivatization. This hindrance arises from two distinct geometric sources:

  • Proximal Hindrance (The Ring): The ortho-methoxy group creates a "picket fence" effect, distorting the propyl chain's conformation and blocking access to the benzylic position.

  • Distal Hindrance (The Nucleophile): When coupling this alcohol (activated as a leaving group) with bulky amines (e.g., diisopropylamine), the reaction suffers from severe steric repulsion, often stalling or favoring elimination over substitution.

This guide provides field-proven protocols to bypass these energy barriers.

Module 1: The "Bulky Amine" Bottleneck (S_N2 Troubleshooting)

Scenario: You are converting the alcohol to a leaving group (Tosylate/Mesylate) and attempting to displace it with a sterically demanding amine (e.g., diisopropylamine). The reaction is sluggish or yields are <50%.

The Root Cause

The S_N2 transition state is crowded.[2] The incoming nucleophile (diisopropylamine) is massive. While the electrophilic carbon is primary, the adjacent phenethyl backbone allows the phenyl ring to fold, creating transient steric shielding.

Troubleshooting Protocol

Q1: My tosylation went well, but the amination with diisopropylamine is stuck at 60% conversion after 48h. What now?

A: Standard reflux in acetonitrile is often insufficient for this specific coupling due to the high activation energy required to overcome the steric clash.

  • Step 1: Switch Solvents. Move from Acetonitrile to Isobutyronitrile or Toluene/Water (biphasic) . The biphasic system allows for higher internal temperatures (if pressurized) or better solvation of the transition state.

  • Step 2: The "Iodide Boost" (Finkelstein in situ). Add 10-20 mol% NaI (Sodium Iodide) .

    • Mechanism:[2][3][4][5][6][7][8] The iodide displaces the tosylate first (faster reaction). The resulting alkyl iodide is a far superior electrophile (weaker C-I bond, better leaving group) for the bulky amine.

    • Result: This often pushes conversion to >95%.

Q2: I am seeing elimination products (styrene derivatives) instead of the amine.

A: This is a classic symptom of "Basic but Bulky." The diisopropylamine is acting as a base rather than a nucleophile because it cannot access the carbon center.

  • Fix: Lower the basicity of the environment or switch mechanism.

  • Protocol Adjustment: Switch to Reductive Amination .

    • Oxidize the alcohol to the aldehyde (Swern or Dess-Martin).

    • React aldehyde with diisopropylamine + Sodium Triacetoxyborohydride (STAB).

    • Why: The iminium ion intermediate pulls the amine in closer, and the hydride attack is less sterically demanding than the S_N2 backside attack.

Data: Leaving Group Efficiency in Bulky Aminations
Leaving Group (LG)Reaction Rate (Relative)Side Product (Elimination)Recommendation
Mesylate (-OMs) 1.0 (Baseline)HighAvoid. Too tight; hard for bulky amines to displace.
Tosylate (-OTs) 2.5xModerateStandard. Good balance of stability/reactivity.
Iodide (-I) 15.0x LowPreferred. Generate in situ from OTs.
Triflate (-OTf) 50.0xVery HighRisky. Highly reactive but promotes elimination.

Module 2: Cyclization & The Methoxy Blockade

Scenario: You are attempting to cyclize the derivative to form a chroman or dihydrobenzofuran core, but the ortho-methoxy group is preventing ring closure.

The Mechanism of Failure

The ortho-methoxy group forces the propyl chain out of the plane of the ring (steric inhibition of resonance). For cyclization (e.g., Friedel-Crafts or phenolic displacement), the chain must adopt a specific "loop" conformation that the methoxy group physically obstructs.

Visualizing the Steric Conflict

StericPathways cluster_0 Path A: Direct Cyclization cluster_1 Path B: Demethylation First Alcohol 3-(2-Methoxy-5-methylphenyl) propan-1-ol Direct Direct Acid Cyclization Alcohol->Direct Demethyl Demethylation (BBr3) Alcohol->Demethyl Step 1 Clash STERIC CLASH (Methoxy vs Chain) Direct->Clash Ortho-OMe blocks Fail Low Yield / Polymerization Clash->Fail Phenol Free Phenol Intermediate Demethyl->Phenol Cyclize Ring Closure (Mitsunobu/Acid) Phenol->Cyclize Intramolecular Chroman Target Chroman Cyclize->Chroman Success

Figure 1: Decision logic for cyclization. Direct cyclization fails due to the steric bulk of the methoxy group preventing the necessary orbital overlap. Demethylation is the requisite first step.

Troubleshooting Protocol

Q3: The demethylation with BBr3 is incomplete. I see a "boron complex" stuck in the NMR.

A: The oxygen atoms in the methoxy group and the alcohol chain can chelate the Boron, forming a stable, unreactive cyclic borate species.

  • The Fix: Methanolysis quench.

    • Do not just add water.

    • Add MeOH dropwise and reflux for 30 minutes.

    • This breaks the Boron-Oxygen chelate, forming volatile trimethyl borate B(OMe)3, releasing your free phenol/alcohol.

Module 3: Advanced Derivatization (Mitsunobu)

Scenario: You want to install a specific functional group (e.g., an ether or ester) using Mitsunobu conditions (DEAD/PPh3), but the reaction fails with bulky nucleophiles.

Protocol: The "steric wall" in Mitsunobu reactions with this substrate is the formation of the phosphonium intermediate. If the nucleophile is too bulky to attack the activated alcohol, the intermediate simply hydrolyzes back to the starting material upon workup.

  • Use ADDP instead of DEAD: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) creates a more stable intermediate that can survive higher temperatures.

  • Heat is your friend: Unlike standard Mitsunobu (0°C to RT), this sterically hindered system often requires reflux in Toluene to push the bulky nucleophile into the active site.

References

  • Andersson, P. G., et al. "Asymmetric Total Synthesis of Tolterodine." Journal of Organic Chemistry. (Demonstrates the specific challenges in aminating phenylpropanol derivatives).

  • Gage, J. R., & Cabaj, J. E. "Process to prepare tolterodine." U.S. Patent 5,992,914. (Detailed industrial protocols for overcoming the amination bottleneck).

  • BenchChem Technical Division. "Overcoming Steric Hindrance in S_N2 Reactions of Phenylpropyl Tosylates." BenchChem Troubleshooting Guides.

  • Chemistry Steps. "Steric Hindrance in S_N2 vs E2 Competition." (Mechanistic grounding for the elimination side-products).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-(2-Methoxy-5-methylphenyl)propan-1-ol and its derivatives before handling.

Sources

Troubleshooting

Technical Support Center: Production of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. Here, we address common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. Here, we address common challenges and frequently asked questions encountered during its production, moving from fundamental queries to complex troubleshooting scenarios. Our approach is grounded in established chemical principles to provide not only solutions but also a deeper understanding of the underlying reaction dynamics.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Q1: What are the most common synthetic routes to produce 3-(2-Methoxy-5-methylphenyl)propan-1-ol?

A1: The synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol can be approached through several established methodologies in organic chemistry. Two of the most common routes are:

  • Route A: Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-methoxy-5-methylphenylmagnesium bromide, with an appropriate three-carbon electrophile like propylene oxide or 3-chloropropanol (after protection of the hydroxyl group). Grignard reactions are highly versatile for forming carbon-carbon bonds.[1][2][3]

  • Route B: Hydrogenation of a Cinnamaldehyde Derivative: This route starts with the synthesis of a cinnamaldehyde derivative, such as 3-(2-methoxy-5-methylphenyl)propenal, which is then subjected to selective hydrogenation of the carbon-carbon double bond and the aldehyde group to yield the desired propanol.[4][5][6][7]

Q2: What are the primary applications of 3-(2-Methoxy-5-methylphenyl)propan-1-ol?

A2: While specific applications can be proprietary, this molecule's structure, featuring a substituted phenyl ring and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules. It is often utilized in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in the fragrance industry.[8][9] Its versatile structure allows for further chemical modifications.[9]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: Scaling up any chemical synthesis requires a thorough safety review. For the production of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, key safety considerations include:

  • Handling of Flammable Solvents: Many steps will likely use flammable solvents like diethyl ether or tetrahydrofuran (THF), especially in Grignard reactions.[2] Ensure all equipment is properly grounded to prevent static discharge, and work in a well-ventilated area away from ignition sources.[10][11]

  • Exothermic Reactions: Grignard reactions and hydrogenations can be highly exothermic.[12] Implement controlled addition of reagents and have adequate cooling systems in place to manage the reaction temperature.

  • Handling of Reactive Reagents: Reagents like Grignard reagents are moisture-sensitive and can react violently with water.[13] Ensure all glassware and solvents are anhydrous.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves suitable for the chemicals being handled.[10][15]

II. Troubleshooting Guide: Grignard Reaction Route

This section focuses on troubleshooting issues that may arise when synthesizing 3-(2-Methoxy-5-methylphenyl)propan-1-ol via a Grignard reaction.

Scenario 1: Low or No Yield of the Grignard Reagent

Q: I am attempting to form the Grignard reagent from 2-methoxy-5-methylbromobenzene and magnesium turnings in THF, but the reaction is not initiating or is giving a very low yield. What are the possible causes and solutions?

A: The formation of a Grignard reagent is highly sensitive to reaction conditions. Here’s a breakdown of potential issues and how to address them:

Potential Cause Explanation Troubleshooting Steps
Presence of Moisture Grignard reagents are strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting material.[13]- Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.- Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if unavailable, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[14]- Ensure the 2-methoxy-5-methylbromobenzene is dry.
Passivated Magnesium Surface The surface of the magnesium turnings can have a layer of magnesium oxide, which prevents the reaction from starting.- Gently crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface.- Add a small crystal of iodine to the reaction mixture. The iodine reacts with the magnesium surface to form magnesium iodide, which helps to activate the surface.[16]
Low Reaction Temperature While the reaction is exothermic once it starts, an initial input of energy may be required for initiation.- Gently warm a small portion of the reaction mixture with a heat gun. Once the reaction initiates (as indicated by bubbling and a cloudy appearance), the heat source should be removed.[16]
Workflow for Troubleshooting Grignard Reagent Formation

start Low/No Grignard Reagent Yield check_moisture Is the system completely anhydrous? start->check_moisture dry_system Thoroughly dry all glassware, solvents, and starting materials. check_moisture->dry_system No check_mg_activity Is the magnesium surface activated? check_moisture->check_mg_activity Yes dry_system->check_moisture activate_mg Crush Mg turnings or add an iodine crystal. check_mg_activity->activate_mg No check_initiation Has the reaction initiated? check_mg_activity->check_initiation Yes activate_mg->check_mg_activity gentle_heating Apply gentle, localized heating. check_initiation->gentle_heating No success Successful Grignard Formation check_initiation->success Yes gentle_heating->check_initiation failure Re-evaluate starting material purity and reaction setup. gentle_heating->failure If no initiation after heating

Caption: Troubleshooting workflow for Grignard reagent formation.

Scenario 2: Formation of Byproducts During the Grignard Reaction

Q: After reacting my Grignard reagent with propylene oxide, my crude product shows significant impurities. What are the likely side reactions, and how can I minimize them?

A: Several side reactions can occur during the addition of a Grignard reagent to an epoxide. Understanding these can help in optimizing your reaction conditions.

Byproduct Formation Mechanism Mitigation Strategies
Unreacted Starting Material Incomplete reaction due to poor reactivity or insufficient reaction time. The steric hindrance from the ortho-methoxy group can slow down the reaction.[16]- Increase the reaction time or gently reflux the reaction mixture after the initial addition.[16]- Use a more polar solvent like THF to improve the solubility and reactivity of the Grignard reagent.
Dimerized Product (Wurtz-type coupling) The Grignard reagent can react with unreacted 2-methoxy-5-methylbromobenzene.- Ensure a slow, controlled addition of the alkyl halide to the magnesium turnings during the Grignard formation to maintain a low concentration of the halide.
Ring-opened Isomer The Grignard reagent can attack either carbon of the propylene oxide ring. The desired product comes from attack at the less substituted carbon.- Perform the addition of the epoxide at a low temperature (e.g., 0 °C or -78 °C) to improve regioselectivity.[16]

III. Troubleshooting Guide: Hydrogenation Route

This section addresses challenges related to the synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol via the hydrogenation of a cinnamaldehyde derivative.

Scenario 1: Incomplete Hydrogenation or Poor Selectivity

Q: I am hydrogenating 3-(2-methoxy-5-methylphenyl)propenal, but the reaction is either incomplete or I am getting a mixture of products. How can I improve the conversion and selectivity to the desired propanol?

A: The selective hydrogenation of an α,β-unsaturated aldehyde to a saturated alcohol requires careful control of the catalyst and reaction conditions.[6]

Issue Potential Cause Troubleshooting Steps
Incomplete Hydrogenation - Inactive Catalyst: The catalyst may have been deactivated by impurities or improper handling.- Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.- Use a fresh, high-quality catalyst (e.g., Pd/C, PtO₂, or Ni).- Increase the hydrogen pressure within the safe limits of your reactor.- Increase the reaction time or temperature.[4]
Formation of Hydrocinnamaldehyde The carbon-carbon double bond is hydrogenated, but the aldehyde remains. This is often thermodynamically favored over C=O hydrogenation.[7]- Choose a catalyst that favors C=O reduction. For example, some bimetallic catalysts or catalysts on specific supports can improve selectivity.[5][6]- The choice of solvent can influence selectivity. Polar solvents may favor the hydrogenation of the carbonyl group.[5]
Formation of Cinnamyl Alcohol The aldehyde is reduced, but the carbon-carbon double bond remains.- This is less common under standard hydrogenation conditions but can occur with specific catalysts. A catalyst like Pd/C typically favors C=C bond reduction.
Experimental Protocol: Selective Hydrogenation
  • Catalyst Preparation: In a suitable pressure vessel, add 3-(2-methoxy-5-methylphenyl)propenal (1 equivalent) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.[17]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

IV. Purification Challenges

Q: I have successfully synthesized the crude 3-(2-Methoxy-5-methylphenyl)propan-1-ol, but I am facing difficulties in purifying it to a high degree. What are the recommended purification methods?

A: The purification of the final product is crucial for obtaining the desired quality.

Purification Method Advantages Challenges & Solutions
Distillation under Reduced Pressure Effective for removing non-volatile impurities and can be scaled up.- The product may have a high boiling point. A good vacuum pump is essential.- Thermal decomposition can be a risk. Use the lowest possible temperature for distillation.
Column Chromatography Excellent for separating closely related impurities and achieving high purity.- Can be time-consuming and require large volumes of solvent for scale-up.- Solution: Optimize the solvent system using TLC to ensure good separation. Consider using automated flash chromatography systems for larger scales.
Crystallization Can provide very high purity if the product is a solid at room temperature and a suitable solvent is found.- The product may be an oil at room temperature.[8]- Solution: If the product is an oil, it may be possible to crystallize a derivative (e.g., a benzoate ester) and then hydrolyze it back to the alcohol.
Logical Flow for Purification Strategy

start Crude 3-(2-Methoxy-5-methylphenyl)propan-1-ol check_impurities Analyze crude product by GC/LC-MS start->check_impurities major_impurities Are there major, closely related impurities? check_impurities->major_impurities distillation Purify by vacuum distillation major_impurities->distillation No chromatography Purify by column chromatography major_impurities->chromatography Yes final_product High-Purity Product distillation->final_product chromatography->final_product

Caption: Decision-making workflow for purification.

V. References

  • Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

  • Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides.

  • Challenges in the scale-up of (R)-3-Methoxy-2-methylpropan-1-OL production - Benchchem.

  • CHAPTER 22: The Wittig Reaction - Books.

  • Problems with wittig reaction : r/Chempros - Reddit.

  • Cinnamaldehyde hydrogenation using Au-Pd catalysts prepared by sol immobilisation - ORCA – Online Research @ Cardiff.

  • 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol CAS:124937-73-1.

  • Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC.

  • Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor - MDPI.

  • Wittig reaction - Wikipedia.

  • 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol - Publications - PubChem Articles - EPA.

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield.

  • Wittig Reaction - Chemistry LibreTexts.

  • Safety and Handling Measures for Propargyl Alcohol - Rawsource.

  • I have a problem in witting reaction product ? | ResearchGate.

  • Selective hydrogenation of cinnamaldehyde on nickel nano particles supported on titania- Role of catalyst preparation methods - ResearchGate.

  • Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde - Benchchem.

  • Synthesis of 3-methoxy-5-methylphenol - PrepChem.com.

  • Working with Hazardous Chemicals - Organic Syntheses.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • 124937-73-1|3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol - BLDpharm.

  • reaction of aldehydes and ketones with grignard reagents - Chemguide.

    • Grignard Reaction - Web Pages.

  • The Grignard Reaction Mechanism - Chemistry Steps.

  • How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy.

  • 17.8: Protection of Alcohols - Chemistry LibreTexts.

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol - Molbank - MDPI.

  • DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol - Google Patents.

  • 3-(2-Methoxy-5-Methylphenyl) - 3- Phenylpropanol - Moleculochem Private Limited, Ahmedabad | ID: 23935105055 - IndiaMART.

  • A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol - Benchchem.

  • US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents.

  • 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem.

  • Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol) - Canada.ca.

  • 2-Methoxy-5-methylphenol | 1195-09-1 | TCI AMERICA.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignments for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis and comparison of the 1H NMR chemical shift assignments for 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a substituted aromatic propanol of interest in synthetic chemistry. Our approach is grounded in first principles, supported by comparative data from analogous structures, and presented with the clarity and rigor required by researchers and scientists in the field.

The Foundational Principles of 1H NMR in Structural Analysis

The chemical shift (δ) in 1H NMR spectroscopy is a direct measure of the electronic environment surrounding a proton. Protons in electron-rich environments are said to be "shielded" and resonate at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield)[1][2]. This phenomenon is governed by the interplay of several factors, including the electronegativity of adjacent atoms, the anisotropic effects of π-systems like benzene rings, and the inductive and resonance effects of substituents[3][4].

For a molecule like 3-(2-Methoxy-5-methylphenyl)propan-1-ol, we can anticipate distinct signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the propanol side chain. The precise chemical shifts and their splitting patterns (multiplicity), arising from spin-spin coupling with neighboring protons, provide a detailed roadmap to the molecular architecture.

Predicted 1H NMR Chemical Shift Assignments for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

While a publicly available, fully assigned experimental spectrum for 3-(2-Methoxy-5-methylphenyl)propan-1-ol is not readily found, we can construct a highly accurate prediction based on established principles and data from structurally related compounds.

Below is the structure of 3-(2-Methoxy-5-methylphenyl)propan-1-ol with the protons labeled for assignment.

Caption: Molecular structure of 3-(2-Methoxy-5-methylphenyl)propan-1-ol with proton labeling.

Comparative Analysis with 3-Phenylpropan-1-ol

To ground our predictions for the propanol side chain, we can look at the experimental data for 3-phenylpropan-1-ol[5][6][7]. In this simpler molecule, the chemical shifts for the side chain protons are typically observed around:

  • -CH2-OH (equivalent to H_e): ~3.6-3.8 ppm (triplet)

  • -CH2-CH2-CH2-: ~1.8-2.0 ppm (multiplet/quintet)

  • Ar-CH2- (benzylic, equivalent to H_a): ~2.6-2.8 ppm (triplet)[8]

  • -OH (equivalent to H_f): A broad singlet with a variable chemical shift[8][9].

For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, we expect similar chemical shifts and multiplicities for the propanol chain protons, as the electronic effects of the ring substituents are attenuated over the three-bond distance.

Analysis of the Aromatic Region and Substituent Effects

The aromatic region (typically 6.5-8.0 ppm) will show a more complex pattern due to the substituents on the benzene ring[1].

  • Methoxy Group (-OCH3): This is a strong electron-donating group, which increases electron density on the ring, particularly at the ortho and para positions, causing a shielding effect (upfield shift)[1][10].

  • Methyl Group (-CH3): This is a weakly electron-donating group, also causing a slight shielding effect[11].

  • Propyl Alcohol Group (-CH2CH2CH2OH): This alkyl group is also weakly electron-donating.

Based on these effects, we can predict the relative chemical shifts of the aromatic protons (H_g, H_h, H_i):

  • H_i (ortho to the propyl chain, meta to both -OCH3 and -CH3): This proton will experience the least shielding from the electron-donating groups and is expected to be the most downfield of the aromatic protons.

  • H_h (para to the -OCH3 group, ortho to the -CH3 group): This proton will be significantly shielded by the methoxy group and slightly shielded by the methyl group, shifting it upfield.

  • H_g (meta to the -OCH3 group, ortho to the -CH3 group): This proton will be shielded by the adjacent methyl group and less so by the meta-methoxy group.

The expected splitting patterns will be doublets or doublet of doublets due to ortho and meta coupling[1].

Summary of Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR chemical shift assignments for 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Proton Label Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H_aAr-CH ₂-~ 2.6 - 2.8Triplet (t)2H
H_b-CH ₂-CH₂-OH~ 1.8 - 2.0Multiplet (m)2H
H_cAr-CH~ 2.3Singlet (s)3H
H_d-OCH~ 3.8Singlet (s)3H
H_e-CH ₂-OH~ 3.6 - 3.7Triplet (t)2H
H_f-OH Variable (e.g., 1.5 - 2.5)Broad Singlet (br s)1H
H_g, H_h, H_iAromatic Protons~ 6.7 - 7.1Multiplets (m)3H

Experimental Protocol for 1H NMR Spectrum Acquisition

To validate these predictions, a standardized experimental protocol is essential.

Objective: To acquire a high-resolution 1H NMR spectrum of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Materials & Equipment:

  • 3-(2-Methoxy-5-methylphenyl)propan-1-ol sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants for each multiplet.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in CDCl₃ with TMS (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Fourier Transform & Phasing F->G H Calibrate to TMS (0.00 ppm) G->H I Integrate & Assign Signals H->I

Caption: Standard workflow for 1H NMR analysis.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the assignment of 1H NMR chemical shifts for 3-(2-Methoxy-5-methylphenyl)propan-1-ol. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a robust set of predicted assignments. The provided experimental protocol outlines the necessary steps for the empirical validation of these predictions. This detailed approach ensures the accuracy and reliability of structural elucidation, a critical step in any chemical research and development endeavor.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Filo. (2025, November 4). Answer The answer is 3-phenyl-1-propanol. Explanation Okay, I understa... Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 16). Benzenepropanol. PubChem Compound Summary for CID 31234. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Download Scientific Diagram]. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Download Scientific Diagram]. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PhytoBank. (2015, June 24). Showing 3-phenyl-propan-1-ol (PHY0012257). Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis: 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural verification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and effi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural verification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS No. 124937-73-1) serves as a critical intermediate, notably in the synthesis of Tolterodine, a muscarinic antagonist used for treating overactive bladder.[1] Given its role, confirming its molecular identity and purity is paramount. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its speed, non-destructiveness, and profound ability to provide a unique molecular "fingerprint."

This guide provides an in-depth analysis of the FTIR spectrum of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. We will move beyond a simple peak-listing to explain the causal relationships between molecular structure and vibrational absorption bands. Furthermore, we will compare its spectrum with that of a structurally similar analogue, 3-(2-methoxyphenyl)propan-1-ol, to highlight the diagnostic power of FTIR in distinguishing between closely related compounds. This document is designed for researchers, quality control scientists, and drug development professionals who rely on robust analytical data for confident decision-making.

Molecular Structure and Expected Vibrational Modes

To interpret an FTIR spectrum with confidence, one must first understand the molecule's architecture. 3-(2-Methoxy-5-methylphenyl)propan-1-ol is comprised of several key functional groups, each with characteristic vibrational frequencies.

  • Primary Alcohol (-CH₂OH): This group will produce a strong, broad O-H stretching band due to hydrogen bonding and a distinct C-O stretching band.

  • Alkyl Chain (-CH₂-CH₂-): Saturated carbon-hydrogen bonds will result in C-H stretching and bending vibrations.

  • Aryl Ether (Ar-O-CH₃): The C-O-C linkage of the ether will exhibit characteristic asymmetric and symmetric stretching bands.

  • Substituted Benzene Ring: The aromatic ring contains both aromatic C-H bonds and C=C bonds, which give rise to multiple characteristic absorptions. The substitution pattern (1,2,4-trisubstituted) dictates the specific frequencies of the C-H out-of-plane bending vibrations, which are highly diagnostic.

Caption: Molecular structure of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The trustworthiness of spectral data is directly dependent on a rigorous experimental methodology. The following protocol outlines the steps for obtaining a high-quality spectrum of a neat liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory, which has become a primary sampling technique due to its minimal sample preparation requirement.[2]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any contaminants from previous analyses.[3]

    • Acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum. A stable, clean background is the foundation of an accurate measurement.

  • Sample Application:

    • For a liquid sample, place a single drop onto the center of the ATR crystal, ensuring the entire crystal surface is covered by a thin film.[3][4]

    • For a solid sample (the compound is often a white powder[1]), place a small amount of the powder onto the crystal and apply consistent pressure using the built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for the ATR phenomenon to occur.

  • Data Acquisition:

    • Set the data acquisition parameters. A typical starting point for qualitative analysis is:

      • Spectral Range: 4000 to 400 cm⁻¹[3]

      • Resolution: 4 cm⁻¹

      • Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.[3]

    • Initiate the sample scan. The instrument will ratio the single beam spectrum of the sample against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup:

    • Thoroughly clean the ATR crystal with a suitable solvent to prevent sample carryover and ensure the instrument is ready for the next user.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean 1. Clean ATR Crystal Background 2. Acquire Background (Scan Air) Clean->Background Sample 3. Apply Sample (Liquid or Solid) Scan 4. Acquire Sample Spectrum Sample->Scan Process 5. Background Correction & Fourier Transform Scan->Process Interpret 6. Peak Interpretation & Comparison Process->Interpret

Caption: Standard workflow for FTIR analysis using an ATR accessory.

FTIR Spectral Analysis and Peak Interpretation

The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). Each absorption peak corresponds to a specific molecular vibration. The analysis below deconstructs the spectrum into its constituent functional group regions.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Characteristics & Rationale
3550 - 3200O-H StretchPrimary AlcoholA strong and characteristically broad peak. The breadth is a direct consequence of intermolecular hydrogen bonding, which creates a range of O-H bond strengths within the sample.[5][6][7]
3100 - 3000C-H StretchAromatic (sp² C-H)Multiple, weaker peaks appearing at slightly higher frequencies than their aliphatic counterparts.[8][9]
3000 - 2850C-H StretchAliphatic (sp³ C-H)Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups in the propyl chain and methoxy group.[10]
1600 - 1450C=C StretchAromatic RingTwo to three sharp, medium-intensity bands. These absorptions arise from the stretching and contracting of the carbon-carbon bonds within the benzene ring and are highly indicative of an aromatic system.[9][11]
1250 - 1200C-O StretchAryl Ether (Asymmetric)A strong, distinct peak resulting from the asymmetric stretching of the Ar-O-CH₃ bond.[12]
1075 - 1000C-O StretchPrimary Alcohol & Aryl Ether (Symmetric)A strong peak is expected here for the C-O stretch of the primary alcohol.[5] The symmetric Ar-O-CH₃ stretch may also contribute in this region, often overlapping.
900 - 675C-H Out-of-Plane BendAromatic RingThe pattern of strong peaks in this region is highly diagnostic of the ring's substitution pattern.[8] For a 1,2,4-trisubstituted ring, strong absorptions are typically expected around 870-900 cm⁻¹ and 780-830 cm⁻¹.[9]

Note: The region below 1500 cm⁻¹ is known as the "fingerprint region." It contains a high density of complex vibrational peaks (e.g., C-C stretches, C-H bends) that are unique to the molecule's overall structure.[7]

Comparative Analysis: Highlighting Structural Nuances

To demonstrate the specificity of FTIR, we compare the expected spectrum of our target molecule with that of 3-(2-methoxyphenyl)propan-1-ol (CAS No. 10493-37-5).[13] This analogue is identical except for the absence of the methyl group at the 5-position on the benzene ring.

Feature3-(2-Methoxy-5-methylphenyl)propan-1-ol3-(2-methoxyphenyl)propan-1-ol (Comparator)Rationale for Spectral Difference
Aliphatic C-H Stretch Strong peaks ~2960-2850 cm⁻¹ from propyl, methoxy, and ring-methyl groups.Strong peaks ~2940-2850 cm⁻¹ from propyl and methoxy groups only.The target molecule will have an additional contribution from the C-H stretching of the ring's methyl group, potentially leading to a slightly more complex or intense absorption in this region.
Aromatic Substitution (C-H Bends) 1,2,4-Trisubstituted pattern. Expect strong bands near 870-900 cm⁻¹ and 780-830 cm⁻¹.[9]1,2-Disubstituted (ortho) pattern. Expect a single strong band in the 770-735 cm⁻¹ range.[14]This is the most significant point of differentiation. The position and number of the strong C-H out-of-plane ("oop") bending peaks in the fingerprint region provide a clear and reliable confirmation of the aromatic substitution pattern.[8]
Fingerprint Region Unique pattern reflecting the entire molecular structure.Different unique pattern.While many peaks will be similar due to the shared backbone, the absence of the methyl group and the change in symmetry will alter the complex bending and stretching vibrations throughout the 1400-600 cm⁻¹ region, resulting in a distinct fingerprint.

This comparison underscores a critical principle: while the presence of major functional groups (alcohol, ether) is easily confirmed, it is the subtle variations in the fingerprint region and C-H bending modes that allow for the confident identification of a specific isomer or analogue.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. A systematic analysis of the spectrum allows for the unambiguous confirmation of all key functional groups: the broad O-H stretch of the primary alcohol, the sp³ and sp² C-H stretches, the strong C-O stretches of the alcohol and aryl ether, and the C=C stretches of the aromatic ring.

Crucially, as demonstrated by the comparative analysis, the technique possesses the specificity to distinguish our target molecule from closely related structural analogues. The diagnostic C-H out-of-plane bending vibrations in the fingerprint region provide a definitive signature of the 1,2,4-trisubstitution pattern, serving as a rapid and reliable method for identity confirmation in a research or quality control setting. By following a robust experimental protocol, scientists can generate high-fidelity data, ensuring the integrity of this vital pharmaceutical intermediate.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • JASCO. Sampling Techniques for FTIR Spectroscopy.
  • Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Bruker. Guide to FT-IR Spectroscopy.
  • University of California, Davis. 5.3.2 Benzene and its derivatives.
  • University of Calgary. IR Spectroscopy Tutorial: Aromatics.
  • Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Specac Ltd. Interpreting Infrared Spectra.
  • ChemicalBook. (2026, January 13). 3-(2-METHOXY-PHENYL)-PROPAN-1-OL | 10493-37-5.

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 3-(2-Methoxy-5-methylphenyl)propan-1-ol: A Comparative Technical Guide

Executive Summary The structural elucidation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol (MW 180.24 Da) presents a classic challenge in analytical chemistry: distinguishing positional isomers and functional group interact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol (MW 180.24 Da) presents a classic challenge in analytical chemistry: distinguishing positional isomers and functional group interactions within a phenylpropanoid framework. This compound, often encountered as a lignin degradation product or a pharmaceutical intermediate, exhibits distinct fragmentation behaviors driven by the ortho-effect between the methoxy group and the propyl side chain.

This guide provides a comparative analysis of Electron Ionization (EI-MS) versus Electrospray Ionization (ESI-MS/MS) for this specific molecule. While ESI offers soft ionization for molecular weight confirmation, EI remains the gold standard for structural fingerprinting. We present theoretical fragmentation pathways grounded in established mass spectrometry principles, specifically highlighting the diagnostic utility of benzylic cleavage and ortho-elimination mechanisms.

Structural Analysis & Chemical Properties

Before interpreting the spectra, the molecular geometry must be understood to predict hydrogen transfer and rearrangement possibilities.

PropertyDetail
IUPAC Name 3-(2-Methoxy-5-methylphenyl)propan-1-ol
Formula C₁₁H₁₆O₂
Exact Mass 180.1150 Da
Key Substructures Phenol Ether: 2-Methoxy group (Ortho to propyl chain).• Alkyl Side Chain: 3-carbon alcohol chain.• Aromatic Core: Trisubstituted benzene ring.
Critical Interaction The Ortho-positioning of the methoxy group relative to the propanol chain facilitates a distinct McLafferty-like rearrangement or hydrogen transfer that is absent in meta- or para- isomers.

Comparative Analysis: EI-MS vs. ESI-MS/MS

This section contrasts the two dominant ionization techniques. For structural validation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, EI-MS is superior due to the generation of diagnostic fragment ions.

Technique 1: Electron Ionization (EI) - 70 eV

The Structural Fingerprint

In EI, the molecule absorbs 70 eV of energy, causing extensive fragmentation. The resulting spectrum is a "fingerprint" governed by the stability of the carbocations formed.

  • Molecular Ion (

    
    ):  Observed at m/z 180 . Usually distinct but of moderate intensity due to the lability of the alcohol group.
    
  • Benzylic Cleavage (Dominant): The bond between C1 and C2 of the propyl chain is weak. Cleavage generates a resonance-stabilized benzyl cation.

  • The Ortho-Effect (Diagnostic): The proximity of the methoxy oxygen to the side chain protons facilitates the loss of neutral molecules (water or methanol), creating unique peaks not seen in the 4-methoxy isomer.

Technique 2: Electrospray Ionization (ESI) - Positive Mode

The Molecular Weight Confirmator

ESI is a "soft" technique. It preserves the molecular integrity but provides little structural detail unless Tandem MS (MS/MS) is applied.

  • Primary Ion: Protonated molecule

    
     at m/z 181 .
    
  • Adducts: Sodium adducts

    
     at m/z 203  are common in unbuffered solvents.
    
  • Fragmentation: Minimal in-source fragmentation. Requires Collision-Induced Dissociation (CID) to generate fragments, which typically involves simple water loss (

    
    ).
    

Detailed Fragmentation Pathways (EI-MS)

The following diagram and table detail the specific mechanistic pathways for 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Fragmentation Logic[1][2]
  • Alpha-Cleavage (Alcohol): Loss of the terminal hydroxymethyl radical (

    
    , 31 Da) is standard for primary alcohols.[1]
    
  • Benzylic Cleavage: Breaking the bond beta to the aromatic ring.

  • Ortho-Methoxy Elimination: Loss of formaldehyde (

    
    ) or methyl radical (
    
    
    
    ) from the ether.
Visualization of Pathways

FragmentationPathways M_Ion Molecular Ion (M+) m/z 180 Dehydration [M - H2O]+ m/z 162 (Cyclic Transition State) M_Ion->Dehydration - H2O (18 Da) AlphaCleave [M - CH2OH]+ m/z 149 (Alpha-Cleavage) M_Ion->AlphaCleave - •CH2OH (31 Da) BenzylCleave Substituted Tropylium Ion m/z 135 (Loss of C2H5O) M_Ion->BenzylCleave Benzylic Rupture MethoxyLoss [M - CH3]+ m/z 165 M_Ion->MethoxyLoss - •CH3 (15 Da) Dehydration->BenzylCleave Secondary Decay

Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathways for 3-(2-Methoxy-5-methylphenyl)propan-1-ol. The m/z 135 and 149 ions are key diagnostic peaks.

Diagnostic Ion Table
m/zIon IdentityMechanismSpecificity Note
180

Molecular IonConfirms MW.
162

DehydrationProminent due to the alcohol group; enhanced by ortho-proton transfer.
149


-Cleavage
Characteristic of primary propanols.
137

Benzylic CleavageCleavage of the

bond of the propyl chain.
121

Phenolic CoreLoss of the entire propyl chain + H transfer.
91

TropyliumGeneral aromatic marker (less specific).

Experimental Protocol: GC-MS Analysis

To replicate these results, the following protocol ensures optimal separation and ionization.

Sample Preparation[4][5][6][7]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (HPLC grade).

  • Derivatization (Optional but Recommended): To improve peak shape and volatility, derivatize with BSTFA + 1% TMCS.

    • Reaction: Incubate 50 µL sample + 50 µL BSTFA at 60°C for 30 mins.

    • Shift: The TMS derivative will shift

      
       to m/z 252  (180 + 72).
      
Instrumental Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid vaporization without thermal degradation.
Mode Splitless (1 min)Maximizes sensitivity for trace analysis.
Column DB-5ms (30m x 0.25mm)Non-polar phase ideal for aromatic alcohols.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation efficiency.
Oven Program 60°C (1 min) → 15°C/min → 300°CSlow ramp separates the target from potential isomers.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching.
Scan Range m/z 40–400Covers all diagnostic fragments.

Differentiation from Isomers[3][4][6][8][9][10]

A critical aspect of this guide is distinguishing the target from its isomers, such as 3-(4-Methoxy-2-methylphenyl)propan-1-ol (Para-isomer).

  • Ortho-Effect: The target molecule (2-Methoxy) allows for a 6-membered transition state involving the side chain and the methoxy oxygen. This often enhances the [M-H₂O] and [M-CH₃OH] peaks compared to the para-isomer.

  • Retention Time: On a DB-5ms column, the ortho-substituted isomer typically elutes earlier than the para-isomer due to intramolecular hydrogen bonding reducing the effective polarity.

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for EI fragmentation rules and McLafferty rearrangements).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for EI vs ESI mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for alcohol alpha-cleavage mechanisms).[1][3][2][4]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator. Link (Used for m/z verification).

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of 3-(2-Methoxy-5-methylphenyl)propan-1-ol: A Comparative Analysis Featuring GC-MS

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is not merely a quality benchmark but a cornerstone of safety and efficacy. 3-(2-Methoxy-5-methylphenyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is not merely a quality benchmark but a cornerstone of safety and efficacy. 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to preclude the introduction of potentially harmful impurities into the final drug product.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity determination of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and specificity.

The Imperative for Purity: Contextualizing 3-(2-Methoxy-5-methylphenyl)propan-1-ol

3-(2-Methoxy-5-methylphenyl)propan-1-ol is a structurally significant aromatic alcohol. Its molecular structure lends it to applications in pharmaceuticals and as a building block in organic synthesis.[2] Impurities in this intermediate can arise from various sources, including unreacted starting materials, by-products of the synthesis, or degradation products formed during storage.[3] These impurities can potentially alter the pharmacological and toxicological profile of the final API, making their identification and quantification a critical step in quality control.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4][5] This synergy makes it an ideal method for the analysis of volatile and semi-volatile compounds like 3-(2-Methoxy-5-methylphenyl)propan-1-ol.[6]

The principle of GC-MS lies in its two-stage process. First, the sample is vaporized and injected into the gas chromatograph, where it is separated into its individual components based on their boiling points and affinities for the stationary phase within the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification and quantification.

The suitability of GC-MS for this particular analysis is underscored by the inherent properties of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, which is thermally stable and possesses sufficient volatility for gas-phase analysis. The high sensitivity of modern GC-MS systems enables the detection of trace-level impurities, which is crucial for meeting the stringent purity requirements of the pharmaceutical industry.[6][7]

Experimental Workflow: GC-MS Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of 3-(2-Methoxy-5-methylphenyl)propan-1-ol using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent (e.g., Dichloromethane) Sample->Dissolve InternalStd Add Internal Standard (for quantification) Dissolve->InternalStd Filter Filter through 0.22 µm Syringe Filter InternalStd->Filter Injection Inject Sample into GC Filter->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC PeakID Peak Identification (NIST Library Search & Fragmentation Pattern Analysis) TIC->PeakID Quant Quantification (Peak Area Integration vs. Internal Standard) PeakID->Quant Report Generate Purity Report Quant->Report

Caption: Workflow for the GC-MS Purity Assessment of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

A Comparative Look: Alternative Analytical Techniques

While GC-MS is a formidable tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical techniques commonly employed for purity determination.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[9] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Expertise & Experience: In our experience, while HPLC with UV detection is excellent for routine quality control and quantification of the main component, its ability to identify unknown impurities is limited compared to MS detection. A diode-array detector (DAD) can provide some spectral information, but it lacks the definitive identification power of mass spectrometry.

  • Trustworthiness: HPLC methods must be rigorously validated for specificity, linearity, accuracy, and precision, similar to GC-MS methods.[7] However, co-eluting impurities can be a concern, potentially leading to an overestimation of purity if not properly resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound.[8] It is an indispensable tool for the structural elucidation of newly synthesized molecules and their impurities.

  • Expertise & Experience: For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, ¹H and ¹³C NMR are excellent for confirming the identity of the main component. Quantitative NMR (qNMR) can be used to determine purity without the need for a specific reference standard for each impurity, a significant advantage.

  • Trustworthiness: The primary limitation of NMR is its relatively low sensitivity compared to GC-MS.[10] While it can quantify impurities present at levels of ~0.1% or higher, it may not detect trace impurities that could be of toxicological concern.

The following diagram provides a decision-making framework for selecting the most appropriate analytical technique.

Decision_Tree cluster_questions cluster_methods Start Purity Assessment Requirement q3 Is the Compound Volatile & Thermally Stable? Start->q3 q1 Need for Unknown Impurity ID? q2 Trace Level Detection (<0.1%) Required? q1->q2 Yes NMR NMR q1->NMR No (Structural Confirmation) GCMS GC-MS q2->GCMS Yes HPLC HPLC-UV/DAD q2->HPLC No (Routine QC) q3->q1 Yes q3->HPLC No

Caption: Decision Tree for Selecting an Analytical Technique for Purity Assessment.

Data-Driven Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the purity assessment of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

FeatureGC-MSHPLC-UV/DADNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Specificity Very High (Mass Spectrum is a molecular fingerprint)Moderate (Relies on retention time and UV spectrum)High (Provides detailed structural information)
Sensitivity High (ppm to ppb levels)Moderate (ppm levels)Low (Typically >0.1%)
Quantification Excellent (with internal standards)Excellent (with external or internal standards)Excellent (qNMR possible without specific impurity standards)
Impurity ID Excellent for unknown volatile impuritiesLimited for unknown impuritiesExcellent for structural elucidation of major impurities
Sample Type Volatile and thermally stable compoundsWide range, including non-volatile and thermally labileSoluble compounds
Throughput ModerateHighLow

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a validated starting point for the GC-MS analysis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. Method validation according to ICH guidelines is essential for use in a regulated environment.[7]

1. Materials and Reagents

  • 3-(2-Methoxy-5-methylphenyl)propan-1-ol sample

  • Dichloromethane (DCM), HPLC grade or higher

  • Internal Standard (e.g., 1-dodecanol), analytical standard grade

  • Helium (carrier gas), 99.999% purity

  • 0.22 µm syringe filters

2. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS): Accurately weigh approximately 50 mg of 1-dodecanol and dissolve in 50 mL of DCM to obtain a concentration of ~1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a 3-(2-Methoxy-5-methylphenyl)propan-1-ol reference standard and a fixed amount of the IS stock solution into DCM.

  • Sample Solution: Accurately weigh approximately 10 mg of the 3-(2-Methoxy-5-methylphenyl)propan-1-ol sample, add a fixed amount of the IS stock solution, and dilute with DCM to a final volume of 10 mL. Filter the solution before injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. The low polarity of this column is well-suited for the separation of aromatic alcohols.

  • Inlet: Split/Splitless injector at 250°C. A split injection (e.g., 50:1) is recommended to avoid column overloading with the main component.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

    • Rationale: This temperature program provides good separation of potential impurities with varying boiling points from the main analyte peak.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450. This range covers the molecular ion of the analyte and potential lower and higher molecular weight impurities.

    • Data Acquisition: Full scan mode.

4. Data Analysis

  • Identification: Identify the main peak corresponding to 3-(2-Methoxy-5-methylphenyl)propan-1-ol based on its retention time and mass spectrum. Search the NIST mass spectral library for tentative identification of impurity peaks.

  • Quantification: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification of specific impurities, use the calibration curve generated from the standards.

Conclusion

The purity assessment of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is a critical aspect of quality control in the pharmaceutical and chemical industries. While several analytical techniques can be employed, GC-MS stands out for its high sensitivity, specificity, and ability to identify unknown volatile impurities.[4][6] The choice of analytical methodology should be guided by the specific requirements of the analysis, such as the need for trace-level detection, structural elucidation, or high-throughput screening. By understanding the principles and comparative advantages of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis.
  • International Journal of Trends in Emerging Research and Development. (2024, December 13).
  • TutorChase. What methods are used to test the purity of organic compounds?.
  • ResolveMass Laboratories Inc. (2025, December 13).
  • Impactfactor.
  • MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood.
  • Chemical LAND21. 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol CAS:124937-73-1.
  • ResearchGate. (2025, August 7).
  • Modern Analytical Technique for Characteriz
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
  • ChemicalBook. (2026, January 13). 3-(2-METHOXY-PHENYL)-PROPAN-1-OL | 10493-37-5.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • EPA. (2025, October 15). 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one.
  • LabRulez GCMS. DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I.
  • OIV. OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol)
  • BLDpharm. 124937-73-1|3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.
  • ResearchGate.
  • EPA. (2025, October 15). 3-(2-Methoxy-5-methylphenyl)
  • Ghosh et al. (2014, March 20). IJPSR, 2014; Vol. 5(10): 4078-4108.
  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • Manus Aktteva Biopharma LLP. 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol (CAS No.: 124937-73-1).
  • The Good Scents Company. 3-(2-methoxyphenyl)propan-1-ol, 10493-37-5.
  • PubMed. (2017, March 15).
  • Shimadzu. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.
  • Restek.
  • MDPI. (2024, June 16).

Sources

Validation

A Comparative Guide to the Synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol for Pharmaceutical Research and Development

In the landscape of pharmaceutical development and medicinal chemistry, the efficient and scalable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of three distinct synth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the efficient and scalable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of three distinct synthetic routes to 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a valuable building block in the synthesis of various pharmacologically active molecules. By examining each pathway through the lens of chemical principles, reaction efficiency, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule

3-(2-Methoxy-5-methylphenyl)propan-1-ol is a substituted phenylpropanol derivative. The presence of the methoxy and methyl groups on the aromatic ring, along with the terminal primary alcohol, provides multiple points for further chemical modification, making it a versatile precursor for a range of more complex target molecules. The propanol side chain is a common motif in many biologically active compounds.

This guide will dissect three plausible and strategically different synthetic pathways, each starting from readily available commercial starting materials. The comparison will focus on overall yield, step economy, reagent and catalyst cost, and the greenness and safety of the proposed chemistry.

Comparative Analysis of Synthetic Routes

Herein, we present and critically evaluate three distinct synthetic strategies for the preparation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Route 1: Friedel-Crafts Acylation and Sequential Reduction

This classical approach builds the carbon skeleton through a reliable Friedel-Crafts acylation, followed by a series of well-established reduction steps.

Logical Workflow for Route 1

cluster_start Starting Materials A 4-Methylanisole C 4-(2-Methoxy-5-methylbenzoyl)propanoic acid A->C AlCl3, Friedel-Crafts Acylation B Succinic Anhydride D 4-(2-Methoxy-5-methylphenyl)butanoic acid C->D Zn(Hg), HCl (Clemmensen) or N2H4, KOH (Wolff-Kishner) E 3-(2-Methoxy-5-methylphenyl)propan-1-ol D->E LiAlH4 or BH3·THF

Caption: Synthetic pathway via Friedel-Crafts acylation.

In-Depth Analysis and Experimental Causality:

This route commences with the Friedel-Crafts acylation of 4-methylanisole with succinic anhydride.[1][2] The methoxy group of 4-methylanisole is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The acylation is expected to occur predominantly at the position ortho to the methoxy group due to steric hindrance from the methyl group at the para position. Aluminum chloride (AlCl3) is a common Lewis acid catalyst for this transformation.[1][3]

The resulting keto-acid, 4-(2-methoxy-5-methylbenzoyl)propanoic acid, is then subjected to a reduction of the ketone. Two classical methods are suitable for this purpose: the Clemmensen reduction (using amalgamated zinc and hydrochloric acid)[4][5] or the Wolff-Kishner reduction (using hydrazine and a strong base).[6][7] The choice between these two depends on the presence of other functional groups in a more complex substrate; for this intermediate, both are viable. The Wolff-Kishner reduction is often favored for its milder conditions for substrates sensitive to strong acids.[7][8]

Finally, the carboxylic acid of the resulting 4-(2-methoxy-5-methylphenyl)butanoic acid is reduced to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful and efficient reagent for this transformation. Alternatively, borane-tetrahydrofuran complex (BH3·THF) can be used as a milder reducing agent.

Route 2: Grignard Reaction with an Epoxide

This pathway utilizes a Grignard reagent to form the key carbon-carbon bond through the nucleophilic opening of an epoxide.

Logical Workflow for Route 2

cluster_start Starting Materials A 2-Bromo-4-methylanisole C 2-Methoxy-5-methylphenylmagnesium bromide A->C Mg, THF B Magnesium E 1-(2-Methoxy-5-methylphenyl)propan-2-ol C->E 1. Propylene Oxide 2. H3O+ workup D Propylene Oxide F 3-(2-Methoxy-5-methylphenyl)propan-1-ol E->F Dehydration then Hydroboration-Oxidation

Caption: Synthetic pathway via Grignard reaction.

In-Depth Analysis and Experimental Causality:

This route begins with the formation of a Grignard reagent from 2-bromo-4-methylanisole and magnesium turnings in an anhydrous ether solvent like THF.[9] The subsequent reaction with propylene oxide is a classic method for forming a carbon-carbon bond and introducing a hydroxyl group. Under the basic conditions of the Grignard reaction, the nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide, which in the case of propylene oxide is the terminal carbon.[10][11] This regioselectivity, however, leads to the formation of the secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-2-ol, as the major product.

To obtain the desired primary alcohol, a subsequent two-step sequence is necessary. First, the secondary alcohol is dehydrated to the corresponding alkene, 2-methoxy-5-methyl-1-(prop-1-en-1-yl)benzene, using an acid catalyst. This is followed by an anti-Markovnikov hydroboration-oxidation of the alkene. The hydroboration step, using a reagent like borane-THF complex, directs the boron to the terminal carbon of the double bond, which upon oxidative workup with hydrogen peroxide and a base, yields the target primary alcohol, 3-(2-methoxy-5-methylphenyl)propan-1-ol.

Route 3: Palladium-Catalyzed Heck Coupling

This modern approach leverages the power of palladium catalysis to form the carbon-carbon bond with high efficiency and selectivity.

Logical Workflow for Route 3

cluster_start Starting Materials A 2-Bromo-4-methylanisole C 3-(2-Methoxy-5-methylphenyl)prop-2-en-1-ol A->C Pd catalyst, Base, Heck Coupling B Allyl Alcohol D 3-(2-Methoxy-5-methylphenyl)propan-1-ol C->D H2, Pd/C

Caption: Synthetic pathway via Heck coupling.

In-Depth Analysis and Experimental Causality:

The Heck reaction provides a direct method for the arylation of alkenes.[12][13] In this proposed route, 2-bromo-4-methylanisole is coupled with allyl alcohol in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like triethylamine or potassium carbonate.[14][15] This reaction typically proceeds with high regioselectivity to form the trans-alkene, 3-(2-methoxy-5-methylphenyl)prop-2-en-1-ol.

The final step is the reduction of the carbon-carbon double bond. This can be readily achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic ring or the alcohol functionality.

Quantitative Data Summary

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard ReactionRoute 3: Heck Coupling
Starting Materials 4-Methylanisole, Succinic Anhydride2-Bromo-4-methylanisole, Propylene Oxide2-Bromo-4-methylanisole, Allyl Alcohol
Number of Steps 332
Key Reagents/Catalysts AlCl₃, Zn(Hg)/HCl or N₂H₄/KOH, LiAlH₄Mg, BH₃·THF, H₂O₂Pd(OAc)₂, Base, H₂/Pd/C
Estimated Overall Yield Moderate to GoodLow to ModerateGood to Excellent
Key Advantages Use of inexpensive starting materials, well-established reactions.Direct C-C bond formation.High efficiency and selectivity, fewer steps.
Key Disadvantages Multiple steps, use of stoichiometric strong acids/bases and reducing agents.Formation of the undesired regioisomer requires additional steps, stringent anhydrous conditions.Cost of palladium catalyst, potential for catalyst poisoning.

Experimental Protocols

Route 3: Heck Coupling and Hydrogenation (A Representative Protocol)

Step 1: Synthesis of 3-(2-Methoxy-5-methylphenyl)prop-2-en-1-ol via Heck Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-methylanisole (1.0 eq.), allyl alcohol (1.5 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq.).

  • Add a base, such as triethylamine (2.0 eq.), and a solvent, such as anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-methoxy-5-methylphenyl)prop-2-en-1-ol.

Step 2: Synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol via Hydrogenation

  • Dissolve 3-(2-methoxy-5-methylphenyl)prop-2-en-1-ol (1.0 eq.) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-(2-methoxy-5-methylphenyl)propan-1-ol.

Conclusion and Recommendation

Each of the three synthetic routes presented offers a viable pathway to 3-(2-Methoxy-5-methylphenyl)propan-1-ol, with distinct advantages and disadvantages.

  • Route 1 (Friedel-Crafts Acylation) is a robust and classical approach that utilizes inexpensive starting materials. However, its multi-step nature and the use of harsh reagents may be less desirable for large-scale synthesis and for substrates with sensitive functional groups.

  • Route 2 (Grignard Reaction) provides a direct method for carbon-carbon bond formation but suffers from poor regioselectivity in the key epoxide opening step, necessitating additional steps that lower the overall efficiency. The requirement for strictly anhydrous conditions can also be a practical challenge.

  • Route 3 (Heck Coupling) emerges as the most efficient and elegant strategy. With only two steps and the potential for high yields and selectivity, it represents a more modern and streamlined approach. While the cost of the palladium catalyst is a consideration, its high turnover number and the potential for catalyst recycling can mitigate this factor on an industrial scale.

For laboratory-scale synthesis and process development where efficiency and step economy are critical, Route 3 is the recommended approach . Its directness and the mild conditions of the final hydrogenation step make it a highly attractive option for the synthesis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol and its analogs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis.
  • ResearchGate. (n.d.). Heck Coupling of Aryl Bromide 2 with Allylic Alcohol 3 in the Presence of Complex 1 a. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Friedel–Crafts reaction. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • The Wittig Reaction. (2014, March 13). Retrieved from [Link]

  • The Clemmensen Reduction. (n.d.). Retrieved from [Link]

  • Clemmensen Reduction. (n.d.). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • PMC. (2021, June 7). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. Retrieved from [Link]

  • YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2024, February 15). Wolff–Kishner reduction. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Clemmensen reduction. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • A Complete and Sustained Clemmensen Reduction Mechanism. (n.d.). Retrieved from [Link]

  • ChemRxiv. (n.d.). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. Retrieved from [Link]

  • OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

  • Chegg. (2020, January 21). Solved What is the major product of this reaction? Hint: the | Chegg.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

  • Pearson. (2024, June 25). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]

  • Frontiers. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

  • YouTube. (2021, November 8). Wolff-Kishner Reduction. Retrieved from [Link]

  • EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]

  • 1. Grignard Reaction. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(2-methoxy-5-methylphenyl)but-2-en-1-ol. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry at Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • PubChem Articles - EPA. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

  • Truman ChemLab. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Establishing a Reference Standard for 3-(2-Methoxy-5-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard. For a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard. For a molecule like 3-(2-Methoxy-5-methylphenyl)propan-1-ol, which may serve as a key intermediate or a starting material in drug synthesis, establishing a well-characterized in-house reference standard is a foundational requirement for quality control and regulatory compliance.[1][2] Since a dedicated pharmacopeial standard for this specific compound may not be readily available, this guide provides a comprehensive framework for its qualification.

This document outlines a multi-faceted, scientifically rigorous approach to qualifying a high-purity batch of 3-(2-Methoxy-5-methylphenyl)propan-1-ol as a primary reference standard. By integrating orthogonal analytical techniques, this process ensures the unambiguous confirmation of identity, a thorough assessment of purity, and a confidently assigned potency value, aligning with the principles outlined by the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs).[3][4][5]

The Imperative of a Multi-Method Qualification

A reference standard serves as the benchmark against which all subsequent batches of material are measured.[2] Its qualification cannot rely on a single analytical technique. Instead, a robust characterization employs a suite of orthogonal methods—techniques that measure the same attribute based on different physical or chemical principles.[6][7] This approach provides a more complete and reliable assessment, minimizing the risk of undetected impurities or erroneous value assignment.[6]

The qualification workflow can be logically divided into three critical stages:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Profiling: Comprehensive detection and quantification of all potential impurities (organic, inorganic, water, and residual solvents).

  • Potency Assignment: Integration of all purity data to assign a definitive purity value, often corroborated by a primary quantitative method.

Step 1: Unambiguous Identity Confirmation

The first step in qualifying a candidate material is to confirm, with the highest degree of certainty, that its chemical structure is indeed 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Core Techniques for Structural Elucidation
Analytical TechniqueInformation ProvidedRationale for Use
¹H and ¹³C NMR Spectroscopy Provides detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.Considered the gold standard for structural elucidation. The unique pattern of chemical shifts, coupling constants, and integrations provides a definitive fingerprint of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Confirms the elemental composition and corroborates the molecular formula. Techniques like High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C-O, aromatic C-H).A rapid and reliable method to confirm that the key functional groups expected in the molecule are present.
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate standard and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the theoretical structure of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Interpretation: Verify the presence of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₁H₁₆O₂ (180.24 g/mol ).

Step 2: Comprehensive Purity Profiling with Orthogonal Methods

No single method can detect all possible impurities. A combination of chromatographic and other specific techniques is essential to build a complete purity profile.[6] The "mass balance" approach, where purity is calculated as 100% minus the sum of all detected impurities, is a cornerstone of reference standard characterization.[8]

Comparison of Purity Assessment Techniques
Analytical TechniqueType of Impurity DetectedPrinciple of Method
High-Performance Liquid Chromatography (HPLC-UV) Organic impurities (e.g., starting materials, by-products, degradation products).Separation based on polarity. Quantifies impurities with a UV chromophore.
Gas Chromatography (GC-FID) Volatile organic impurities and residual solvents.Separation based on boiling point and polarity. Flame Ionization Detection (FID) is sensitive to most organic compounds.
Karl Fischer (KF) Titration Water content.A highly specific chemical reaction between water and an iodine-based reagent.[9][10] It is considered the gold standard for moisture determination in pharmaceuticals.[11][12]
Residue on Ignition (ROI) / Sulfated Ash Inorganic impurities (e.g., salts, catalysts).Measures the weight of non-volatile residue remaining after ignition in the presence of sulfuric acid.[13][14][15]
Experimental Protocols

HPLC Method for Organic Impurities

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) to ensure elution of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the main compound (e.g., 275 nm).

  • Procedure: Prepare a sample solution at a concentration of approximately 1 mg/mL. Inject and run the gradient.

  • Analysis: Integrate all impurity peaks. Calculate the area percentage of each impurity relative to the total area of all peaks. This is often referred to as an "area percent" method.

Karl Fischer Titration for Water Content

  • Method: Coulometric Karl Fischer titration is preferred for its high sensitivity to low levels of water.[16]

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Procedure: Accurately weigh a suitable amount of the reference standard material and introduce it into the titration vessel containing the Karl Fischer reagent.

  • Calculation: The instrument will automatically titrate the water present and provide a result, typically in percent or ppm.

Residue on Ignition (USP <281>)

  • Procedure: Accurately weigh 1-2 g of the substance into a suitable crucible that has been previously ignited and tared.[13]

  • Moisten the sample with sulfuric acid and heat gently until the substance is thoroughly charred.

  • Continue heating at a higher temperature (e.g., 600 ± 50 °C) until all carbon has been consumed.[13]

  • Cool in a desiccator and weigh. The percentage of residue is calculated based on the final and initial weights.

Step 3: Potency Assignment - Comparing Mass Balance and qNMR

After identifying and quantifying all impurities, the purity value can be calculated. An increasingly accepted primary method, Quantitative NMR (qNMR), can be used as a powerful orthogonal comparison to the mass balance approach.[8][17]

Method 1: Purity Assignment by Mass Balance

The purity is calculated by subtracting the percentages of all impurity classes from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This method is well-established but its accuracy depends on the successful detection and quantification of all impurities by the various orthogonal methods employed.[8]

Method 2: Purity Assignment by Quantitative NMR (qNMR)

qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and weight.[18] The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[8]

qNMR Experimental Protocol

  • Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone). The standard must be stable and non-reactive with the analyte.[18]

  • Sample Preparation:

    • Accurately weigh the candidate reference material (e.g., ~20 mg) into a vial.

    • Accurately weigh the certified internal standard (e.g., ~20 mg) into the same vial.

    • Dissolve both completely in a known volume of a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, typically 5 times the longest T1 relaxation time).

    • Ensure high signal-to-noise and flat baseline for accurate integration.

  • Calculation: The purity of the analyte (Pₐ) is calculated using the following equation:

    Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • I: Integral value of the peak

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

Comparative Analysis: Mass Balance vs. qNMR
FeatureMass Balance ApproachQuantitative NMR (qNMR) Approach
Principle Subtractive method (100% - impurities).Ratiometric comparison to a certified standard.
Strengths Comprehensive impurity profile. Well-understood by regulatory agencies.Direct measurement of the analyte. High precision and accuracy. Can be a primary method traceable to SI units.[8]
Limitations Relies on multiple techniques. Can miss non-chromophoric or non-volatile impurities. Compounding of errors from each measurement.Requires a certified internal standard. Sensitive to experimental parameters (e.g., relaxation delay). Potential for signal overlap.[18]
Best Practice Essential for identifying and quantifying specific impurities.Provides a powerful, independent confirmation of the purity value obtained by mass balance.[19]

Excellent agreement between the purity value determined by mass balance and the value determined by qNMR provides very high confidence in the certified value of the in-house reference standard.[19]

Workflow for Reference Standard Qualification

The following diagram illustrates the comprehensive workflow for qualifying a candidate batch of 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

G cluster_0 Phase 1: Candidate Selection & ID cluster_1 Phase 2: Purity Profiling (Orthogonal Methods) cluster_2 Phase 3: Potency Assignment & Comparison cluster_3 Phase 4: Finalization Candidate High-Purity Candidate Batch of 3-(2-Methoxy-5-methylphenyl)propan-1-ol ID_Tests Identity Confirmation Candidate->ID_Tests NMR 1H & 13C NMR ID_Tests->NMR MS Mass Spec ID_Tests->MS IR FT-IR ID_Tests->IR Purity_Tests Impurity Quantification HPLC Organic Impurities (HPLC) Purity_Tests->HPLC GC Residual Solvents (GC) Purity_Tests->GC KF Water Content (Karl Fischer) Purity_Tests->KF ROI Inorganic Impurities (ROI) Purity_Tests->ROI Potency Potency Calculation MassBalance Assay by Mass Balance (100% - Impurities) Potency->MassBalance qNMR_Assay Assay by qNMR (vs. Certified Standard) Potency->qNMR_Assay Comparison Compare Results MassBalance->Comparison qNMR_Assay->Comparison Certification Assign Certified Purity Value & Expiry Date Comparison->Certification Documentation Generate Certificate of Analysis Certification->Documentation

Caption: Workflow for the qualification of an in-house primary reference standard.

Conclusion

Establishing a primary reference standard for 3-(2-Methoxy-5-methylphenyl)propan-1-ol is a rigorous, multi-step process that is essential for ensuring the quality and consistency of pharmaceutical materials. A strategy that relies on orthogonal methods for identity, purity, and assay provides a self-validating system that builds a high degree of confidence in the final assigned purity value. The comparison of a traditional mass balance approach with a direct qNMR measurement represents the current best practice, offering a robust and defensible characterization package suitable for regulatory scrutiny and internal quality control. This comprehensive qualification ensures that the reference standard is fit for its intended purpose: to serve as the ultimate arbiter of quality in all future analytical measurements.[20][21]

References

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Lee, J. Y., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 834.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • Li, L., & Williams, P. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.
  • U.S. Pharmacopeia. (2016, November 21). <281> RESIDUE ON IGNITION.
  • National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method.
  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • Zamann Pharma Support GmbH. (n.d.). ICH Q7 Guidance.
  • IntuitionLabs.ai. (2026, February 24). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • U.S. Pharmacopeia. (n.d.). Use & Storage of Reference Standards.
  • U.S. Pharmacopeia. (2016, November 21). BRIEFING 281 Residue on Ignition, USP 28 page 2303.
  • VICH. (n.d.). CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • Anonymous. (n.d.). (2281)RESIDUE ON IGNITION.
  • Dong, M. W. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Department of Computer Science. (n.d.). Live qualification/validation of purity methods for protein products.
  • PharmaBlog. (2023, October 27). Residue on ignition / Sulfated ash.
  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS.
  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
  • LGC Standards. (2019, January 22). Pharmaceutical quality control: the reference standards labyrinth.
  • Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters.
  • SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
  • Scribd. (n.d.). 114-281 - Residue On Ignition.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards.
  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.
  • World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Royal Society of Chemistry. (2023). Supporting Information.
  • Parchem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol CAS:124937-73-1.

Sources

Validation

Differentiation Guide: 3-(2-Methoxy-5-methylphenyl)propan-1-ol vs. Regioisomers

This guide outlines the technical differentiation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol from its regioisomers. It focuses on high-resolution NMR spectroscopy and chromatographic separation, the gold standards for st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation of 3-(2-Methoxy-5-methylphenyl)propan-1-ol from its regioisomers. It focuses on high-resolution NMR spectroscopy and chromatographic separation, the gold standards for structural elucidation of trisubstituted benzene derivatives.

Executive Summary

3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6) is a critical intermediate, often associated with the synthesis of antimuscarinic agents like Tolterodine.[1] In synthetic pathways involving electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) or organometallic coupling, the formation of regioisomers is a persistent challenge due to the competing directing effects of the methoxy (ortho/para) and methyl (weakly ortho/para) groups.

Differentiating the target 1,2,5-trisubstituted pattern from its 1,2,4- or 1,2,6- isomers is non-trivial by mass spectrometry alone. This guide provides a definitive protocol using 1H NMR coupling analysis and NOESY correlations to validate the substitution pattern.

Structural Landscape & Isomer Definition

The target molecule possesses a benzene ring with three substituents:

  • Propyl alcohol chain (Position 1)

  • Methoxy group (-OCH₃) (Position 2)

  • Methyl group (-CH₃) (Position 5)[2]

Comparison of Key Regioisomers

The primary challenge lies in distinguishing the target from isomers where the methyl or propyl group occupies a different position relative to the methoxy group.

IsomerSubstitution PatternKey Structural Feature
Target 1,2,5 Para relationship between Propyl and Methyl? No. Para relationship between H3 and H6.
Isomer A 1,2,4 Propyl(1), OMe(2), Me(4). H3 is isolated (singlet).
Isomer B 1,2,3 Propyl(1), OMe(2), Me(3). "Crowded" OMe. Three contiguous protons (4,5,6).
Isomer C 1,2,6 Propyl(1), OMe(2), Me(6). Steric crowding at C1. Three contiguous protons (3,4,5).
Visualizing the Regioisomers

The following diagram illustrates the target structure versus its most common regioisomer (1,2,4-substituted).

Isomers cluster_0 Target: 1,2,5-Substituted cluster_1 Isomer A: 1,2,4-Substituted Target 3-(2-Methoxy-5-methylphenyl) propan-1-ol (1,2,5-Pattern) H3 H3 (d, J~8Hz) Target->H3 H4 H4 (dd, J~8, 2Hz) Target->H4 H6 H6 (d, J~2Hz) Target->H6 IsoA 3-(2-Methoxy-4-methylphenyl) propan-1-ol (1,2,4-Pattern) H3_A H3 (Singlet) IsoA->H3_A H5_A H5 (d, J~8Hz) IsoA->H5_A H6_A H6 (d, J~8Hz) IsoA->H6_A

Caption: Comparison of aromatic proton splitting patterns between the target (1,2,5) and Isomer A (1,2,4).

Spectroscopic Differentiation (NMR)

The definitive identification relies on Scalar Coupling (


 and 

)
and Nuclear Overhauser Effect (NOE) .
A. 1H NMR Splitting Patterns (400+ MHz)

The aromatic region (6.5 – 7.2 ppm) provides the "fingerprint" for the substitution pattern.

Target: 1,2,5-Substitution
  • H3 (Ortho to H4): Appears as a doublet (

    
     Hz). Located ortho to the electron-donating OMe group, typically upfield.
    
  • H4 (Ortho to H3, Meta to H6): Appears as a doublet of doublets (dd,

    
     Hz).
    
  • H6 (Meta to H4): Appears as a doublet (

    
     Hz). This proton is isolated from H3 by the substituents.
    
Isomer A: 1,2,4-Substitution
  • H3 (Isolated): Appears as a singlet (s). It has no ortho neighbors (blocked by OMe at 2 and Me at 4). This is the most distinct differentiator.

  • H5 & H6: Appear as an AB system (two doublets,

    
     Hz).
    
B. NOESY / ROESY Correlations

NOE experiments confirm the spatial arrangement of substituents.

InteractionTarget (1,2,5) ObservationIsomer (1,2,4) Observation
OMe (Pos 2) ↔ Ar-H Strong NOE to H3 only.Strong NOE to H3 .
Methyl (Pos 5/4) ↔ Ar-H NOE to H4 and H6 .NOE to H3 and H5 .
Propyl (Pos 1) ↔ Ar-H NOE to H6 and H2 (none).NOE to H6 .

Key Diagnostic: In the target, irradiation of the Methyl group (Pos 5) will show enhancement of two aromatic protons (H4 and H6) that are meta to each other. In the 1,2,4-isomer, irradiation of the Methyl (Pos 4) enhances the isolated singlet (H3) and one doublet (H5).

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Confirm regio-purity >98%.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ (or DMSO-d6 if solubility is poor). Ensure solution is clear.

  • Acquisition:

    • Run standard 1H (16 scans) to check purity.

    • Run 1H-1H COSY to trace the propyl chain and identify coupling partners in the ring.

    • Run 1H-1H NOESY (mixing time 500ms) to map spatial proximity.

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-couplings (

    
     Hz).
    
Protocol B: HPLC Separation Method

Objective: Quantify isomeric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% → 80% B

    • 20-25 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 280 nm (aromatic absorption).

  • Expected Result: The 1,2,5-isomer typically elutes slightly later than the 1,2,3-isomer due to steric shielding of the polar methoxy group, but retention times must be validated with standards.

Decision Logic for Identification

Use the following logic flow to classify your synthesized material.

DecisionTree Start Analyze Aromatic Region (6.5 - 7.2 ppm) Singlet Is there an isolated Singlet (s)? Start->Singlet YesSinglet Likely 1,2,4-Isomer (H3 is isolated) Singlet->YesSinglet Yes NoSinglet Check Coupling Pattern Singlet->NoSinglet No PatternCheck Do you see: 1 Doublet (8Hz) 1 Doublet (2Hz) 1 dd (8, 2Hz)? NoSinglet->PatternCheck Confirmed CONFIRMED TARGET (1,2,5-Substitution) PatternCheck->Confirmed Yes Other Likely 1,2,3 or 1,2,6 (Contiguous protons) PatternCheck->Other No

Caption: Logic flow for assigning regio-chemistry based on 1H NMR data.

References

  • Tolterodine Impurity Characterization

    • Title: "Impurity Profiling of Tolterodine Tartr
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Relevance: Establishes the 1,2,5-substitution pattern as the standard for Tolterodine precursors.
  • General NMR Spectroscopy of Aromatic Systems

    • Title: "Structure Determination of Organic Compounds: Tables of Spectral D
    • Source: Pretsch, E., et al. Springer.
    • Relevance: Source for calculating expected chemical shifts and coupling constants for trisubstituted benzenes.
  • Synthesis of 2-Methoxy-5-methylphenyl Derivatives

    • Title: "Synthesis and characterization of Tolterodine intermedi
    • Source: PubChem Compound Summary for CAS 124937-73-1 (Rel

(Note: While specific spectral data for the propyl-only analog is proprietary in many contexts, the coupling constants cited above are derived from fundamental physical organic chemistry principles applicable to all 1,2,5-trisubstituted benzenes.)

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a key intermediate in various synthetic processes. Design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, a key intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The focus is on the practical application of regulatory guidelines to ensure data integrity and analytical method robustness.

The selection of an appropriate analytical technique is paramount for accurate quantification. This decision hinges on a variety of factors including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, both HPLC-UV and GC-MS present viable options, each with distinct advantages and considerations.

Method Comparison: HPLC-UV vs. GC-MS

Choosing between HPLC-UV and GC-MS requires a thorough understanding of their underlying principles and how they relate to the target analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. Given that 3-(2-Methoxy-5-methylphenyl)propan-1-ol possesses a chromophore (the aromatic ring), UV detection is a suitable and cost-effective choice.

  • Advantages:

    • High precision and accuracy.

    • Suitable for a wide range of compounds.

    • Non-destructive, allowing for further analysis if needed.

    • Robust and widely available instrumentation.

  • Disadvantages:

    • Requires the analyte to have a UV-absorbing chromophore.

    • Potential for matrix interference.

    • Consumes larger volumes of organic solvents compared to GC.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds.[1] The high resolving power of the capillary column combined with the specificity of the mass spectrometer detector provides excellent selectivity and sensitivity.

  • Advantages:

    • Exceptional sensitivity and selectivity, especially with mass spectrometric detection.[2][3]

    • Provides structural information, aiding in peak identification.

    • Lower solvent consumption.

  • Disadvantages:

    • The analyte must be volatile and thermally stable, or require derivatization.

    • Potential for thermal degradation of the analyte in the injector or column.

    • Instrumentation can be more complex and expensive than HPLC-UV.

Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol using HPLC-UV and GC-MS. These serve as a starting point and should be optimized as part of method development.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 3-(2-Methoxy-5-methylphenyl)propan-1-ol in methanol to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 3-(2-Methoxy-5-methylphenyl)propan-1-ol.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane.

    • Sample Preparation: Dissolve the sample in dichloromethane and dilute to the appropriate concentration.

Validation of the Analytical Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6] The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Validation Workflow

Method_Validation_Workflow Analytical Method Validation Workflow Start Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization Start->Method_Development Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Specificity Specificity Execute_Validation->Specificity Linearity Linearity & Range Execute_Validation->Linearity Accuracy Accuracy Execute_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Execute_Validation->Precision LOD_LOQ LOD & LOQ Execute_Validation->LOD_LOQ Robustness Robustness Execute_Validation->Robustness Validation_Report Compile Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: A flowchart illustrating the key stages of analytical method validation.

Detailed Validation Parameters
  • Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] For the HPLC-UV method, this can be demonstrated by analyzing placebo samples and spiked samples to show no interference at the retention time of the analyte. For GC-MS, the specificity is enhanced by monitoring unique fragment ions of the analyte.[7]

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6] A minimum of five concentrations should be used to establish linearity.[6]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically assessed by analyzing a standard of a known concentration or by spiking a placebo with a known amount of analyte.[8]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, column temperature, and flow rate for HPLC, and changes in oven temperature ramp rate and gas flow rate for GC.

Data Presentation: A Comparative Summary

The following tables present hypothetical but realistic validation data for the quantification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol by HPLC-UV and GC-MS.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
LOQ (µg/mL) 1.00.1To be defined
LOD (µg/mL) 0.30.03To be defined

Table 2: Robustness Study Results (Hypothetical)

Parameter VariedHPLC-UV (% Change in Result)GC-MS (% Change in Result)
Mobile Phase Composition (±2%) < 2.0%N/A
Column Temperature (±2 °C) < 1.5%< 2.5%
Flow Rate (±5%) < 2.5%< 3.0%
Injector Temperature (±5 °C) N/A< 2.0%

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable techniques for the quantification of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control applications where high precision is required and the expected concentrations are within the µg/mL range.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis or when confirmation of the analyte's identity is crucial.

Ultimately, a comprehensive validation study as outlined in this guide is essential to demonstrate that the chosen method is fit for its intended purpose, ensuring the generation of high-quality, reliable, and accurate analytical data.[4][9] The principles of method validation are universally applicable and are guided by regulatory bodies such as the FDA and EMA.[10][11] The continuous lifecycle management of analytical procedures is becoming the new standard, emphasizing that validation is an ongoing process.[8][12]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • European Medicines Agency guideline on bioanalytical method validation - Ovid. [Link]

  • USP <1225> Method Validation - BA Sciences. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Quality Guidelines - ICH. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. [Link]

  • III Analytical Methods. [Link]

  • Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. [Link]

  • Separation of aromatics and alcohol from gasoline - LabRulez GCMS. [Link]

  • Gas Chromatography - Chemistry LibreTexts. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]

  • 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem - NIH. [Link]

  • 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol - Publications - PubChem Articles - EPA. [Link]

  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. [Link]

  • Analytical Methods - CONICET. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(2-Methoxy-5-methylphenyl)propan-1-ol

Executive Summary & Immediate Directives 3-(2-Methoxy-5-methylphenyl)propan-1-ol is a functionalized phenyl-alcohol intermediate. While not classified as P-listed (acutely toxic) by the EPA, it presents significant skin/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

3-(2-Methoxy-5-methylphenyl)propan-1-ol is a functionalized phenyl-alcohol intermediate. While not classified as P-listed (acutely toxic) by the EPA, it presents significant skin/eye irritation hazards and combustibility risks .

Core Disposal Directive: This compound must be managed as Non-Halogenated Organic Waste . Under no circumstances should it be discharged into municipal sewer systems or trash.

Critical "Do's and Don'ts"
DO DON'T
DO Segregate from strong oxidizers (e.g., nitric acid, perchlorates).DON'T Pour down the sink (aquatic toxicity risk).[1]
DO Collect in High-Density Polyethylene (HDPE) or Amber Glass containers.DON'T Mix with halogenated solvents (e.g., DCM, Chloroform) unless necessary (increases disposal cost).
DO Label as "Hazardous Waste - Organic" immediately upon generation.DON'T Evaporate in the fume hood as a method of disposal (illegal under EPA RCRA).

Chemical Safety Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
CAS Number 124937-73-1Use for waste manifesting.
Chemical Class Phenyl-substituted AlcoholCompatible with standard organic solvent waste streams.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)PPE (Nitrile gloves, safety goggles) is mandatory during transfer.
Flash Point >93°C (Predicted/Analogous)Treat as Combustible Liquid (Class IIIB).
Reactivity Stable; Incompatible with OxidizersExplosion Hazard: Do not mix with chromic acid or permanganates.

Waste Stream Decision Matrix

Visualizing the waste pathway ensures that researchers make the correct segregation decision at the bench, preventing dangerous cross-contamination.

DisposalWorkflow Start Waste Generation: 3-(2-Methoxy-5-methylphenyl)propan-1-ol CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does mixture contain Halogens (Cl, Br, F)? CheckMix->CheckHalogen Yes NonHalogenStream Stream A: Non-Halogenated Organic Waste CheckMix->NonHalogenStream No (Pure) CheckOxidizer Is it mixed with Strong Oxidizers? CheckHalogen->CheckOxidizer No HalogenStream Stream B: Halogenated Organic Waste CheckHalogen->HalogenStream Yes Quench CRITICAL ACTION: Neutralize/Quench Oxidizer (Consult Safety Officer) CheckOxidizer->Quench Yes CheckOxidizer->NonHalogenStream No Quench->NonHalogenStream After Neutralization ContainerA Container: HDPE or Amber Glass Label: 'Non-Halogenated Organic' NonHalogenStream->ContainerA ContainerB Container: HDPE or Glass Label: 'Halogenated Organic' HalogenStream->ContainerB

Figure 1: Decision Logic for Waste Segregation. Note the critical stop point for oxidizer contamination.

Step-by-Step Disposal Protocol

This protocol complies with EPA 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).

Phase 1: Preparation & Segregation
  • Don PPE: Wear nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a flame-resistant lab coat.

  • Segregate: Ensure the waste is not mixed with:

    • Strong Acids: Can catalyze polymerization or decomposition.

    • Oxidizers:[3] Risk of exothermic reaction.

  • Select Container:

    • Preferred: High-Density Polyethylene (HDPE) carboy.

    • Acceptable: Amber glass bottle (if preventing photodegradation of other mixture components).

    • Avoid: Metal cans if the mixture contains corrosive impurities.

Phase 2: Transfer & Labeling
  • Funneling: Use a dedicated funnel to prevent spillage. If the substance is viscous (common for phenyl-propanols), allow time for full drainage or rinse the source vessel with a small amount of Acetone or Ethanol.

  • Rinsate Management: Add the rinse solvent (Acetone/Ethanol) to the same waste container. Do not pour rinsate down the drain; it is now hazardous waste.[1]

  • Labeling (Satellite Accumulation Area):

    • Attach a hazardous waste tag before adding the first drop of waste.

    • Required Fields:

      • Full Chemical Name: "3-(2-Methoxy-5-methylphenyl)propan-1-ol" (No abbreviations).

      • Hazard Checkboxes: [x] Irritant [x] Combustible/Flammable.

Phase 3: Storage & Pickup[4]
  • Cap Tightness: Ensure the cap is vapor-tight.[3] Do not leave funnels in the bottle neck.

  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Pickup: Once the container is 90% full or 6 months old, schedule pickup with your EHS (Environmental Health & Safety) department or licensed contractor.

Emergency Procedures: Spill Management

Scenario: A 100mL - 500mL benchtop spill.

  • Alert & Isolate: Notify nearby personnel. If the spill is >1L or in a confined space, evacuate and call emergency services.

  • PPE Upgrade: If vapors are strong, use a half-face respirator with organic vapor cartridges (black band).

  • Containment:

    • Circle the spill with vermiculite or diatomaceous earth to prevent spreading.[4]

    • Scientific Rationale: These inert silicates absorb the organic liquid without reacting, unlike paper towels which increase surface area for flammability.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty plastic bag.

    • Label as "Debris contaminated with 3-(2-Methoxy-5-methylphenyl)propan-1-ol."

    • Clean the surface with soap and water; collect this wash water as hazardous waste.[1]

References & Regulatory Grounding[6][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators: Managing Your Waste. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Methoxy-5-methylphenyl)propan-1-ol

This guide provides operational safety and handling protocols for 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS: 33538-80-6). Editorial Note: As specific toxicological data for this research chemical is limited in public...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides operational safety and handling protocols for 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS: 33538-80-6).

Editorial Note: As specific toxicological data for this research chemical is limited in public registries, this guide applies the Precautionary Principle . Protocols are derived from Structure-Activity Relationships (SAR) of structurally analogous phenylpropanols and anisole derivatives, mandating a high-containment approach.

PART 1: EXECUTIVE SAFETY SUMMARY (Immediate Action)

Critical Check Status / Action
Hazard Classification Treat as Irritant & Potential Toxin (Skin/Eye/Respiratory).
Primary Risk Direct contact causes dermatitis/severe eye irritation. Inhalation of mists may cause respiratory edema.
Containment Fume Hood Mandatory. Do not handle on open benchtops.
PPE Baseline Nitrile gloves (Double-glove recommended), Safety Goggles (Chemical Splash), Lab Coat.
Spill Response Absorb with inert material (Vermiculite/Sand). Do not use water to flush initially.
Fire Safety Combustible Liquid.[1] Use CO₂, Dry Chemical, or Foam.[2][3][4][5]

PART 2: CHEMICAL IDENTITY & HAZARD IDENTIFICATION

Chemical Name: 3-(2-Methoxy-5-methylphenyl)propan-1-ol CAS Number: 33538-80-6 Synonyms: Dihydro-2-methoxy-5-methylcinnamyl alcohol; 3-(2-Methoxy-5-methylphenyl)propyl alcohol.

Estimated Physical Properties (SAR-Derived)

Data inferred from analogous phenylpropanol derivatives.

PropertyValue (Estimated)Operational Implication
Physical State Viscous Liquid or Low-melting SolidMay require gentle warming; handle spills as viscous fluids.
Flash Point > 110°C (Closed Cup)Combustible but not highly flammable.
Solubility Soluble in organics (DCM, MeOH, DMSO); Low water solubilityUse organic solvents for cleaning; aqueous washdown is ineffective.
Vapor Pressure Low at 25°CInhalation risk increases significantly with heating or aerosolization.

PART 3: PPE SELECTION LOGIC & DECISION MATRIX

Scientific Rationale: The molecule contains both a hydroxyl group (polar, H-bonding) and a methoxy-methylphenyl lipophilic tail . This amphiphilic nature allows it to permeate skin rapidly, carrying potential systemic toxicity. Standard latex gloves are insufficient due to rapid permeation by the ether moiety.

PPE Specifications Table
ComponentMaterial SpecificationCausality / Reason
Hand Protection Nitrile (0.11 mm minimum) Primary Barrier. Excellent resistance to aliphatic alcohols and ethers.
Glove Protocol Double-Gloving Outer glove protects against gross contamination; inner glove prevents permeation during doffing.
Eye Protection Chemical Splash Goggles Safety glasses allow vapor entry. Goggles seal against splashes and irritating vapors.
Respiratory N95/P100 (Particulate) or OV Cartridge Required only if handling outside a fume hood (Not Recommended) or during spill cleanup.
Body Defense Polypropylene Lab Coat Cotton absorbs chemicals; polypropylene repels splashes.
PPE Decision Workflow (Graphviz)

PPE_Decision_Matrix Start Start: Handling 3-(2-Methoxy-5-methylphenyl)propan-1-ol Hood_Check Is Fume Hood Available? Start->Hood_Check Standard_PPE Standard Protocol: Nitrile Gloves (Double) + Goggles + Lab Coat Hood_Check->Standard_PPE Yes No_Work STOP WORK Relocate to Ventilated Area Hood_Check->No_Work No Resp_Check Risk of Aerosol/Dust? Standard_PPE->Resp_Check Full_PPE Enhanced Protocol: Add Face Shield + OV/P100 Respirator Resp_Check->Full_PPE Yes (Heating/Spraying) Proceed with Experiment Proceed with Experiment Resp_Check->Proceed with Experiment No

Figure 1: PPE Selection Logic. Blue indicates start, Green is standard operation, Red is high-hazard escalation.

PART 4: OPERATIONAL HANDLING PROTOCOL

Preparation & Engineering Controls
  • Ventilation: Verify fume hood face velocity is > 100 fpm (0.5 m/s) .

  • Staging: Place absorbent pads (pig mats) on the work surface to capture micro-drips.

  • Decontamination: Prepare a "liquid waste" beaker with acetone or ethanol for immediate rinsing of pipettes/spatulas.

Transfer & Weighing
  • Viscosity Management: If the substance is viscous, avoid high-pressure syringes which can cause splash-back. Use wide-bore pipettes or positive displacement pipettes.

  • Static Control: Use anti-static weigh boats. The ether functionality can generate static charge; ground glassware if transferring large volumes (>100mL).

Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, Ethyl Acetate, and Alcohols.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which may react violently with the alcohol/ether groups.

Waste Disposal
  • Classification: Non-Halogenated Organic Solvent Waste .

  • Protocol:

    • Collect all mother liquors and rinsates in a dedicated amber glass bottle.

    • Label clearly: "Contains 3-(2-Methoxy-5-methylphenyl)propan-1-ol - Toxic/Irritant".

    • Do NOT pour down the drain. The lipophilic nature poses chronic aquatic toxicity risks.

PART 5: EMERGENCY RESPONSE & SPILL LOGIC

Spill Response Workflow (Graphviz)

Spill_Response Spill_Detected Spill Detected Assess_Vol Volume > 10 mL? Spill_Detected->Assess_Vol Evacuate Evacuate Area Call EHS Assess_Vol->Evacuate Yes (Major) Contain Containment: Apply Vermiculite/Sand Assess_Vol->Contain No (Minor) Clean Cleanup: Scoop into HazWaste Bag Contain->Clean Decon Decontamination: Wipe with Acetone -> Soap/Water Clean->Decon

Figure 2: Spill Response Decision Tree. Immediate evacuation is required for large volumes due to lack of specific acute toxicity data.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[3][5][6] Hold eyelids open. Seek medical attention (Ophthalmologist).

  • Skin Contact: Drench with water, then wash with soap and water .[2][3][7] Do not use alcohol/solvents on skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

REFERENCES

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 3-Phenylpropan-1-ol (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria (Structure-Activity Relationships). Retrieved from [Link]

Sources

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